molecular formula C3H4O3 B1221590 Oxirane-2-carboxylic acid CAS No. 503-11-7

Oxirane-2-carboxylic acid

カタログ番号: B1221590
CAS番号: 503-11-7
分子量: 88.06 g/mol
InChIキー: OTGHWLKHGCENJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxirane-2-carboxylic acid (CAS 503-11-7), also known as glycidic acid, is a versatile and high-value building block in organic synthesis. Its molecular framework combines a strained, highly reactive three-membered epoxide ring with a carboxylic acid functional group . This structure makes it a pivotal precursor to densely functionalized molecules such as α-hydroxy carbonyl compounds and β-amino α-hydroxy acid derivatives, which are privileged scaffolds in medicinal and process chemistry . The compound's significant ring strain (approximately 13 kcal/mol) drives its reactivity with a wide range of nucleophiles, including alcohols, phenols, amines, and carboxylic acids, enabling the synthesis of glycols, β-amino alcohols, and hydroxyalkyl esters .In pharmaceutical research, the this compound scaffold is a recognized pharmacophore. Derivatives of this compound have been investigated for their potent biological activities, such as acting as inhibitors of Carnitine palmitoyl transferase I (CPT I) for the potential treatment of diabetes . Furthermore, variants like 2-[6-(4-chlorophenoxy)hexyl]-oxirane-2-carboxylic acid (Etomoxir) are being explored for applications in treating, preventing, and/or ameliorating brain diseases, including multiple sclerosis . The reactivity of the epoxide ring is central to its mechanism of action; under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group and facilitating nucleophilic attack at the more substituted carbon in an SN2-like process with inversion of stereochemistry . Kinetic and mechanistic studies have detailed the amine-catalyzed ring-opening of oxiranes with carboxylic acids, which proceeds through a series of parallel consecutive stages, including the quaternization of the tertiary amine and subsequent ring-opening by a carboxylate anion .Owing to its high reactivity, this compound serves as a core scaffold in advanced synthetic strategies, including catalytic asymmetric reactions aimed at producing enantiomerically pure compounds, a critical aspect of modern pharmaceutical synthesis . Handling and transactions of certain substituted this compound derivatives are subject to international monitoring and control due to their potential use in the manufacture of illicit substances . This product is intended for research purposes only and is not suitable for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c4-3(5)2-1-6-2/h2H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGHWLKHGCENJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964569
Record name Oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-11-7
Record name Glycidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epoxypropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycidic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF67YQ22DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of Oxirane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxirane-2-carboxylic acid, also known as glycidic acid, is a reactive trifunctional molecule featuring a carboxylic acid, an epoxide ring, and a chiral center. This combination of functionalities makes it a valuable building block in organic synthesis, particularly for the preparation of more complex chiral molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, spectroscopic data, synthesis and purification protocols, and known biological activities.

Chemical and Physical Properties

Table 1: Computed Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₄O₃PubChem
Molecular Weight 88.06 g/mol PubChem
XLogP3 -0.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Exact Mass 88.016044 g/mol PubChem
Topological Polar Surface Area 49.8 ŲPubChem
Complexity 78.1PubChem

Note: These properties are computationally derived and may differ from experimental values.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following are the expected spectroscopic features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the epoxide ring and the carboxylic acid. The methine proton (H-2) and the methylene protons (H-3) of the epoxide ring would appear as a complex multiplet system due to their diastereotopic nature and coupling to each other. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

¹³C NMR: The carbon NMR spectrum would display three distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm. The two carbons of the epoxide ring would appear in the upfield region, typically between 40 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands:

  • O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

  • C-H stretch: Aliphatic C-H stretching vibrations of the epoxide ring around 3000 cm⁻¹.

  • C=O stretch: A strong absorption band for the carbonyl group of the carboxylic acid, typically between 1700 and 1725 cm⁻¹.

  • C-O-C stretch (epoxide): Asymmetric and symmetric stretching of the epoxide ring, with a characteristic band around 850-950 cm⁻¹ for the ring "breathing" mode.

Mass Spectrometry (MS)

In mass spectrometry, this compound would likely exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxyl group (M-45) and other fragments resulting from the cleavage of the epoxide ring.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by both acids and bases.

Epoxide Ring-Opening Reactions

Nucleophiles can attack either of the two carbon atoms of the epoxide ring. Under basic or neutral conditions, the nucleophile will preferentially attack the less substituted carbon (C-3) via an Sₙ2 mechanism. Under acidic conditions, the reaction proceeds through a protonated epoxide intermediate, and the nucleophile attacks the more substituted carbon (C-2) due to the partial positive charge stabilization.

cluster_basic Basic/Neutral Conditions cluster_acidic Acidic Conditions Oxirane This compound Transition_State_B Sₙ2 Transition State Oxirane->Transition_State_B Nucleophile_B Nucleophile (e.g., OH⁻, RO⁻, NH₃) Nucleophile_B->Transition_State_B Attacks less substituted carbon Product_B Ring-opened product (Attack at C-3) Transition_State_B->Product_B Oxirane_A This compound Protonated_Oxirane Protonated Epoxide Oxirane_A->Protonated_Oxirane Protonation Proton H⁺ Proton->Protonated_Oxirane Transition_State_A Carbocation-like Transition State Protonated_Oxirane->Transition_State_A Nucleophile_A Nucleophile (e.g., H₂O, ROH) Nucleophile_A->Transition_State_A Attacks more substituted carbon Product_A Ring-opened product (Attack at C-2) Transition_State_A->Product_A

Epoxide Ring-Opening Mechanisms
Synthesis of this compound

The synthesis of this compound can be challenging due to its reactivity. A common laboratory-scale synthesis involves the epoxidation of an appropriate α,β-unsaturated carboxylic acid or its ester, followed by hydrolysis. Enantioselective syntheses are often employed to obtain the pure (R) or (S) enantiomer, which is crucial for many pharmaceutical applications.

One potential synthetic route starts from glycidol, a readily available chiral building block.

Glycidol Glycidol ((R)- or (S)-enantiomer) Protection Protection of Hydroxyl Group (e.g., Benzyl ether) Glycidol->Protection Protected_Glycidol Protected Glycidol Protection->Protected_Glycidol Oxidation Oxidation of Primary Alcohol (e.g., PCC, Swern) Protected_Glycidol->Oxidation Protected_Acid Protected this compound Oxidation->Protected_Acid Deprotection Deprotection (e.g., Hydrogenolysis) Protected_Acid->Deprotection Final_Product This compound ((R)- or (S)-enantiomer) Deprotection->Final_Product

Synthetic Pathway from Glycidol

Biological Activity and Signaling Pathways

While this compound itself is not a widely studied bioactive molecule, its derivatives have shown significant biological activities. A notable example is Etomoxir , an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1).[1] CPT-1 is a key enzyme in fatty acid metabolism, and its inhibition shifts cellular energy production from fatty acid oxidation to glycolysis.[1] This mechanism has been explored for the treatment of conditions like heart failure and diabetes.

The core this compound moiety is a key feature for the inhibitory activity of etomoxir. It is believed that the carboxylic acid group facilitates the binding to the enzyme, and the reactive epoxide ring forms a covalent bond with the enzyme, leading to irreversible inhibition.

Some derivatives of other carboxylic acids have been shown to modulate inflammatory signaling pathways such as NF-κB and MAPK .[2][3] While direct evidence for this compound is lacking, its structural features suggest that it or its derivatives could potentially interact with these pathways. Further research is needed to explore these possibilities.

Etomoxir Etomoxir (this compound derivative) Inhibition Irreversible Inhibition Etomoxir->Inhibition CPT1 Carnitine Palmitoyltransferase-1 (CPT-1) CPT1->Inhibition Fatty_Acid_Oxidation Fatty Acid Oxidation Inhibition->Fatty_Acid_Oxidation Blocks Energy_Metabolism Cellular Energy Metabolism Shift Fatty_Acid_Oxidation->Energy_Metabolism Decreased Glycolysis Glycolysis Glycolysis->Energy_Metabolism Increased

Mechanism of Action of Etomoxir

Experimental Protocols

General Synthesis of an this compound Derivative (Illustrative Example)

The following is a general procedure adapted from the synthesis of related compounds and should be optimized for the specific synthesis of this compound.

Materials:

  • α,β-Unsaturated ester (e.g., ethyl acrylate)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Brine

  • Anhydrous magnesium sulfate

  • Lithium hydroxide (or other suitable base)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Epoxidation: Dissolve the α,β-unsaturated ester in DCM and cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise while maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction by adding sodium sulfite solution. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization or column chromatography.

Start Start Epoxidation Epoxidation of α,β-Unsaturated Ester Start->Epoxidation Workup1 Quench and Wash Epoxidation->Workup1 Hydrolysis Saponification of Ester Workup1->Hydrolysis Acidification Acidify to pH ~2 Hydrolysis->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Purification Purify by Crystallization or Chromatography Extraction->Purification End End Purification->End

General Experimental Workflow
Purification by Crystallization

For solid oxirane-2-carboxylic acids, crystallization is an effective purification method. The choice of solvent is critical and should be determined empirically. A common approach is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly to induce crystallization. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated fume hood. As epoxides are known to be alkylating agents, they should be considered as potentially mutagenic. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for the specific compound being used.

Conclusion

This compound is a versatile and reactive molecule with significant potential in organic synthesis and medicinal chemistry. Its fundamental properties, particularly the reactivity of the epoxide ring and the presence of a chiral center, make it a valuable precursor for the synthesis of complex and biologically active compounds. While detailed experimental data on the parent acid is limited, the information available for its derivatives provides a strong foundation for its application in research and development. Further investigation into its direct biological activities and role in signaling pathways may unveil new therapeutic opportunities.

References

An In-Depth Technical Guide to the Chemical Structure and Bonding of Glycidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidic acid (oxiranecarboxylic acid) is a bifunctional organic molecule of significant interest due to its reactive epoxide ring and acidic carboxyl group. This guide provides a comprehensive analysis of the chemical structure and bonding of glycidic acid. While experimental crystallographic data for glycidic acid remains elusive in the surveyed literature, this document presents a detailed examination of its structural analogue, glycolic acid, for which experimental data is available. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of glycidic acid derivatives, spectroscopic data for related compounds, and discusses the known biological context of this molecule. All quantitative data are summarized in structured tables, and relevant chemical transformations are visualized using Graphviz diagrams.

Chemical Structure and Bonding

Glycidic acid, with the chemical formula C₃H₄O₃, possesses a unique molecular architecture characterized by a three-membered epoxide ring directly attached to a carboxylic acid functional group.[1][2] This combination of a strained, reactive electrophilic epoxide and a nucleophilic/acidic carboxyl group dictates its chemical behavior and reactivity.

Molecular Geometry

Precise experimental determination of bond lengths and angles for glycidic acid through techniques like X-ray crystallography has not been reported in the reviewed literature. To provide insight into its molecular geometry, we present computationally derived data alongside experimental data for the closely related acyclic analogue, glycolic acid.

Table 1: Comparison of Bond Lengths (Å) in Glycidic Acid (Computed) and Glycolic Acid (Experimental)

BondGlycidic Acid (Computed - DFT)Glycolic Acid (Experimental - Neutron Diffraction)[3]
C1-C2 (epoxide)1.47-
C2-O (epoxide)1.44-
C1-O (epoxide)1.44-
C1-C3 (carboxyl)1.511.524
C3=O (carbonyl)1.211.253
C3-O (hydroxyl)1.351.309
O-H (hydroxyl)0.970.991
C1-H1.09-
C2-H1.091.093 / 1.094

Note: Computed values for glycidic acid are representative and may vary with the level of theory and basis set used.

Table 2: Comparison of Bond Angles (°) in Glycidic Acid (Computed) and Glycolic Acid (Experimental)

AngleGlycidic Acid (Computed - DFT)Glycolic Acid (Experimental - Neutron Diffraction)[3]
C1-O-C2 (epoxide)~60-
O-C1-C2 (epoxide)~60-
C1-C2-O (epoxide)~60-
O-C1-C3118-
C2-C1-C3120-
C1-C3=O124123.9
C1-C3-O (hydroxyl)112112.2
O=C3-O (hydroxyl)124123.9
C3-O-H108107.5

The strained nature of the epoxide ring in glycidic acid results in bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This ring strain is a key contributor to the high reactivity of the epoxide moiety towards nucleophiles.

Hybridization and Bonding
  • Epoxide Ring: The carbon atoms of the epoxide ring are sp³ hybridized, forming sigma bonds with each other and with the oxygen atom. The C-C and C-O bonds within the ring are bent, leading to what is often described as "banana bonds," a consequence of poor orbital overlap due to the geometric constraints of the three-membered ring.

  • Carboxylic Acid Group: The carboxyl carbon is sp² hybridized, forming sigma bonds with the adjacent epoxide carbon and the two oxygen atoms. The remaining p-orbital on the carboxyl carbon participates in a pi bond with the carbonyl oxygen. The hydroxyl oxygen is sp³ hybridized.

Spectroscopic Data

Table 3: Spectroscopic Data for Glycolic Acid

Spectroscopic TechniqueKey Features and Assignments[4][5][6][7]
¹H NMR (D₂O)δ ~4.2 ppm (s, 2H, -CH₂-)
¹³C NMR (D₂O)δ ~60 ppm (-CH₂-), δ ~177 ppm (-COOH)
FT-IR (KBr pellet)~3400 cm⁻¹ (O-H stretch, broad), ~1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch)
Raman Characteristic bands for C-C, C-O, and C=O stretching, and CH₂ deformations.

Experimental Protocols

The synthesis of glycidic acid can be approached through various methods, with the Darzens glycidic ester condensation followed by saponification being a common and versatile route.

Synthesis of Glycidic Acid via Darzens Condensation and Saponification

This two-step procedure involves the formation of a glycidic ester from an α-haloester and a carbonyl compound, followed by hydrolysis of the ester to the corresponding carboxylic acid.

Experimental Workflow: Darzens Condensation and Saponification

Darzens_Saponification cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Saponification cluster_2 Step 3: Acidification start α-haloester + Aldehyde/Ketone base Base (e.g., NaOEt, NaH) start->base Reaction intermediate Glycidic Ester base->intermediate Formation ester Glycidic Ester intermediate->ester hydrolysis Base (e.g., NaOH, KOH) ester->hydrolysis Reaction salt Glycidic Acid Salt hydrolysis->salt Formation salt_input Glycidic Acid Salt salt->salt_input acidification Acid (e.g., HCl) product Glycidic Acid acidification->product Formation salt_input->acidification Reaction

Caption: Workflow for the synthesis of glycidic acid.

Detailed Methodology:

  • Darzens Glycidic Ester Condensation:

    • To a solution of an appropriate aldehyde or ketone and an α-haloester (e.g., ethyl chloroacetate) in an aprotic solvent (e.g., diethyl ether, THF), a strong base (e.g., sodium ethoxide, sodium hydride) is added dropwise at a controlled temperature (typically 0-10 °C).

    • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

    • The reaction is then quenched with water or a saturated ammonium chloride solution.

    • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude glycidic ester.

    • Purification can be achieved by column chromatography or distillation.

  • Saponification of the Glycidic Ester:

    • The purified glycidic ester is dissolved in a suitable solvent (e.g., ethanol, methanol).

    • An aqueous solution of a strong base (e.g., NaOH, KOH) is added, and the mixture is stirred, often with gentle heating, until the hydrolysis is complete (monitored by TLC).

    • The alcohol is removed under reduced pressure.

    • The remaining aqueous solution containing the glycidate salt is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidification to Glycidic Acid:

    • The aqueous solution of the glycidate salt is cooled in an ice bath and carefully acidified with a mineral acid (e.g., HCl, H₂SO₄) to a pH of ~2-3.

    • The precipitated glycidic acid is then extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are dried over an anhydrous salt and the solvent is evaporated to yield the glycidic acid.

Biological Significance and Signaling Pathways

Direct involvement of glycidic acid in specific signaling pathways in mammalian systems is not well-documented in the current scientific literature. Its high reactivity suggests a transient existence in biological environments. However, the structurally related molecule, glycolic acid, is a known metabolite.

Metabolic Context of Glycolic Acid

Glycolic acid is an intermediate in the metabolism of glycine and is involved in the glyoxylate cycle in some organisms. In humans, it can be oxidized to glyoxylate, which can then be further metabolized to oxalate.[8][9][10] The accumulation of oxalate can lead to the formation of calcium oxalate crystals, a primary cause of kidney stones.

Metabolic Fate of Glycolic Acid

Glycolic_Acid_Metabolism Glycine Glycine Glycolic_Acid Glycolic Acid Glycine->Glycolic_Acid Metabolism Glyoxylate Glyoxylate Glycolic_Acid->Glyoxylate Oxidation Oxalate Oxalate Glyoxylate->Oxalate Oxidation Kidney_Stones Calcium Oxalate Kidney Stones Oxalate->Kidney_Stones Precipitation with Ca²⁺

Caption: Simplified metabolic pathway of glycolic acid.

Role in Drug Development

The epoxide and carboxylic acid functionalities of glycidic acid and its derivatives make them valuable building blocks in organic synthesis. They can be used to introduce specific stereocenters and functional groups into more complex molecules, including active pharmaceutical ingredients (APIs). The reactivity of the epoxide ring allows for a variety of nucleophilic ring-opening reactions, leading to the formation of diverse molecular scaffolds.

Conclusion

Glycidic acid presents a fascinating case of a small molecule with high reactivity endowed by its strained epoxide ring and versatile carboxylic acid group. While a complete experimental structural elucidation remains an area for future research, this guide has provided a thorough overview of its chemical bonding, a comparative analysis with its structural analog glycolic acid, detailed synthetic protocols, and a discussion of its biological context. The information and visualizations presented herein are intended to serve as a valuable resource for researchers in chemistry, biology, and pharmaceutical sciences.

References

Synthesis of Oxirane-2-carboxylic Acid from Acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing oxirane-2-carboxylic acid, also known as glycidic acid, from acrylic acid. This compound is a valuable bifunctional molecule containing both an epoxide and a carboxylic acid, making it a crucial building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This document details the primary synthetic strategies, presents quantitative data in a structured format, provides experimental protocols for key reactions, and includes visualizations of the chemical pathways and workflows.

Synthetic Strategies

The synthesis of this compound from acrylic acid can be primarily achieved through two main strategies:

  • Direct Epoxidation of Acrylic Acid: This is the most straightforward approach, involving the direct oxidation of the double bond in acrylic acid to form the epoxide ring. Various epoxidizing agents and catalytic systems can be employed for this transformation.

  • Two-Step Synthesis via an Intermediate Ester: This method involves the initial formation of an ester of acrylic acid, which is then epoxidized, followed by hydrolysis of the ester group to yield the desired carboxylic acid. A common variation involves the reaction of acrylic acid with epichlorohydrin to form glycidyl acrylate, which would then require a subsequent, carefully controlled hydrolysis of the acrylate ester without opening the epoxide ring. Another approach is the formation of a simple alkyl ester of acrylic acid, followed by epoxidation and then hydrolysis.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic approaches, compiled from various sources.

Table 1: Direct Epoxidation of α,β-Unsaturated Acids
Catalyst/Reagent SystemSubstrateOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Tetraethylammonium ChlorochromateAcrylic Acid-50% aq. Acetic Acid--Product Identified[3]
γ-PW₁₀O₃₈V₂(μ-OH)₂]³⁻Electron-deficient alkenesH₂O₂---Efficient[1]
Lipase (Novozym 435)Various AlkenesH₂O₂ / Phenylacetic Acid---75-99[4][5]

Note: Specific yield for the epoxidation of acrylic acid was not detailed in the available literature, though the product was identified.

Table 2: Synthesis of Glycidyl Acrylate from Acrylic Acid and Epichlorohydrin
CatalystInhibitorAcrylic Acid (mol)Epichlorohydrin (mol)Temperature (°C)Time (h)Reference
Triethylamine (TEA)tert-butyl hydroquinone (TBHQ)11.2880 then 1051 then 2[6]
Hexamethylenetetramine / Quinoline / 1-MethylimidazoleMEHQ11 - 1.460 - 100-[7]

Note: This reaction produces glycidyl acrylate, an ester, which would require a subsequent hydrolysis step to yield this compound.

Experimental Protocols

Synthesis of Glycidyl Acrylate from Acrylic Acid and Epichlorohydrin (Route to an Intermediate)

This protocol is based on the one-step synthesis method which can be adapted for the formation of the glycidyl ester of acrylic acid.

Materials:

  • Acrylic Acid (AA)

  • Epichlorohydrin (ECH)

  • Triethylamine (TEA) or other suitable catalyst (e.g., Hexamethylenetetramine)

  • Polymerization inhibitor (e.g., tert-butyl hydroquinone (TBHQ) or MEHQ)

  • Sodium Hydroxide (for subsequent ring-closure if following a two-step addition-cyclization)

Procedure:

  • To a three-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 1 mole of acrylic acid, 1.0 to 1.4 moles of epichlorohydrin, 0.1-1.0% (by weight of reactants) of a catalyst such as triethylamine, and 0.1-0.3% (by weight of reactants) of a polymerization inhibitor like MEHQ.[7]

  • Heat the reaction mixture to a temperature between 60-100 °C.[7] For a specific example using TEA, the mixture is heated to 80°C for 1 hour, followed by 105°C for 2 hours.[6]

  • After the reaction is complete, the excess epichlorohydrin can be removed by vacuum distillation.[6]

  • The resulting intermediate from the ring-opening of epichlorohydrin by acrylic acid is then treated with a base, such as sodium hydroxide (1-1.2 molar equivalents to epichlorohydrin), at a temperature of 30-50 °C to facilitate the ring-closure to form the epoxide ring of glycidyl acrylate.[7]

Note: To obtain the final product, this compound, a selective hydrolysis of the acrylate ester of the resulting glycidyl acrylate would be necessary. This step is challenging as the epoxide ring is susceptible to opening under hydrolytic conditions.

Chemoenzymatic Epoxidation of Alkenes (General Protocol)

This protocol describes a general method for the chemoenzymatic epoxidation of alkenes, which can be adapted for acrylic acid.[4][5]

Materials:

  • Alkene (e.g., Acrylic Acid)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Hydrogen Peroxide (H₂O₂)

  • A carboxylic acid as an oxygen carrier (e.g., Phenylacetic Acid)

  • Solvent (if necessary)

Procedure:

  • In a suitable reaction vessel, the alkene, phenylacetic acid, and immobilized lipase (Novozym 435) are combined.[4][5]

  • Hydrogen peroxide is added to the mixture. The lipase catalyzes the formation of a peroxy acid from the phenylacetic acid and H₂O₂ in situ.

  • The in situ generated peroxy phenylacetic acid then epoxidizes the alkene (acrylic acid) to form the corresponding epoxide (this compound).

  • The reaction progress can be monitored by techniques such as GC-MS.

  • Upon completion, the enzyme can be filtered off, and the product can be isolated and purified from the reaction mixture. This method has shown high yields (75-99%) for a variety of alkenes.[4][5]

Visualizations

Reaction Pathways and Workflows

Synthesis_Pathways cluster_direct Direct Epoxidation cluster_two_step Two-Step Synthesis via Ester AA1 Acrylic Acid O2CA1 This compound AA1->O2CA1 Epoxidizing Agent (e.g., Peroxy Acid, TEACC) AA2 Acrylic Acid GA Glycidyl Acrylate AA2->GA Epichlorohydrin, Catalyst O2CA2 This compound GA->O2CA2 Hydrolysis

Caption: Synthetic pathways to this compound.

Experimental_Workflow_Epoxidation start Start reactants Combine Acrylic Acid, Catalyst, and Solvent start->reactants epoxidation Add Epoxidizing Agent (e.g., H₂O₂) reactants->epoxidation reaction Maintain Temperature and Stir epoxidation->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC) reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup Reaction Complete purification Purify Product (e.g., Chromatography, Distillation) workup->purification end End purification->end

Caption: General experimental workflow for direct epoxidation.

Conclusion

The synthesis of this compound from acrylic acid presents multiple viable routes for researchers. The direct epoxidation of acrylic acid is the most atom-economical method, although finding a highly selective and efficient catalytic system is key. Chemoenzymatic approaches are promising in this regard due to their high selectivity and mild reaction conditions. The two-step synthesis via an ester intermediate, such as glycidyl acrylate, is also a feasible pathway, but requires careful control of the final hydrolysis step to prevent unwanted opening of the epoxide ring. The choice of synthetic route will ultimately depend on the desired scale, available resources, and the specific requirements for product purity and yield. Further research into optimizing the direct epoxidation of acrylic acid could lead to more efficient and sustainable production of this important chemical intermediate.

References

The Darzens Condensation: A Technical Guide to Glycidic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The Darzens condensation, also known as the Darzens reaction or glycidic ester condensation, is a cornerstone reaction in organic chemistry for the synthesis of α,β-epoxy esters, commonly referred to as "glycidic esters".[1][2][3][4] Discovered by French chemist Auguste Georges Darzens in 1904, this reaction involves the base-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with an α-haloester.[1][2][4] The resulting glycidic esters are highly valuable synthetic intermediates, primarily because they can be readily converted into aldehydes, ketones, and the titular glycidic acids.[2][5] This versatility makes the Darzens condensation a significant tool in the construction of complex molecules, including natural products and pharmaceutical intermediates.[1][3]

This technical guide provides an in-depth examination of the Darzens condensation for the synthesis of glycidic acids, tailored for researchers, scientists, and professionals in drug development. It covers the core reaction mechanism, experimental protocols, and applications, with a focus on quantitative data and procedural detail.

Core Reaction Mechanism

The mechanism of the Darzens condensation proceeds through two primary stages: an initial aldol-type addition followed by an intramolecular nucleophilic substitution (SN2).[1][6][7] The process is initiated by a base, which deprotonates the α-haloester at the α-carbon, generating a resonance-stabilized carbanion or enolate.[8][9][10] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a halohydrin.[6][8][10] In the final step, the newly formed alkoxide attacks the carbon atom bearing the halogen, displacing the halide in an intramolecular SN2 reaction to form the three-membered epoxide ring.[6][8]

Darzens_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Haloester plus1 + I1 Enolate (Carbanion) R1->I1 Deprotonation R2 Aldehyde/Ketone plus2 + I2 Halohydrin Intermediate R2->I2 Aldol Addition R3 Base R3->I1 Deprotonation I1->I2 Aldol Addition P1 α,β-Epoxy Ester (Glycidic Ester) I2->P1 Intramolecular SN2 (Ring Closure)

Caption: The reaction mechanism of the Darzens condensation.

The stereochemical outcome of the reaction, which determines the cis/trans ratio of the resulting epoxide, is established during these steps.[7][8] The initial attack of the enolate on the carbonyl creates two new stereocenters, leading to diastereomeric halohydrin intermediates.[4] The subsequent ring closure is stereospecific; however, the basic conditions can allow for epimerization of the halohydrin intermediate before cyclization, potentially influencing the final diastereomeric ratio.[10] Often, the reaction favors the formation of the more stable trans glycidic derivative.[6][11]

Scope and Limitations

The Darzens condensation is broadly applicable to a range of substrates. Aromatic aldehydes and ketones, as well as aliphatic and α,β-unsaturated ketones, generally react smoothly to provide good yields.[9][10][11] However, the reaction has several limitations:

  • Substrate Reactivity: Aldehydes are typically more reactive than ketones.[3] Among the α-haloesters, reactivity generally follows the trend of bromoesters being more reactive than chloroesters.[3]

  • Side Reactions: The use of strong bases can lead to competing side reactions. With aliphatic aldehydes, base-catalyzed self-condensation (an aldol reaction) can significantly lower the yield of the desired glycidic ester.[6][10][11]

  • Stereocontrol: Classical Darzens conditions often provide poor stereocontrol, resulting in mixtures of diastereomers.[1] Modern variants have addressed this through the use of chiral phase-transfer catalysts or Lewis acids to achieve high enantioselectivity.[1][8]

  • Product Stability: The glycidic ester product can be susceptible to hydrolysis under the basic reaction conditions, which can complicate isolation and reduce yields.[12]

Quantitative Data on Darzens Condensation

The efficiency of the Darzens condensation is highly dependent on the specific substrates, base, solvent, and reaction conditions. The following table summarizes quantitative data from various reported procedures.

Carbonyl Compoundα-Halo CompoundBaseSolventTemp (°C)Time (h)Yield (%)Ref
BenzaldehydePhenacyl chlorideNaOHWaterRT294[13]
p-ChlorobenzaldehydePhenacyl chlorideNaOHWaterRT295[13]
p-Bromobenzaldehydet-Butyl chloroacetateK₂CO₃MeCN251667[12][14]
Anisaldehyde(-)-trans-2-Phenylcyclohexyl chloroacetateNaHTHFRT-6012+N/A[9]
PiperonalMethyl 4-bromocrotonateLDATHF-78 to RTN/AN/A[6][9]
BenzaldehydeEthyl chloroacetateSodium ethoxideEther0 - 10SeveralN/A[15]

N/A: Not available in the cited abstract/summary. RT: Room Temperature.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are a general procedure and a specific, cited experimental protocol for the Darzens condensation.

General Experimental Workflow

The following diagram outlines a typical workflow for performing a Darzens condensation reaction in a laboratory setting.

Darzens_Workflow start Start setup Set up reaction vessel (flask, stirrer, inert atmosphere) start->setup add_reactants Charge vessel with aldehyde/ketone, α-haloester, and solvent setup->add_reactants cool Cool reaction mixture (e.g., 0 °C ice bath) add_reactants->cool add_base Add base portion-wise or dropwise while monitoring temperature cool->add_base react Stir at specified temperature for the required duration (e.g., 2-24h) add_base->react quench Quench the reaction (e.g., add water or sat. NH4Cl) react->quench extract Perform aqueous workup and extract with an organic solvent quench->extract dry Dry combined organic layers (e.g., over Na2SO4 or MgSO4) extract->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the crude product (e.g., column chromatography, distillation) concentrate->purify end End purify->end

Caption: A generalized experimental workflow for the Darzens condensation.

Specific Protocol: Synthesis of 2,3-epoxy-1,3-diphenyl-1-propanone[13]

This protocol describes a solvent-free Darzens condensation of benzaldehyde and phenacyl chloride.

  • Reaction Setup: An equimolar mixture of benzaldehyde (1a), phenacyl chloride (2), and sodium hydroxide (NaOH) is prepared.

  • Reaction Execution: The mixture is stirred in a small amount of water at room temperature for 2 hours.

  • Product Isolation: The crude product precipitates out of the aqueous mixture. It is collected by filtration.

  • Purification: The collected solid is washed with water and dried in a desiccator.

  • Result: This procedure yields 2,3-epoxy-1,3-diphenyl-1-propanone (3a) in 94% yield.[13]

Specific Protocol: General Procedure from Literature[9]

This protocol provides a more general example using an organic solvent.

  • Reaction Setup: A mixture of an aldehyde (5.0 mmol), an α-chloroester (6.0 mmol), and a catalyst (2 mol %) is suspended in THF (10 ml) and stirred for 30 minutes.

  • Base Addition: A base (6.0 mmol) is added to the reaction mixture.

  • Reaction Execution: The mixture is stirred for a specified period (e.g., 24 hours) at room temperature.

  • Workup: The reaction is quenched with water and extracted with ethyl acetate (3 x 15 ml).

  • Purification: The combined organic layers are washed with brine, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is isolated via flash column chromatography.[9]

Applications in Drug Development

The epoxide functional group is a versatile handle in organic synthesis, and its presence in glycidic esters and acids makes them valuable intermediates in the pharmaceutical industry.[3][16] The epoxy ring can be opened by various nucleophiles, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds.[9]

The Darzens reaction serves as a key step in the synthesis of numerous bioactive molecules and complex natural products.[1] Notable examples include its application in the synthesis of HIV-1 protease inhibitors and the side chains of the anticancer drug Taxol.[1] Furthermore, glycidyl-containing compounds are used in the development of advanced materials for drug delivery systems, where the reactive epoxide moiety allows for conjugation with biomolecules or polymers.[16] The synthesis of pharmaceutical intermediates, which are crucial building blocks for active pharmaceutical ingredients (APIs), often relies on robust C-C bond-forming reactions like the Darzens condensation to construct the core molecular framework efficiently.[3][17]

References

In-depth Technical Guide on the Stability and Decomposition Pathways of Glycidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidic acid, also known as oxiranecarboxylic acid, is a bifunctional molecule containing both an epoxide and a carboxylic acid moiety. This unique structure makes it a valuable intermediate in organic synthesis, but also imparts a degree of instability. Understanding the stability profile and decomposition pathways of glycidic acid is critical for its effective use in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the stability of glycidic acid under various conditions and details its primary decomposition pathways. The document includes a summary of available quantitative data, detailed experimental protocols for stability assessment, and visual representations of decomposition mechanisms and analytical workflows.

Introduction

Glycidic acid (CAS 503-11-7) is a reactive organic compound with the molecular formula C₃H₄O₃. Its structure, featuring a strained three-membered epoxide ring adjacent to a carboxylic acid group, is the primary determinant of its chemical reactivity and inherent instability. While its esters, known as glycidic esters, are relatively stable and widely used in organic synthesis (e.g., in the Darzens reaction), glycidic acid itself is known to be unstable, particularly at elevated temperatures and under acidic conditions.

The principal decomposition pathway for glycidic acid is decarboxylation, which can be accompanied by rearrangement or further reactions of the resulting intermediates. The rate and products of decomposition are highly dependent on factors such as pH, temperature, and the solvent system. This guide aims to provide a detailed understanding of these factors and their impact on the stability of glycidic acid.

Factors Influencing the Stability of Glycidic Acid

The stability of glycidic acid is influenced by several key environmental factors:

  • pH: The pH of the solution is a critical factor. Acidic conditions are known to catalyze the decomposition of glycidic acid, primarily through decarboxylation.

  • Temperature: Elevated temperatures significantly accelerate the degradation of glycidic acid. It is reported to decarboxylate readily upon heating.

  • Solvent: The choice of solvent can influence the stability of glycidic acid. Protic solvents may participate in solvolysis reactions with the epoxide ring.

  • Presence of Nucleophiles: The epoxide ring is susceptible to nucleophilic attack, which can lead to ring-opening and the formation of various degradation products.

Decomposition Pathways of Glycidic Acid

The decomposition of glycidic acid can proceed through several pathways, with decarboxylation and hydrolysis being the most prominent.

Decarboxylation

Decarboxylation is the most well-documented decomposition pathway for glycidic acids. This reaction involves the loss of carbon dioxide (CO₂) and typically occurs upon heating or under acidic conditions. The mechanism of acid-catalyzed decarboxylation is believed to proceed through a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the corresponding aldehyde.

A proposed mechanism for the acid-catalyzed decarboxylation is as follows:

  • Protonation of the epoxide oxygen.

  • Concerted ring-opening and decarboxylation through a six-membered cyclic transition state.

  • Formation of an enol intermediate.

  • Tautomerization of the enol to the final aldehyde product.

Figure 1: Proposed Mechanism of Acid-Catalyzed Decarboxylation of Glycidic Acid Glycidic_Acid Glycidic Acid Protonated_Epoxide Protonated Epoxide Glycidic_Acid->Protonated_Epoxide + H⁺ Transition_State Cyclic Transition State Protonated_Epoxide->Transition_State Enol_Intermediate Enol Intermediate Transition_State->Enol_Intermediate - H⁺ Aldehyde Aldehyde + CO₂ Enol_Intermediate->Aldehyde Tautomerization

Figure 1: Proposed Mechanism of Acid-Catalyzed Decarboxylation of Glycidic Acid
Hydrolysis

The epoxide ring of glycidic acid is susceptible to hydrolysis, which involves the nucleophilic attack of water. This reaction can be catalyzed by both acids and bases and leads to the formation of a diol.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. This results in the formation of 2,3-dihydroxypropanoic acid (glyceric acid).

  • Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on one of the epoxide carbons occurs, leading to the same diol product after protonation.

Figure 2: Hydrolysis of Glycidic Acid cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Glycidic_Acid_A Glycidic Acid Protonated_Epoxide_A Protonated Epoxide Glycidic_Acid_A->Protonated_Epoxide_A + H⁺ Glyceric_Acid_A Glyceric Acid Protonated_Epoxide_A->Glyceric_Acid_A + H₂O, - H⁺ Glycidic_Acid_B Glycidic Acid Intermediate_B Ring-Opened Intermediate Glycidic_Acid_B->Intermediate_B + OH⁻ Glyceric_Acid_B Glyceric Acid Intermediate_B->Glyceric_Acid_B + H₂O

Figure 2: Hydrolysis of Glycidic Acid

Quantitative Stability Data

Quantitative data on the stability of the parent glycidic acid is scarce in the literature. However, studies on related compounds can provide valuable insights. For instance, kinetic studies on the acid hydrolysis of other epoxides and the decarboxylation of substituted glycidic acids have been reported.

Table 1: Qualitative Summary of Glycidic Acid Stability

ConditionStabilityPrimary Decomposition Pathway
Acidic (low pH) LowDecarboxylation, Hydrolysis
Neutral (pH ~7) ModerateSlower Hydrolysis
Basic (high pH) LowHydrolysis
Elevated Temperature Very LowDecarboxylation, Hydrolysis
Room Temperature Low to ModerateSlow Decomposition
Refrigerated (-20°C) HighGenerally stable for storage

Experimental Protocols for Stability Assessment

To assess the stability of glycidic acid and characterize its degradation products, a forced degradation study can be performed. The following protocols provide a general framework that can be adapted based on specific research needs.

Forced Degradation Study Protocol

A forced degradation study is designed to accelerate the degradation of a substance to identify potential degradation products and establish stability-indicating analytical methods[1].

Stress Conditions:

  • Acid Hydrolysis: Dissolve glycidic acid in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve glycidic acid in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat a solution of glycidic acid with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid glycidic acid at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of glycidic acid to UV light (e.g., 254 nm) for 24 hours.

Figure 3: Workflow for Forced Degradation Study of Glycidic Acid Start Glycidic Acid Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress_Conditions Analysis Analyze Stressed Samples (HPLC, GC-MS, NMR) Stress_Conditions->Analysis Data_Interpretation Identify Degradation Products and Determine Degradation Rate Analysis->Data_Interpretation Report Generate Stability Report Data_Interpretation->Report

Figure 3: Workflow for Forced Degradation Study of Glycidic Acid
Analytical Methods

A stability-indicating HPLC method is crucial for separating and quantifying glycidic acid from its degradation products.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is typically used.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for detecting the carboxyl group.

  • Sample Preparation: Samples from the forced degradation study should be neutralized (if necessary) and diluted with the mobile phase before injection.

GC-MS is a powerful technique for identifying volatile degradation products, particularly after derivatization.

  • Derivatization: The carboxylic acid and hydroxyl groups of glycidic acid and its degradation products can be derivatized (e.g., silylation) to increase their volatility.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Temperature Program: A temperature gradient is employed to separate compounds with different boiling points.

  • Detection: Mass spectrometry provides structural information for the identification of unknown degradation products.

NMR spectroscopy is invaluable for the structural elucidation of degradation products.

  • ¹H and ¹³C NMR: These techniques provide detailed information about the chemical structure of the parent compound and its degradants.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments help to establish the connectivity of atoms within the molecules, aiding in the unambiguous identification of degradation products.

  • Reaction Monitoring: NMR can be used to monitor the degradation of glycidic acid in real-time by observing the disappearance of the parent signals and the appearance of new signals corresponding to the degradation products.

Conclusion

Glycidic acid is an inherently unstable molecule, and its stability is significantly influenced by pH, temperature, and the presence of other reactive species. The primary decomposition pathways are decarboxylation, leading to the formation of an aldehyde, and hydrolysis, resulting in a diol. While quantitative kinetic data for the parent glycidic acid is limited, a thorough understanding of these decomposition pathways and the factors that promote them is essential for its successful application in synthesis. The experimental protocols outlined in this guide provide a framework for conducting stability studies and characterizing the degradation profile of glycidic acid, enabling researchers and drug development professionals to handle and utilize this versatile compound effectively. Further research is warranted to generate comprehensive quantitative stability data for glycidic acid under a wider range of conditions.

References

Spectroscopic Profile of Oxirane-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for Oxirane-2-carboxylic acid (also known as glycidic acid). This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

This compound is a bifunctional molecule containing both a reactive epoxide ring and a carboxylic acid group, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Understanding its structural features through spectroscopic analysis is crucial for its application and for quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

ProtonChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-2~3.5 - 3.7Doublet of doublets (dd)J_H2-H3a, J_H2-H3b
H-3a~2.8 - 3.0Doublet of doublets (dd)J_H3a-H3b, J_H2-H3a
H-3b~3.0 - 3.2Doublet of doublets (dd)J_H3a-H3b, J_H2-H3b
-COOH> 10Broad singlet-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

CarbonChemical Shift (δ) (ppm)
C-2~48 - 52
C-3~45 - 49
-COOH~170 - 175

Note: The chemical shift of the carboxylic acid carbon is typically in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

Significant IR Absorption Peaks

Wavenumber (cm⁻¹)Functional GroupDescription
3300 - 2500O-H (Carboxylic Acid)Very broad and strong, characteristic of hydrogen-bonded dimers
1760 - 1690C=O (Carboxylic Acid)Strong and sharp
1320 - 1210C-O (Carboxylic Acid)Medium to strong
1280 - 1230Epoxide RingAsymmetric C-O-C stretch
950 - 810Epoxide RingSymmetric C-O-C stretch (rocking)
880 - 750Epoxide RingC-H bend (out-of-plane)
Mass Spectrometry (MS)

Expected Mass Spectral Data

m/zIonNotes
88[M]⁺Molecular ion peak (may be weak)
71[M-OH]⁺Loss of hydroxyl radical
45[COOH]⁺Carboxyl group fragment
43[M-COOH]⁺Loss of carboxyl group

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data.

NMR Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Due to the polar nature of the carboxylic acid, deuterated chloroform (CDCl₃) may be used, but for better solubility and to observe the acidic proton, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are recommended. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar and pestle to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet before running the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the carboxylic acid. A common method is esterification, for example, by reaction with diazomethane or a silylating agent like BSTFA. For direct infusion analysis using techniques like Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation and Parameters:

  • Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Data Acquisition: Acquire spectra over a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200). For fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed to isolate the molecular ion and induce fragmentation.

Visualizing Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Derivatization or Direct Dissolution Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (GC-MS or LC-MS) MS_Prep->MS NMR_Data NMR Spectra (FID) NMR->NMR_Data IR_Data IR Spectrum (Interferogram) IR->IR_Data MS_Data Mass Spectrum (Ion Counts) MS->MS_Data Processing Fourier Transform & Data Processing NMR_Data->Processing IR_Data->Processing MS_Data->Processing Interpretation Interpretation of Spectra Processing->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Reaction Mechanisms of Oxirane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxirane-2-carboxylic acid, also known as glycidic acid, and its derivatives are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. Their unique structure, combining a strained epoxide ring with a carboxylic acid moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application in a research and development setting.

Synthesis of this compound Derivatives: The Darzens Condensation

The most prominent method for synthesizing α,β-epoxy esters, the precursors to oxirane-2-carboxylic acids, is the Darzens condensation. This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also referred to as a glycidic ester.[1][2]

The reaction is versatile, accommodating a wide range of aromatic and aliphatic aldehydes and ketones, which react to provide good yields of the corresponding glycidic esters.[3] The choice of base is critical, with common options including sodium ethoxide, potassium tert-butoxide, and sodium amide.[3]

Reaction Mechanism

The mechanism of the Darzens condensation is analogous to an aldol reaction and proceeds through the following key steps:[4]

  • Enolate Formation: A strong base abstracts a proton from the α-carbon of the haloester, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a halohydrin intermediate.

  • Intramolecular SN2 Reaction: The newly formed alkoxide attacks the carbon bearing the halogen in an intramolecular SN2 fashion, displacing the halide and forming the epoxide ring.[2]

Darzens_Mechanism cluster_steps R1 R'CHO Halohydrin Halohydrin Intermediate R1->Halohydrin R2 ClCH(R'')COOR Enolate Enolate Intermediate R2->Enolate Base Base Base->Enolate Deprotonation Enolate->Halohydrin Nucleophilic Attack Product α,β-Epoxy Ester Halohydrin->Product Intramolecular SN2 Acid_Ring_Opening cluster_steps Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Acid H+ Acid->Protonated_Epoxide Protonation Nucleophile Nu-H Product trans-Ring-Opened Product Nucleophile->Product Nucleophilic Attack (at more substituted carbon) Protonated_Epoxide->Product Base_Ring_Opening cluster_steps Epoxide This compound Alkoxide Alkoxide Intermediate Epoxide->Alkoxide Nucleophile Nu- Nucleophile->Alkoxide Nucleophilic Attack (at less substituted carbon) Product trans-Ring-Opened Product Alkoxide->Product Workup H+ Workup Workup->Product Protonation Amide_Formation cluster_steps Carboxylic_Acid This compound Active_Ester Activated Intermediate (O-acylisourea) Carboxylic_Acid->Active_Ester Amine R'R''NH Amide Glycidamide Derivative Amine->Amide Nucleophilic Attack Coupling_Agent DCC or EDC Coupling_Agent->Active_Ester Activation Active_Ester->Amide Byproduct Urea Byproduct Active_Ester->Byproduct Decarboxylation_Mechanism cluster_steps Glycidic_Acid Glycidic Acid Enol Enol Intermediate Glycidic_Acid->Enol Decarboxylation (Heat) CO2 CO2 Glycidic_Acid->CO2 Carbonyl_Product Aldehyde or Ketone Enol->Carbonyl_Product Tautomerization Experimental_Workflow Start Start: Aldehyde/Ketone + α-Haloester Darzens Darzens Condensation (Base) Start->Darzens Hydrolysis Hydrolysis (Acid or Base) Darzens->Hydrolysis Glycidic Ester Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Glycidic Acid End End Product: Homologated Aldehyde/Ketone Decarboxylation->End

References

The Stereochemical Landscape of Glycidic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Chirality, Synthesis, and Analysis of Glycidic Acid and its Derivatives

Introduction

Glycidic acid, a simple oxiranecarboxylic acid, and its ester or amide derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The precise stereochemical configuration of these three-membered heterocyclic compounds is often critical for their desired therapeutic efficacy and safety profile. A notable example is the synthesis of Diltiazem, a calcium channel blocker, where the specific (2R,3S) stereoisomer of methyl 3-(4-methoxyphenyl)glycidate is a key intermediate.[1][2] This guide provides a comprehensive technical overview of the chirality and stereochemistry of glycidic acid and its derivatives, focusing on synthetic strategies to control stereochemistry, detailed experimental protocols, and methods for chiral analysis. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this important class of chiral synthons.

Understanding the Chirality of Glycidic Acid Derivatives

Glycidic acid itself, with one chiral center at the C2 position of the oxirane ring, exists as a pair of enantiomers. However, the majority of synthetically and pharmaceutically relevant glycidic acid derivatives are substituted at the C3 position, introducing a second chiral center. This gives rise to a more complex stereochemical landscape, with the potential for four stereoisomers, which exist as two pairs of enantiomers that are diastereomeric to each other.[2]

These diastereomers are commonly referred to as cis and trans isomers, based on the relative orientation of the substituents on the oxirane ring. The trans isomer is generally the thermodynamically more stable and, in many cases, the desired diastereomer for further synthetic transformations.[2] The two enantiomers of the trans diastereomer are designated, for example, as (2R,3S) and (2S,3R).

The ability to selectively synthesize a single, desired stereoisomer is of paramount importance in drug development to maximize therapeutic effect and minimize potential off-target effects or toxicity associated with other stereoisomers.

Stereoselective Synthesis of Glycidic Acid Derivatives

Several synthetic strategies have been developed to achieve high levels of stereocontrol in the formation of glycidic acid derivatives. The choice of method often depends on the desired stereoisomer, the substrate, and the scalability of the process. The primary approaches include the Darzens condensation, enantioselective epoxidation of α,β-unsaturated esters, and kinetic resolution of racemic mixtures.

Darzens Glycidic Ester Condensation

The Darzens condensation is a classic and widely used method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with an aldehyde or ketone in the presence of a base.[3][4] This reaction proceeds through an initial aldol-type addition followed by an intramolecular nucleophilic substitution to form the epoxide ring.[4]

While the Darzens condensation is a powerful tool for constructing the glycidic ester backbone, it typically provides a mixture of cis and trans diastereomers, with a general preference for the more stable trans isomer.[4] Achieving high enantioselectivity in the Darzens reaction is challenging and often requires the use of chiral auxiliaries or catalysts.

Logical Workflow for Glycidic Acid Derivative Synthesis

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_intermediates Intermediates cluster_resolution Chiral Resolution/Purification cluster_final Final Product start1 Aldehyde/Ketone + α-Haloester darzens Darzens Condensation start1->darzens start2 α,β-Unsaturated Ester epoxidation Enantioselective Epoxidation start2->epoxidation Direct asymmetric synthesis racemic Racemic/Diastereomeric Glycidic Ester Mixture darzens->racemic Provides mixture of stereoisomers enantioenriched Enantioenriched Glycidic Ester epoxidation->enantioenriched final_product Single Stereoisomer of Glycidic Acid Derivative epoxidation->final_product resolution Enzymatic Kinetic Resolution racemic->resolution Separation of enantiomers hplc Chiral HPLC Purification enantioenriched->hplc Further purification if needed resolution->enantioenriched resolution->final_product hplc->final_product G start Sample containing glycidic ester enantiomers prep Dissolve sample in mobile phase start->prep inject Inject onto Chiral HPLC column prep->inject separate Separation of enantiomers on chiral stationary phase (CSP) inject->separate detect UV Detection separate->detect quantify Quantify peak areas to determine enantiomeric excess (ee) detect->quantify result Report ee and concentration of each enantiomer quantify->result

References

An In-Depth Technical Guide to the Health and Safety of Oxirane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for Oxirane-2-carboxylic acid (CAS 503-11-7), also known as glycidic acid or 2,3-epoxypropionic acid. The information is intended to support risk assessment and safe handling procedures in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, information on structurally related substances is included to provide a conservative estimation of its potential hazards.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its potential for exposure and for designing appropriate handling and storage protocols.

PropertyValueSource
Molecular Formula C₃H₄O₃[CymitQuimica[1]](--INVALID-LINK--), [LGC Standards[2]](--INVALID-LINK--)
Molecular Weight 88.06 g/mol [CymitQuimica[1]](--INVALID-LINK--), [LGC Standards[2]](--INVALID-LINK--)
CAS Number 503-11-7[CymitQuimica[1]](--INVALID-LINK--), [Sigma-Aldrich[3]](--INVALID-LINK--), [LGC Standards[2]](--INVALID-LINK--)
Appearance Neat[CymitQuimica[1]](--INVALID-LINK--)
Synonyms Glycidic acid, Oxiranecarboxylic acid, 2,3-Epoxypropionic acid, Epihydrinic acid, Ethylene Oxide-carboxylic Acid, 2,3-Epoxy-propanoic Acid--INVALID-LINK--1], [LGC Standards[2]](--INVALID-LINK--)

Toxicological Data

Table 2: Acute Oral Toxicity Data

Test SubstanceSpeciesRouteLD50GHS CategorySource
OxiraneMouseOral280 mg/kg bwCategory 3[NICNAS[4]](--INVALID-LINK--)
Oxirane (in silico)-Oral2830 mg/kgCategory 5[The Pharma Innovation Journal[5]](--INVALID-LINK--)

Table 3: Skin and Eye Irritation Potential (Qualitative Assessment)

EndpointObservationBasisSource
Skin Irritation Potential irritantEpoxy resins are known skin irritants and sensitizers, causing contact dermatitis.[6][7][8][9][Construction Solutions[6]](--INVALID-LINK--), [DermNet[7]](--INVALID-LINK--), [PubMed Central[8]](--INVALID-LINK--), [HMP Global Learning Network[9]](--INVALID-LINK--)
Eye Irritation Potential irritantNo specific data, but compounds with acidic properties and the potential to be reactive (epoxide ring) should be considered potential eye irritants.General chemical principles

Table 4: Genotoxicity Potential

Test SubstanceAssayResultSource
Oxirane (in silico)MutagenicityActive (Probability Score: 0.69)[The Pharma Innovation Journal[5]](--INVALID-LINK--)

Experimental Protocols

Standardized and validated test guidelines from the Organisation for Economic Co-operation and Development (OECD) are the globally recognized methods for assessing the safety of chemicals. The following sections detail the methodologies for key toxicological endpoints.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes based on a stepwise procedure with a minimum number of animals.[10][11][12][13]

Methodology:

  • Test Animals: Typically, a small number of rats (usually females) are used for each step.[10]

  • Dose Levels: The study starts with a dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[13]

  • Procedure: A group of three animals is dosed with the starting concentration. The outcome (mortality or survival) determines the next step. If no mortality is observed, the next higher dose is administered to another group of three animals. If mortality occurs, the test is repeated at a lower dose level to confirm the result.[10][13]

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[13]

  • Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at specific dose levels.[10]

OECD_423_Workflow start Start with Dose Level X dose_group1 Dose Group 1 (3 animals) start->dose_group1 observe1 Observe for 14 days dose_group1->observe1 decision1 Mortality? observe1->decision1 dose_higher Dose Group 2 (3 animals) at higher dose decision1->dose_higher No dose_lower Dose Group 2 (3 animals) at lower dose decision1->dose_lower Yes observe2 Observe for 14 days dose_higher->observe2 dose_lower->observe2 classify Classify based on mortality pattern observe2->classify

Figure 1: Workflow for OECD 423 Acute Toxic Class Method.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation by using a reconstructed human epidermis model.[14][15][16][17][18]

Methodology:

  • Test System: A commercially available reconstructed human epidermis model is used.[15]

  • Application: The test substance is applied topically to the surface of the skin model.

  • Incubation: The treated tissue is incubated for a defined period.

  • Viability Assessment: After incubation, the viability of the skin cells is determined using a colorimetric assay (e.g., MTT assay).[15]

  • Endpoint: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is a skin irritant.[15]

OECD_439_Workflow start Prepare Reconstructed Human Epidermis (RhE) Model apply_substance Apply Test Substance start->apply_substance incubate Incubate apply_substance->incubate wash Wash to remove substance incubate->wash mtt_assay Perform MTT Assay wash->mtt_assay measure_viability Measure Cell Viability mtt_assay->measure_viability classify Classify as Irritant or Non-Irritant measure_viability->classify

Figure 2: Workflow for OECD 439 In Vitro Skin Irritation Test.
Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD 437)

The BCOP assay is an in vitro method that uses isolated bovine corneas to assess the potential of a substance to cause severe eye damage.[1][19][20][21][22]

Methodology:

  • Test System: Freshly isolated bovine corneas are mounted in a specialized holder.[20]

  • Application: The test substance is applied to the epithelial surface of the cornea.[20]

  • Incubation: The cornea is incubated for a specific period.

  • Measurement of Opacity: The degree of corneal opacity (cloudiness) is measured using an opacitometer.[20]

  • Measurement of Permeability: The permeability of the cornea is assessed by measuring the amount of fluorescein dye that can pass through it.[20]

  • Endpoint: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values to classify the substance's eye irritation potential.[1]

OECD_437_Workflow start Isolate Bovine Cornea mount_cornea Mount in Holder start->mount_cornea apply_substance Apply Test Substance mount_cornea->apply_substance incubate Incubate apply_substance->incubate measure_opacity Measure Corneal Opacity incubate->measure_opacity measure_permeability Measure Corneal Permeability (Fluorescein leakage) incubate->measure_permeability calculate_ivis Calculate In Vitro Irritancy Score (IVIS) measure_opacity->calculate_ivis measure_permeability->calculate_ivis classify Classify Eye Irritation Potential calculate_ivis->classify

Figure 3: Workflow for OECD 437 BCOP Test.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[23][24][25]

Methodology:

  • Test Strains: A set of specific bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

  • Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[23]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) compared to the control.[25]

OECD_471_Workflow start Select Bacterial Strains prepare_cultures Prepare Bacterial Cultures start->prepare_cultures expose_with_s9 Expose Bacteria to Substance (+ S9 metabolic activation) prepare_cultures->expose_with_s9 expose_without_s9 Expose Bacteria to Substance (- S9 metabolic activation) prepare_cultures->expose_without_s9 prepare_doses Prepare Test Substance Doses prepare_doses->expose_with_s9 prepare_doses->expose_without_s9 plate_on_minimal_media Plate on Minimal Agar expose_with_s9->plate_on_minimal_media expose_without_s9->plate_on_minimal_media incubate Incubate 48-72h plate_on_minimal_media->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze Analyze for Dose-Dependent Increase count_colonies->analyze

Figure 4: Workflow for OECD 471 Ames Test.

Metabolic Pathways

Specific metabolic pathways for this compound have not been extensively studied. However, the metabolism of simpler oxiranes and related carboxylic acids can provide insights into its likely fate in biological systems.

The epoxide ring is a reactive electrophilic site susceptible to enzymatic and non-enzymatic reactions. The primary metabolic pathways for oxiranes involve:

  • Epoxide Hydrolase: This enzyme catalyzes the hydrolysis of the epoxide to a diol. In the case of this compound, this would likely result in the formation of 2,3-dihydroxypropanoic acid (glyceric acid).

  • Glutathione S-transferase (GST): This enzyme conjugates the epoxide with glutathione, a key step in the detoxification of many xenobiotics. This would lead to the formation of a glutathione conjugate that can be further metabolized and excreted.

The carboxylic acid group may also undergo metabolic transformations, but the reactivity of the epoxide ring is expected to be the dominant factor in its initial metabolism.

Metabolic_Pathway oxirane This compound eh Epoxide Hydrolase oxirane->eh gst Glutathione S-transferase (GST) oxirane->gst diol 2,3-Dihydroxypropanoic acid (Glyceric acid) eh->diol gsh_conjugate Glutathione Conjugate gst->gsh_conjugate further_metabolism Further Metabolism and Excretion diol->further_metabolism gsh_conjugate->further_metabolism

Figure 5: Postulated Metabolic Pathways for this compound.

Health and Safety Recommendations

Given the lack of specific toxicity data, a cautious approach is recommended when handling this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosol generation, a respirator may be necessary.

  • Handling: Avoid direct contact with skin and eyes. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

    • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

While specific health and safety data for this compound is limited, a conservative approach based on the properties of structurally related oxiranes and carboxylic acids is warranted. The compound should be handled as a potential irritant and mutagen. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure. Further toxicological testing following established OECD guidelines is necessary to fully characterize the hazard profile of this chemical.

References

The Genesis of Glycidic Acid: A Technical History for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery and historical synthesis of glycidic acid, from the seminal work of Darzens to the foundational experimental protocols that paved the way for its contemporary applications in research and drug development.

Introduction

Glycidic acid, known systematically as oxirane-2-carboxylic acid, is an organic compound featuring both a carboxylic acid and an epoxide functional group. Its derivatives, particularly glycidic esters, have been instrumental as synthetic intermediates for over a century. The strategic importance of this chemical scaffold lies in its ability to undergo further transformations, such as ring-opening and decarboxylation, to yield valuable aldehydes and ketones. This technical guide delves into the historical context of the discovery of glycidic acid's primary synthetic route, the development of its synthesis, and the original experimental protocols that defined its early understanding. For researchers, scientists, and drug development professionals, this historical perspective provides a foundational understanding of the chemistry that underpins many modern synthetic strategies.

The Discovery of the Darzens Condensation

The history of glycidic acid is inextricably linked to the discovery of a method for the synthesis of its esters. The French chemist Auguste Georges Darzens (1867–1954) first reported the synthesis of α,β-epoxy esters, or "glycidic esters," in 1904.[1][2] This reaction, now famously known as the Darzens condensation (or Darzens glycidic ester condensation), involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.[1][2] Darzens published his findings in a series of notes in the prestigious French scientific journal Comptes Rendus de l'Académie des Sciences.[1][3]

At the time, the field of organic chemistry was rapidly expanding, yet the understanding of reaction mechanisms was still in its nascent stages. Darzens' discovery provided a novel and reliable route to epoxides, which were a relatively new class of compounds.[1] His work was a significant contribution, expanding the synthetic chemist's toolkit and opening up new pathways for the synthesis of complex organic molecules.

The Evolution of Glycidic Acid Synthesis

The original Darzens condensation focused on the formation of glycidic esters. The subsequent hydrolysis of these esters yields the corresponding glycidic acid. This two-step process, from carbonyl and α-haloester to glycidic acid, became the classical approach to synthesizing this class of compounds.

The general mechanism, as understood from a modern perspective, involves the deprotonation of the α-haloester by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate then undergoes an intramolecular SN2 reaction to form the epoxide ring.[2][4]

Early work by Darzens and his contemporaries primarily utilized bases such as sodium ethoxide and sodium amide, with solvents like diethyl ether or benzene. While the initial reports often described the yields qualitatively as "good" or "very satisfactory," the reaction's efficiency was dependent on the specific substrates and conditions.

Experimental Protocols from the Early 20th Century

The following protocols are representative of the methods used in the early 1900s for the synthesis of glycidic esters and their subsequent hydrolysis to glycidic acids. These are based on descriptions from the historical literature.

Protocol 1: Synthesis of Ethyl Phenylglycidate via Darzens Condensation

This protocol describes the reaction of benzaldehyde with ethyl chloroacetate to form ethyl 3-phenylglycidate.

Materials:

  • Benzaldehyde

  • Ethyl chloroacetate

  • Sodium ethoxide

  • Absolute diethyl ether

  • Ice

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared in absolute diethyl ether in a flask equipped with a dropping funnel and a condenser.

  • The flask is cooled in an ice bath to maintain a temperature between 0 and 10 °C.

  • A mixture of freshly distilled benzaldehyde and ethyl chloroacetate is added dropwise to the stirred suspension of sodium ethoxide.

  • After the addition is complete, the reaction mixture is allowed to stir for several hours at room temperature.

  • The mixture is then poured into ice-cold water.

  • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined ethereal extracts are washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed by evaporation under reduced pressure to yield the crude ethyl phenylglycidate, which can be further purified by distillation.

Protocol 2: Hydrolysis of Ethyl Phenylglycidate to Phenylglycidic Acid

This protocol describes the saponification of the glycidic ester to the corresponding sodium salt, followed by acidification to yield the free glycidic acid.

Materials:

  • Crude ethyl phenylglycidate

  • Aqueous sodium hydroxide solution (e.g., 20%)

  • Hydrochloric acid

Procedure:

  • The crude ethyl phenylglycidate is mixed with a 20% aqueous solution of sodium hydroxide.

  • The mixture is stirred until the hydrolysis (saponification) is complete, which can be monitored by the disappearance of the ester. This process may take several hours.

  • The resulting solution contains the sodium salt of phenylglycidic acid.

  • The solution is then cooled and carefully acidified with hydrochloric acid to a pH of 1-4.

  • The phenylglycidic acid, which may precipitate or separate as an oil, is then isolated, for example by filtration or extraction.

Quantitative Data from Historical Syntheses

Quantitative data from the early 20th century is not always as precise as modern standards. Yields were often reported qualitatively. However, a review of the early literature allows for the compilation of representative data.

Carbonyl Compoundα-HaloesterBaseReported Yield
BenzaldehydeEthyl ChloroacetateSodium Ethoxide"Good"
AcetoneEthyl ChloroacetateSodium Ethoxide"Very Satisfactory"
Various KetonesEthyl ChloroacetateSodium EthylateNot specified

Physical Properties of Glycidic Acid (Oxiranecarboxylic Acid)

PropertyValue
Molecular Formula C₃H₄O₃
Molar Mass 88.06 g/mol [5]
IUPAC Name This compound[5]

Visualizing the Core Processes

To better illustrate the foundational concepts discussed, the following diagrams, generated using the DOT language, depict the key reaction pathway and a typical experimental workflow from the era.

Darzens_Condensation Reactants Aldehyde/Ketone + α-Haloester Enolate Enolate Intermediate Reactants->Enolate + Base Base Base (e.g., NaOEt) Halohydrin Halohydrin Intermediate Enolate->Halohydrin Nucleophilic Attack on Carbonyl Product α,β-Epoxy Ester (Glycidic Ester) Halohydrin->Product Intramolecular SN2 Reaction

Caption: The reaction mechanism of the Darzens condensation.

Experimental_Workflow start Start: Prepare Sodium Ethoxide in Ether step1 Cool to 0-10 °C start->step1 step2 Add Aldehyde and α-Haloester Mixture step1->step2 step3 Stir at Room Temperature step2->step3 step4 Quench with Ice-Water step3->step4 step5 Separate Ethereal Layer step4->step5 step6 Extract Aqueous Layer step5->step6 step7 Dry and Evaporate Solvent step6->step7 end End: Crude Glycidic Ester step7->end

Caption: A typical experimental workflow for the Darzens condensation.

Conclusion

The discovery of the Darzens condensation in 1904 marked a pivotal moment in the history of organic synthesis, providing the first practical route to glycidic esters, the immediate precursors to glycidic acids. The simple yet elegant experimental protocols developed by Darzens and his contemporaries laid the groundwork for over a century of research and development in epoxide chemistry. For today's scientists, an appreciation of this history not only enriches the understanding of fundamental organic reactions but also highlights the intellectual lineage of the synthetic tools that are indispensable in modern drug discovery and materials science. The principles established in these early investigations continue to be relevant, demonstrating the enduring legacy of this foundational work.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Oxirane-2-carboxylic Acid

Introduction

This compound, also known as glycidic acid, is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its strained three-membered epoxide ring makes it a reactive intermediate for synthesizing complex molecules. This guide provides a comprehensive review of its chemical properties, synthesis methodologies, and applications in drug discovery, with a focus on its role in developing novel therapeutic agents.

Physicochemical Properties

This compound and its common derivatives possess distinct chemical properties that are crucial for their application in synthesis. The core structure consists of an epoxide ring directly attached to a carboxylic acid group.

PropertyThis compound(R)-oxirane-2-carboxylic acidMethyl oxirane-2-carboxylateEthyl 2-carbamoyl-3-ethyl-3-methyloxirane-2-carboxylate
CAS Number 503-11-7[3]115005-76-0[4]4538-50-5[5]Not specified
Molecular Formula C₃H₄O₃[3]C₃H₄O₃[4]C₄H₆O₃[5]C₉H₁₅NO₄[6]
Molecular Weight 88.06 g/mol [3]88.06 g/mol [4]102.09 g/mol [5]201.22 g/mol [6]
Synonyms Glycidic Acid, 2,3-Epoxypropionic Acid[3](R)-glycidic acid[4]Methyl glycidate[5]Not specified
InChIKey OTGHWLKHGCENJV-UHFFFAOYSA-N[3]OTGHWLKHGCENJV-UWTATZPHSA-N[4]YKNYRRVISWJDSR-UHFFFAOYSA-N[5]OSDDBCJXXAROBM-UHFFFAOYSA-N[6]
SMILES O=C(O)C1CO1[3]C1--INVALID-LINK--C(=O)O[4]C1(CO1)C(=O)OC[5]CCC1(C)OC1(C(=O)OCC)C(=O)N[6]

Synthesis Methodologies

The enantioselective synthesis of this compound derivatives is critical for their use in pharmaceuticals. The two predominant industrial strategies are asymmetric epoxidation and kinetic resolution.[1]

G Industrial Synthesis Strategies for Chiral Oxirane-2-Carboxylates cluster_0 Asymmetric Epoxidation cluster_1 Kinetic Resolution A_start Achiral Precursor (e.g., Methyl Acrylate) A_process Stereoselective Epoxidation A_start->A_process A_end Enantiomerically Pure Epoxide ((R)- or (S)-derivative) A_process->A_end A_catalyst Chiral Catalyst (Metal Complexes or Organocatalysts) A_catalyst->A_process B_start Racemic Mixture of Epoxide B_process Selective Reaction B_start->B_process B_desired Desired Enantiomer (Unreacted) B_process->B_desired B_reacted Reacted Enantiomer B_process->B_reacted B_catalyst Enzyme Catalyst (e.g., Lipase) B_catalyst->B_process

Caption: Key industrial pathways for producing enantiopure oxirane-2-carboxylates.

Experimental Protocol: Synthesis of an this compound Derivative

The following protocol is adapted from a patented method for synthesizing an this compound derivative, demonstrating a practical application of these chemical principles.[7]

Objective: To synthesize ethyl-2-[6-(2-thiophenemethoxy)hexyl]this compound.

Materials:

  • 60% Sodium Hydride (158.4 mg, 3.96 mmol)

  • Starting compound (unspecified in source) in a 100 ml round-bottomed flask

  • Ethyl acetate (150 ml)

  • Distilled water (120 ml)

  • 5% aqueous citric acid (120 ml)

  • Saturated brine (100 ml)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Eluent: ethyl acetate/n-hexane (1/5 mixture)

Procedure:

  • Place 158.4 mg of 60% sodium hydride into a 100 ml round-bottomed flask.

  • Substitute the air inside the flask with argon gas.

  • The patent describes a multi-step synthesis; this excerpt details the workup and purification of the final product.

  • After the reaction is complete, dilute the residue with 150 ml of ethyl acetate.

  • Wash the resulting solution sequentially with distilled water (2 x 120 ml), 5% aqueous citric acid (2 x 120 ml), and saturated brine (100 ml).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the resulting residue using column chromatography on silica gel.

  • Elute the product with a 1/5 mixture of ethyl acetate/n-hexane.

  • The final product, ethyl-2-[6-(2-thiophenemethoxy)hexyl]this compound, is obtained as a colorless, clear oil (1.41 g, 85.5% yield).[7]

Applications in Drug Development

The unique structure of this compound makes it a valuable scaffold for developing drugs targeting a range of diseases.

Antidiabetic Agents: CPT I Inhibition

Derivatives of this compound, such as etomoxir, have been investigated as antidiabetic agents.[7] Their mechanism of action involves the inhibition of Carnitine Palmitoyltransferase I (CPT I), an enzyme crucial for the beta-oxidation of fatty acids. By inhibiting CPT I, these compounds reduce fatty acid oxidation and increase glucose utilization, leading to a hypoglycemic effect.[7]

G Proposed Mechanism of CPT I Inhibition CPT1 CPT I Enzyme (Active Site) Attack Nucleophilic Attack from CPT I Active Site CPT1->Attack Oxirane Oxirane Carboxylic Acid Derivative Oxirane->Attack RingOpening Epoxide Ring Opening Attack->RingOpening CovalentBond Covalent Bond Formation RingOpening->CovalentBond Inhibition CPT I Activity Inhibited CovalentBond->Inhibition

Caption: Mechanism of CPT I inhibition by this compound derivatives.

Anticancer Agents: CDK1 Inhibition

Recent studies have explored 3-aryloxirane-2-carboxylate derivatives as potential anticancer agents. These compounds have demonstrated antiproliferative activity in lung and colon cancer cell lines.[8]

Compound ClassCell LinesActivityFinding
3-aryloxirane-2-carboxylate derivativesLung and Colon CancerAntiproliferativeIC₅₀ values under 100 µM[8]
3-aryloxirane-2-carboxylate derivativesColon CancerCytotoxicHigher cytotoxic effect than cisplatin[8]

The anticancer activity of these derivatives is linked to their interaction with Cyclin-Dependent Kinase 1 (CDK1), a crucial enzyme in cancer cell proliferation.[8] Molecular modeling studies, including docking and molecular dynamics simulations, have been employed to investigate the binding of these compounds to the CDK1 active site.[8]

G Experimental Workflow for Anticancer Drug Discovery Start Synthesis of 3-aryloxirane-2-carboxylate Derivatives Screen Antiproliferative Screening (Cancer Cell Lines) Start->Screen Test Identify Identify Active Compounds (IC50 < 100 µM) Screen->Identify Analyze Dock Molecular Docking (Target: CDK1) Identify->Dock Investigate Mechanism MD_Sim Molecular Dynamics (MD) Simulation Dock->MD_Sim Assess Stability MMPBSA Binding Affinity Calculation (MMPBSA) MD_Sim->MMPBSA Quantify Binding Result Confirmation of Stable Enzyme-Compound Complex MMPBSA->Result

Caption: Workflow for identifying and characterizing oxirane-based CDK1 inhibitors.

Antiparkinson Prodrugs

This compound serves as a reactant in the synthesis of glutathione peptidomimetics, which are components of prodrugs designed to treat Parkinson's disease.[3]

Chemical Reactivity: The Oxirane Ring

The high reactivity of the oxirane ring is central to its utility in synthesis. The ring is susceptible to opening by nucleophiles, a reaction that allows for the introduction of various functional groups.[9] This reaction is a cornerstone of its use as a synthetic intermediate. In non-catalyzed systems, carboxylic acids can react with epoxides via esterification through the addition of the carboxylic group to the oxirane ring.[10]

G General Nucleophilic Ring-Opening of an Oxirane Reactants Oxirane Ring + Nucleophile (Nu⁻) Transition SN2 Attack on Carbon Atom Reactants->Transition Product Ring-Opened Product (e.g., β-hydroxy ester/ether) Transition->Product

Caption: Nucleophilic attack leading to the opening of the oxirane ring.

Conclusion

This compound and its derivatives are highly valuable compounds in modern drug discovery. Their unique chemical properties, combined with well-established stereoselective synthesis routes, make them powerful intermediates for creating complex pharmaceutical agents. From inhibiting key enzymes in metabolic diseases like diabetes to providing a scaffold for novel anticancer therapies, the applications of this oxirane structure are both significant and expanding. Further research into new derivatives and their biological activities will likely continue to yield promising candidates for treating a wide range of human diseases.

References

A Technical Guide to the Physical Properties of Glycidic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of glycidic acid esters, a class of compounds significant as intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] This document offers a compilation of quantitative physical data, detailed experimental protocols for their synthesis and analysis, and a visual representation of a typical experimental workflow.

Introduction to Glycidic Acid Esters

Glycidic acid esters, or α,β-epoxy esters, are characterized by an epoxide ring adjacent to an ester functional group. This structure provides a unique reactivity profile, making them valuable precursors for creating more complex molecules, including aldehydes and ketones with an extended carbon chain.[2][3] The most common method for their synthesis is the Darzens condensation, which involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of a base.[4][5] Their utility is notable in the flavor and fragrance industry, with compounds like ethyl 3-methyl-3-phenylglycidate being known as "strawberry aldehyde" for its characteristic fruity aroma.[6][7][8] Furthermore, they serve as crucial intermediates in drug development, for instance, in the synthesis of diltiazem, a calcium channel blocker.[9][10]

Physical and Chemical Properties

The physical properties of glycidic acid esters can vary significantly based on their specific molecular structure. The following tables summarize key quantitative data for several common examples.

Table 1: General Physical Properties of Selected Glycidic Acid Esters
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormRefractive Index (at 20°C)Density (g/mL at 25°C)
Ethyl 3-methyl-3-phenylglycidate77-83-8C₁₂H₁₄O₃206.24Clear, colorless to pale yellow liquid[1][6][8][11]1.504 - 1.518[1][6]1.087[1][7]
Methyl 3-(4-methoxyphenyl)glycidateNot specifiedC₁₁H₁₂O₄208.21White solid[9]Not availableNot available
BMK Methyl Glycidate80532-66-7C₁₁H₁₂O₃192.21White or light yellow solidNot availableNot available
BMK Ethyl Glycidate41232-97-7C₁₂H₁₄O₃206.24Not specifiedNot availableNot available
Ethyl glycidate4192-10-3C₅H₈O₃116.11Not specifiedNot availableNot available
Stearic acid glycidyl ester7460-84-6C₂₁H₄₀O₃340.55Not specifiedNot availableNot available
trans-Ethyl 3-phenylglycidate2272-55-1C₁₁H₁₂O₃192.21Not specifiedNot availableNot available
Table 2: Boiling and Melting Points
Compound NameBoiling Point (°C)Pressure (mmHg)Melting Point (°C)
Ethyl 3-methyl-3-phenylglycidate168[11]Not specified119[11]
Ethyl 3-methyl-3-phenylglycidate272 - 275[1][7]760 (lit.)Not available
BMK Methyl Glycidate255.9 ± 30.0760140 - 144
BMK Ethyl Glycidate145180Not available
trans-Ethyl 3-phenylglycidate274 (est.)Not specifiedNot available
BMK Glycidic Acid (sodium salt)334.3760Not available
Table 3: Solubility Data
CompoundSolventSolubility
Ethyl 3-methyl-3-phenylglycidateOrganic solventsSoluble[11]
Ethyl 3-methyl-3-phenylglycidateWaterInsoluble[8]
Ethyl 3-methyl-3-phenylglycidateFixed oils, Propylene glycolSoluble[7][8]
BMK Methyl/Ethyl GlycidateDMF20 mg/mL
BMK Methyl/Ethyl GlycidateDMSO25 mg/mL
BMK Methyl/Ethyl GlycidateEthanol20 mg/mL
BMK Methyl/Ethyl GlycidatePBS (pH 7.2)1 mg/mL (slightly soluble)
trans-Ethyl 3-phenylglycidateEthanol109.92 g/L[12]
trans-Ethyl 3-phenylglycidateMethanol183.96 g/L[12]
trans-Ethyl 3-phenylglycidateIsopropanol48.24 g/L[12]

Experimental Protocols

Synthesis: Darzens Glycidic Ester Condensation

The Darzens reaction is the classical and most versatile method for synthesizing glycidic esters.[3][4][5] It involves the condensation of a ketone or aldehyde with an α-halo ester using a base.[2][5]

Objective: To synthesize a glycidic ester, for example, Methyl 3-(4-methoxyphenyl)glycidate.[9]

Materials:

  • p-Anisaldehyde (4-Methoxybenzaldehyde)

  • Methyl chloroacetate

  • Sodium metal

  • Anhydrous Methanol (distilled from Na)

  • Ice

  • Water

  • Acetic Acid (AcOH)

Procedure:

  • Base Preparation: Prepare a solution of sodium methoxide by dissolving 5.1g (0.22 gram-atoms) of sodium metal in 90mL of anhydrous methanol. Chill this solution to -10°C in an ice-salt bath.[9]

  • Reactant Addition: Prepare a solution of 20g (0.15 moles) of 4-methoxybenzaldehyde and 23.9g (0.22 moles) of methyl chloroacetate. Add this solution dropwise to the chilled sodium methoxide solution over a period of 3 hours with vigorous stirring. Maintain the temperature below -10°C. The mixture will gradually form a white paste.[9]

  • Reaction: After the addition is complete, continue stirring the mixture at -5°C for an additional 2 hours, then allow it to warm to room temperature and stir for another 3 hours.[9]

  • Quenching and Precipitation: Pour the reaction mixture into 350mL of ice-water containing 2mL of acetic acid. A white solid will precipitate.[9]

  • Isolation and Purification: Filter the precipitated solid, wash it with cold water, and dry it in a desiccator. The crude product can be further purified by recrystallization from methanol.[9]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary analytical technique for the identification and quantification of glycidyl esters, particularly in complex matrices like edible oils.[13] Both direct and indirect methods are employed. Indirect methods involve hydrolysis of the ester to glycidol, followed by derivatization, while direct methods analyze the intact ester.[14]

Objective: Direct determination of intact glycidyl esters in an oil matrix.[13]

Methodology:

  • Sample Preparation (Extraction and Purification):

    • A simple extraction step is performed to isolate the glycidyl esters from the lipid matrix.[13]

    • The extract is then purified and the glycidyl ester fraction is isolated using normal-phase liquid chromatography (NPLC).[13]

  • GC-MS Analysis:

    • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer is used.[13] The system should be optimized to prevent thermal degradation of the labile glycidyl esters.[15]

    • Mode: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification.[13]

    • Separation: Individual glycidyl esters are separated on the GC column.

    • Quantification: The esters are quantified against known standards.

  • Performance: This method demonstrates good performance with a limit of detection around 0.01 mg/kg for individual esters and recovery values ranging from 85% to 115%.[13]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a glycidic acid ester, from the initial reaction to final analysis.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Start: Aldehyde/Ketone + α-Halo Ester reaction Darzens Condensation (Base: NaOMe, NaNH₂) start->reaction quench Reaction Quench (e.g., Cold Water/Acid) reaction->quench tlc TLC Monitoring reaction->tlc crude Crude Glycidic Ester quench->crude extraction Solvent Extraction (e.g., Toluene, EtOAc) crude->extraction drying Drying Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal (Reduced Pressure) drying->concentration purified Purified Glycidic Ester concentration->purified gcms GC-MS Analysis (Identification/Quantification) purified->gcms nmr NMR Spectroscopy (Structure Elucidation) purified->nmr ir IR Spectroscopy (Functional Groups) purified->ir data Final Characterized Data gcms->data nmr->data ir->data

Caption: Experimental workflow for glycidic ester synthesis and analysis.

References

Commercial Availability and Application of Oxirane-2-carboxylic Acid in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxirane-2-carboxylic acid, also known as glycidic acid, is a reactive epoxide compound that serves as a versatile building block in organic synthesis. Its strained three-membered ring and carboxylic acid functionality make it a valuable precursor for the introduction of diverse structural motifs in the development of new chemical entities. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and its application in the synthesis of glutathione peptidomimetics as potential anti-Parkinson's disease prodrugs. Detailed experimental protocols and relevant biological pathways are also presented to aid researchers in its practical application.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several chemical suppliers, typically as a racemic mixture or as its individual enantiomers. It is important for researchers to verify the stereochemistry and purity of the compound from the supplier's certificate of analysis before use.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCAS NumberAvailable FormsPurity (Typical)
Sigma-AldrichThis compound (as K salt)503-11-7Potassium Salt≥90%
LGC StandardsThis compound503-11-7NeatNot specified[1]
CymitQuimicaThis compound503-11-7NeatNot specified[2]
Echemi(R)-Oxirane-2-carboxylic acid115005-76-0Not specifiedNot specified[3]
Fluorochem(R)-Oxirane-2-carboxylic acid115005-76-0Not specified98%[4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₄O₃[2]
Molecular Weight88.06 g/mol [2]
CAS Number (Racemate)503-11-7
CAS Number ((R)-enantiomer)115005-76-0[3]
AppearanceNeat (liquid or solid)[2]
Melting Point196 °C (decomposes)[5]
Boiling Point55-60 °C @ 0.5 Torr[5]
Density1.557 g/cm³[5]
Flash Point122.8 °C[5]
Refractive Index1.511[5]
XLogP3-0.5[5]

Note: Some physical properties may vary depending on the specific form (e.g., free acid vs. salt) and purity of the compound.

Application in the Synthesis of Anti-Parkinson's Prodrugs

This compound has been utilized as a key reactant in the synthesis of glutathione peptidomimetics, which are designed as prodrugs for the treatment of Parkinson's disease[6][7]. The rationale behind this approach is to leverage the glutathione transport system to deliver dopamine or other therapeutic agents across the blood-brain barrier[8]. Glutathione levels are depleted in the substantia nigra of Parkinson's disease patients, and their replenishment is a potential neuroprotective strategy[9].

The synthesis involves the reaction of this compound with a dipeptide mimic of glutathione, followed by coupling with dopamine. The resulting prodrug is designed to be stable in the periphery, cross the blood-brain barrier, and then be hydrolyzed by intracellular esterases to release the active dopamine and the neuroprotective glutathione mimetic.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a glutathione peptidomimetic prodrug of dopamine, adapted from methodologies described in the scientific literature for similar compounds.

1. Synthesis of γ-L-Glutamyl-S-benzyl-L-cysteine Ethyl Ester

This protocol describes the synthesis of a dipeptide intermediate.

  • Materials: L-glutamic acid, S-benzyl-L-cysteine ethyl ester, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), triethylamine (TEA), dichloromethane (DCM), ethyl acetate (EtOAc), hexane.

  • Procedure:

    • To a solution of N-protected L-glutamic acid (1 equivalent) and NHS (1.1 equivalents) in DCM at 0 °C, add DCC (1.1 equivalents).

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • To the filtrate, add S-benzyl-L-cysteine ethyl ester (1 equivalent) and TEA (1.2 equivalents).

    • Stir the reaction at room temperature overnight.

    • Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (EtOAc/hexane gradient) to yield the dipeptide.

2. Reaction of Dipeptide with this compound

This step introduces the epoxide functionality.

  • Materials: γ-L-Glutamyl-S-benzyl-L-cysteine ethyl ester, this compound, coupling agent (e.g., HATU), N,N-diisopropylethylamine (DIPEA), dimethylformamide (DMF).

  • Procedure:

    • Dissolve the dipeptide (1 equivalent) and this compound (1.1 equivalents) in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Dilute the reaction mixture with EtOAc and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash chromatography.

3. Coupling with Dopamine

The final step involves attaching the dopamine moiety.

  • Materials: The product from step 2, dopamine hydrochloride, EDC, NHS, DMF, DIPEA.

  • Procedure:

    • To a solution of the product from step 2 (1 equivalent) and NHS (1.1 equivalents) in DMF, add EDC (1.2 equivalents).

    • Stir for 2 hours at room temperature.

    • Add dopamine hydrochloride (1 equivalent) and DIPEA (2.5 equivalents).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Purify the final prodrug using preparative reversed-phase high-performance liquid chromatography (RP-HPLC)[10][11][12][13].

Visualizations of Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis of Glutathione Peptidomimetic Prodrug A γ-L-Glutamyl-S-benzyl-L-cysteine Ethyl Ester C Coupling Reaction A->C B This compound B->C D Intermediate Product C->D F Final Coupling D->F E Dopamine E->F G Glutathione Peptidomimetic Prodrug F->G

Caption: Synthetic workflow for the glutathione peptidomimetic prodrug.

signaling_pathway cluster_blood_brain_barrier Blood-Brain Barrier cluster_dopaminergic_neuron Dopaminergic Neuron Prodrug_blood Glutathione Peptidomimetic Prodrug (in Blood) GSH_transporter Glutathione Transporter Prodrug_blood->GSH_transporter Transport Prodrug_brain Prodrug (in Brain) GSH_transporter->Prodrug_brain Esterase Intracellular Esterases Prodrug_brain->Esterase Hydrolysis Dopamine Dopamine Esterase->Dopamine Glutathione_mimetic Glutathione Peptidomimetic Esterase->Glutathione_mimetic Dopamine_receptors Dopamine Receptors (D1/D2) Dopamine->Dopamine_receptors Activation Neuroprotection Neuroprotective Effects (Reduced Oxidative Stress) Glutathione_mimetic->Neuroprotection Signaling Downstream Signaling (e.g., cAMP pathway) Dopamine_receptors->Signaling

Caption: Proposed mechanism of action for the anti-Parkinson's prodrug.

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases[1]. In case of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.

Conclusion

This compound is a commercially available and valuable reagent for the synthesis of complex molecules, including innovative prodrugs for neurodegenerative diseases. The methodologies and pathways described in this guide provide a foundation for researchers to explore its potential in their drug discovery and development programs. Careful consideration of the compound's properties and adherence to safety protocols are essential for its successful and safe application in the laboratory.

References

An In-depth Technical Guide on Glycidic Acid Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of glycidic acid derivatives and their analogues. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The information is presented to facilitate a deeper understanding of these versatile compounds and their role in modern chemistry.

Core Concepts: The Chemistry of Glycidic Acids and Their Derivatives

Glycidic acid, also known as oxiranecarboxylic acid, is an organic compound containing both an epoxide and a carboxylic acid functional group.[1][2][3] Its derivatives, particularly glycidic esters, are stable and valuable synthetic intermediates in organic chemistry.[4] These compounds are primarily synthesized through the Darzens condensation reaction, a cornerstone of epoxide chemistry since its discovery by Auguste Georges Darzens in 1904.[5][6][7][8][9]

The significance of glycidic acid derivatives stems from their utility as precursors in the synthesis of a wide array of compounds, including aldehydes, ketones, and more complex molecules.[7][8][9] This versatility has led to their application in the synthesis of natural products, pharmaceutical intermediates, and other multifunctional compounds containing an epoxy structure.[8] However, it is also important to note that certain glycidic acid derivatives, such as 2-methyl-3-phenyloxirane-2-carboxylic acid (BMK glycidic acid) and 3,4-MDP-2-P methyl glycidic acid (PMK glycidic acid), have gained notoriety as key precursors in the illicit synthesis of amphetamine-type stimulants (ATS), including methamphetamine and MDMA ("ecstasy").[10][11][12][13][14][15][16][17]

Synthesis of Glycidic Acid Derivatives: The Darzens Condensation

The most prominent method for synthesizing α,β-epoxy esters, or glycidic esters, is the Darzens condensation (also known as the Darzens reaction or glycidic ester condensation).[5][6][7][8][9] This reaction involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base.[5][6][7][8][9]

The reaction mechanism is analogous to a base-catalyzed aldol reaction.[5][6][9] It begins with the deprotonation of the α-haloester at the halogenated position by a strong base, forming a resonance-stabilized enolate carbanion.[5][9] This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a new carbon-carbon bond and a tetrahedral intermediate.[6][9] Subsequently, an intramolecular SN2 attack by the oxygen anion displaces the halide, forming the epoxide ring.[9]

An alternative, though less direct, method for obtaining glycidic esters is through the nucleophilic epoxidation of an α,β-unsaturated ester. However, this approach necessitates the prior synthesis of the alkene substrate.[5][9]

Key Parameters and Reagents in Darzens Condensation

The success and efficiency of the Darzens condensation are influenced by several factors, including the choice of reactants, base, and solvent.

ParameterDescriptionExamples
Carbonyl Compound Can be an aldehyde or a ketone. Aldehydes are generally more reactive than ketones. Aromatic and aliphatic aldehydes and ketones, as well as α,β-unsaturated and cyclic ketones, are suitable substrates.[6][8]3,4-dimethoxybenzaldehyde (veratraldehyde)[18], Indan-1-one[19][20]
α-Haloester An ester with a halogen at the alpha position. Bromides are more reactive than chlorides.[8]Ethyl 2-chloropropionate[18], Ethyl chloroacetate[19][20]
Base A sufficiently strong base is required for deprotonation. Common bases include alkoxides, sodium amide, and lithium diisopropylamide (LDA). To prevent side reactions like acyl exchange, it is common to use an alkoxide corresponding to the ester's alcohol portion.[6][9]Sodium methoxide[18], Potassium tert-butoxide[6][19], Sodium ethoxide[6][21], Sodium amide[6][21]
Solvent Anhydrous aprotic solvents are typically used.Tetrahydrofuran (THF)[6], Toluene[18]
Experimental Protocol: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate

The following protocol is a representative example of a Darzens condensation reaction.[18]

Stage 1: Darzens Condensation

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dimethoxybenzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) dissolved in dry toluene.

  • Cool the mixture to 10-15°C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.5 eq) in methanol dropwise over 30-40 minutes, maintaining the temperature below 15°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • Extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.

Stage 2: Saponification of the Glycidic Ester

  • Dissolve the crude glycidic ester in ethanol.

  • Add a 10-15% aqueous solution of sodium hydroxide (1.5-2.0 eq).

  • Heat the mixture to 50-60°C and stir for 3-5 hours until saponification is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting aqueous solution contains the sodium salt of the glycidic acid.

Stage 3: Decarboxylation

  • Carefully acidify the aqueous solution of the glycidic acid salt to a pH of 3-4 with 15% aqueous hydrochloric acid.

  • The glycidic acid may separate as an oil. This unstable intermediate will then undergo decarboxylation, often with rearrangement, to yield the final aldehyde or ketone product.

Chemical Reactivity and Synthetic Utility

Glycidic esters are versatile intermediates due to the reactivity of the epoxide ring and the ester functionality.[6]

Hydrolysis and Decarboxylation

Hydrolysis of the ester group, typically under basic conditions (saponification), yields the corresponding glycidic acid salt.[13][18] Acidification of the salt generates the unstable glycidic acid, which readily undergoes decarboxylation upon heating or in the presence of acid.[9][18] This decarboxylation is often accompanied by a rearrangement of the epoxide to form a carbonyl compound, providing a route to aldehydes and ketones with one additional carbon atom compared to the initial carbonyl reactant.[7][9]

Ring-Opening Reactions

The epoxide ring of glycidic esters can be opened by various nucleophiles, a reaction that is fundamental to their synthetic utility.[6] This allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Analytical Characterization of Glycidic Acid Derivatives

The analysis of glycidic acid derivatives is crucial for quality control in legitimate synthesis and for forensic purposes in the case of illicit drug manufacturing. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][22]

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analytes.[23] Common derivatization techniques include silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups.[22] In the context of food analysis for related compounds like glycidyl esters, indirect methods involving chemical conversion to a more easily quantifiable analyte, such as 3-monochloropropanediol (3-MCPD), followed by derivatization with agents like phenylboronic acid (PBA) and GC-MS analysis, are well-established.[24]

LC-MS/MS is often preferred for its high sensitivity and selectivity, and it can frequently be used for the direct analysis of underivatized compounds.[22]

Sample Preparation for Analysis

Effective sample preparation is critical for accurate analysis. A common approach for complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines extraction and cleanup into a few steps.[22] Solid-phase extraction (SPE) is another widely used technique for sample cleanup and concentration prior to analysis.[22]

Glycidic Acid Analogues in Drug Discovery and Development

While much of the recent focus on glycidic acid derivatives has been in the context of illicit drug synthesis, the broader family of epoxide-containing molecules and glycoside analogues holds significant interest in legitimate pharmaceutical research.

Glycosylation is a natural process that can be mimicked synthetically to improve the pharmacological properties of drug candidates.[25][26] The modification of natural glycosides or the glycosylation of non-glycosylated natural products can enhance efficacy and selectivity.[25][26] For instance, synthetic sugar analogues are used to study glycan-binding interactions and metabolic pathways, and as inhibitors of enzymes like glycosidases.[27]

The synthesis of glycyrrhetinic acid glycosides and glucuronides serves as an example of how complex natural products can be modified to create probes for pharmaceutical studies aimed at defining structure-activity relationships.[28][29]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate key workflows and reaction pathways.

Darzens Condensation Workflow

Darzens_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product carbonyl Aldehyde or Ketone mixing Mixing and Cooling carbonyl->mixing haloester α-Haloester haloester->mixing base Base (e.g., NaOEt, t-BuOK) base_addition Slow Base Addition base->base_addition solvent Anhydrous Solvent (e.g., THF, Toluene) solvent->mixing mixing->base_addition Reactant Mixture reaction_stirring Stirring at Room Temp. base_addition->reaction_stirring Reaction Initiation workup Aqueous Workup & Extraction reaction_stirring->workup Crude Product purification Purification workup->purification Extracted Product glycidic_ester α,β-Epoxy Ester (Glycidic Ester) purification->glycidic_ester Final Product

Caption: Workflow of the Darzens Glycidic Ester Condensation.

Synthetic Pathway from Glycidic Ester to Aldehyde/Ketone

Glycidic_Ester_Conversion start Glycidic Ester saponification Saponification (e.g., NaOH, H2O/EtOH) start->saponification salt Glycidic Acid Salt saponification->salt acidification Acidification (e.g., HCl) salt->acidification acid Glycidic Acid (Unstable Intermediate) acidification->acid decarboxylation Decarboxylation & Rearrangement acid->decarboxylation end Aldehyde or Ketone decarboxylation->end Analytical_Workflow sample Sample Collection Food Matrix, Seized Material, etc. prep Sample Preparation Homogenization Extraction (e.g., QuEChERS) Cleanup (e.g., SPE) sample->prep derivatization {Derivatization (Optional) | e.g., Silylation for GC-MS} prep->derivatization analysis Instrumental Analysis LC-MS/MS GC-MS prep->analysis Direct Analysis derivatization->analysis data Data Processing & Quantification Peak Integration Calibration Curve Concentration Determination analysis->data

References

Methodological & Application

Application Notes: Chiral Synthesis Using (R)-Oxirane-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Oxirane-2-carboxylic acid , also known as (R)-glycidic acid, and its ester derivatives are highly valuable chiral building blocks in modern organic synthesis. Their inherent strain and defined stereochemistry at the C2 position make them ideal precursors for the enantioselective synthesis of a wide range of complex molecules, particularly active pharmaceutical ingredients (APIs). The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities with a high degree of stereocontrol. This document provides detailed protocols and applications for researchers, scientists, and drug development professionals engaged in chiral synthesis.

One of the most significant applications of these chiral epoxides is in the synthesis of cardiovascular drugs, such as β-blockers and calcium channel blockers.[1] Often, the therapeutic activity of these drugs resides in a single enantiomer.[2][3] For instance, the (S)-enantiomer of the β-blocker propranolol is about 100 times more potent than its (R)-counterpart.[2] Similarly, the therapeutic effect of the calcium channel blocker diltiazem is attributed to the (+)-cis-(2S,3S) isomer.[4][5] Utilizing chiral precursors like (R)-methyl oxirane-2-carboxylate ensures the direct synthesis of the desired enantiomerically pure final product, bypassing the need for inefficient and costly chiral resolution steps later in the synthetic sequence.[1]

Enantioselective Synthesis of (S)-Propranolol Intermediate

(S)-Propranolol is a widely used non-selective beta-blocker for treating hypertension and other cardiovascular conditions.[6] A common strategy for its asymmetric synthesis involves the reaction of 1-naphthol with a chiral three-carbon building block derived from (R)-glycidic acid, followed by ring-opening with isopropylamine. The key is the initial stereospecific reaction that forms the glycidyl ether intermediate, preserving the chiral center.[2][7]

Quantitative Data: Synthesis of α-Naphthyl Glycidyl Ether
ParameterValueReference
Starting Materials1-Naphthol, (R)-Glycidyl derivative[3][7]
Key ReactionNucleophilic ring-opening of epoxide[2][6]
Product(S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane[8][9]
Enantiomeric Excess (ee)High (method dependent)[8][9]
YieldHigh (method dependent)[10]
Experimental Protocol: Synthesis of (S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane

This protocol describes a general procedure for the synthesis of the key chiral intermediate for (S)-propranolol.

Materials:

  • 1-Naphthol

  • (R)-Epichlorohydrin or a similar (R)-glycidyl derivative (e.g., (R)-glycidyl tosylate)

  • Base (e.g., Potassium Hydroxide, Sodium Hydride)

  • Solvent (e.g., Ethanol/Water mixture, DMF)

  • Dichloromethane

  • Brine solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 1-naphthol (1.0 eq) in the chosen solvent system (e.g., 9:1 Ethanol:Water).[3]

  • Add the base (e.g., KOH, 1.1 eq) to the solution and stir for 30 minutes at room temperature to form the naphthoxide anion.[3]

  • Add the (R)-glycidyl derivative (e.g., (R)-epichlorohydrin, 1.5 eq) to the reaction mixture.[3]

  • Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][3]

  • Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Take up the residue in dichloromethane and wash sequentially with water and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane intermediate.

Logical Workflow: (S)-Propranolol Synthesis

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_intermediate Chiral Intermediate cluster_final_step Final Step cluster_product Final Product A 1-Naphthol C Williamson Ether Synthesis (Formation of Glycidyl Ether) A->C B (R)-Glycidyl Derivative (from (R)-Oxirane-2-carboxylic acid) B->C D (S)-1-(Naphthalen-1-yloxy) -2,3-epoxypropane C->D Preserves Stereochemistry E Epoxide Ring-Opening with Isopropylamine D->E F (S)-Propranolol E->F

Caption: Workflow for the enantioselective synthesis of (S)-Propranolol.

Asymmetric Synthesis of a Key Diltiazem Intermediate

Diltiazem is a benzothiazepine calcium channel blocker used in the management of hypertension and angina.[11] Its synthesis requires the stereospecific creation of two adjacent chiral centers. A key intermediate, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, can be synthesized via the asymmetric epoxidation of a cinnamic acid derivative, a reaction where chiral catalysts derived from tartaric acid or other chiral sources are used to direct the stereochemistry.[12] This approach provides a direct route to the required diastereomer.

Quantitative Data: Asymmetric Epoxidation for Diltiazem Intermediate
ParameterValueReference
SubstrateMethyl (E)-4-methoxycinnamate[12]
ReactionCatalytic Asymmetric Epoxidation[12]
CatalystChiral dioxirane (in situ) from C2-symmetric binaphthyl ketone (5 mol%)[12]
ProductMethyl (2R,3S)-3-(4-methoxyphenyl)glycidate[12]
Enantiomeric Excess (ee)80% - 92%[12]
Yieldup to 95%[12]
Experimental Protocol: Synthesis of Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate

This protocol is based on the catalytic asymmetric epoxidation of methyl (E)-4-methoxycinnamate.

Materials:

  • Methyl (E)-4-methoxycinnamate

  • Chiral Ketone Catalyst (e.g., (R)-binaphthyl ketone) (5 mol%)

  • Oxidant (e.g., Oxone)

  • Buffer solution (e.g., potassium carbonate)

  • Organic Solvent (e.g., Acetonitrile)

  • Aqueous workup solutions (e.g., Sodium thiosulfate, brine)

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of methyl (E)-4-methoxycinnamate (1.0 eq) and the chiral ketone catalyst (0.05 eq) in the organic solvent, add the aqueous buffer solution.

  • Cool the biphasic mixture to 0 °C.

  • Add the oxidant (e.g., Oxone, 2.0-3.0 eq) portion-wise over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Allow the reaction to stir vigorously at 0 °C for 24-48 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to afford pure methyl (2R,3S)-3-(4-methoxyphenyl)glycidate.[12]

Reaction Pathway: Diltiazem Intermediate Synthesis

G cluster_start Precursors cluster_reaction Core Reaction cluster_intermediate Key Chiral Intermediate cluster_next_steps Further Transformation A Methyl (E)-4-methoxycinnamate C Asymmetric Epoxidation A->C B Chiral Ketone Catalyst + Oxidant B->C in situ generation of chiral dioxirane D Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate C->D Yield: up to 95% ee: 80-92% E Ring-opening with 2-Aminothiophenol D->E F Cyclization & Functionalization E->F G Diltiazem F->G

Caption: Pathway for asymmetric synthesis of a key Diltiazem intermediate.

References

Oxirane-2-Carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Oxirane-2-carboxylic acid, also known as glycidic acid, is a reactive and versatile building block that has garnered significant attention in medicinal chemistry. Its strained three-membered epoxide ring and adjacent carboxylic acid moiety provide a unique platform for the synthesis of a diverse range of biologically active molecules. This document provides a detailed overview of its applications in the development of therapeutic agents, complete with experimental protocols and quantitative data to guide researchers in this field.

Therapeutic Applications

Derivatives of this compound have shown promise in several key therapeutic areas, primarily by acting as targeted inhibitors of enzymes implicated in disease progression.

Anticancer Agents: Targeting Cyclin-Dependent Kinase 1 (CDK1)

Application Note: 3-Aryloxirane-2-carboxylate derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including lung and colon cancer.[1] These compounds are proposed to exert their cytotoxic effects through the inhibition of Cyclin-Dependent Kinase 1 (CDK1), a crucial enzyme in the regulation of the cell cycle.[1] Inhibition of CDK1 disrupts the G2/M phase transition, leading to cell cycle arrest and apoptosis in cancer cells. The this compound core serves as a key pharmacophore for interacting with the CDK1 active site.

Quantitative Data: Antiproliferative Activity of Oxirane-2-Carboxylate Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2a MCF-7 (Breast)36.42 ± 1.12Flavopiridol11.49 ± 0.56
pro3o MCF-7 (Breast)1.26Flavopiridol11.49 ± 0.56
Compound 1 HCT116 (Colon)22.45-FUNot specified
Compound 2 HCT116 (Colon)0.345-FUNot specified
Various Lung & Colon< 100CisplatinNot specified

Experimental Protocols:

Protocol 1: Synthesis of 3-Aryl-2-Oxiranecarboxylates

This protocol describes a general method for the synthesis of 3-aryloxirane-2-carboxylate derivatives.

  • Materials: Substituted benzaldehyde, ethyl chloroacetate, sodium ethoxide, ethanol.

  • Procedure:

    • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • Add the substituted benzaldehyde to the sodium ethoxide solution at room temperature with stirring.

    • Cool the mixture in an ice bath and add ethyl chloroacetate dropwise.

    • Allow the reaction mixture to stir at room temperature overnight.

    • Pour the reaction mixture into ice-cold water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryloxirane-2-carboxylate.

Protocol 2: In Vitro CDK1 Kinase Assay

This protocol outlines a method to assess the inhibitory activity of compounds against CDK1 using a luminescent kinase assay (e.g., ADP-Glo™ Kinase Assay).[2][3]

  • Materials: Recombinant human Cdk1/Cyclin B, Histone H1 (as substrate), ATP, ADP-Glo™ Kinase Assay kit, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add a mixture of Cdk1/Cyclin B and Histone H1 to each well, except for the negative control wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent and incubate for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability/Antiproliferative (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability.[4][5][6][7]

  • Materials: Cancer cell lines, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or isopropanol), 96-well plates.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution.

    • Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams:

cdk1_pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cdk1 Cdk1 MPF MPF (Cdk1/Cyclin B) Cdk1->MPF CyclinB Cyclin B CyclinB->MPF Substrates Mitotic Substrates MPF->Substrates Phosphorylation Mitosis Mitotic Events Substrates->Mitosis Inhibitor Oxirane-2-Carboxylic Acid Derivative Inhibitor->MPF Inhibition

Caption: CDK1 Signaling Pathway Inhibition.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Oxirane Derivatives Purification Purification & Characterization Synthesis->Purification CDK1_Assay CDK1 Kinase Assay Purification->CDK1_Assay MTT_Assay Antiproliferative (MTT) Assay Purification->MTT_Assay IC50_Det IC50 Determination CDK1_Assay->IC50_Det MTT_Assay->IC50_Det

Caption: Anticancer Drug Discovery Workflow.

Antidiabetic Agents: Targeting Carnitine Palmitoyltransferase I (CPT1)

Application Note: this compound derivatives, most notably Etomoxir, are potent irreversible inhibitors of Carnitine Palmitoyltransferase I (CPT1).[8] CPT1 is a key enzyme in the mitochondrial fatty acid β-oxidation pathway. By inhibiting CPT1, these compounds block the transport of long-chain fatty acids into the mitochondria, leading to a shift in cellular energy metabolism from fatty acid oxidation to glucose utilization. This mechanism has been explored for its potential therapeutic benefits in type 2 diabetes by lowering blood glucose levels.

Quantitative Data: CPT1 Inhibition

CompoundTargetIC50Notes
EtomoxirCPT1aIrreversible inhibitorAlso a PPARalpha agonist
ST132CPT1ANot specifiedSelective inhibitor
PerhexilineCPT1 & CPT2Not specifiedInhibits both isoforms
Malonyl-CoACPT1ANot specifiedEndogenous inhibitor

Experimental Protocols:

Protocol 4: Synthesis of Etomoxir (Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate)

This protocol outlines a key step in a reported synthesis of Etomoxir.[9]

  • Materials: 8-(4-chloro-phenoxy)-2-methylene-octan-1-ol, titanium(IV) isopropoxide, diethyl L-tartrate, tert-butyl hydroperoxide, dichloromethane.

  • Procedure (Sharpless Asymmetric Epoxidation):

    • To a solution of titanium(IV) isopropoxide and diethyl L-tartrate in anhydrous dichloromethane at -20°C, add tert-butyl hydroperoxide.

    • Allow the mixture to stand for 10 minutes.

    • Add a solution of 8-(4-chloro-phenoxy)-2-methylene-octan-1-ol in anhydrous dichloromethane dropwise.

    • Stir the reaction at -15°C for 3 hours.

    • Quench the reaction with water and allow it to warm to room temperature while stirring for 1 hour.

    • Filter the mixture through Celite and extract the filtrate with dichloromethane.

    • Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the epoxy alcohol precursor to Etomoxir.

    • Subsequent oxidation and esterification steps are required to obtain the final product.

Protocol 5: CPT-1 Mediated Respiration Assay in Permeabilized Cells

This protocol measures the effect of inhibitors on CPT-1-mediated fatty acid oxidation by monitoring oxygen consumption.[10]

  • Materials: Adherent cells, permeabilization agent (e.g., saponin), Seahorse XF Analyzer, specific substrates (e.g., palmitoyl-L-carnitine), and inhibitors.

  • Procedure:

    • Seed cells in a Seahorse XF plate and allow them to form a monolayer.

    • Permeabilize the cell membranes to allow direct access of substrates to the mitochondria.

    • Measure the basal oxygen consumption rate (OCR).

    • Inject the test compound (this compound derivative) and incubate.

    • Inject a CPT-1 specific substrate, such as palmitoyl-L-carnitine, to initiate CPT-1-dependent respiration.

    • Monitor the change in OCR to determine the inhibitory effect of the compound on CPT-1 activity.

    • Further injections of other mitochondrial complex inhibitors can be used to confirm the specificity of the effect.

Logical Relationship Diagram:

cpt1_inhibition FattyAcids Long-Chain Fatty Acids (in Cytosol) CPT1 CPT1 (Outer Mitochondrial Membrane) FattyAcids->CPT1 Mitochondria Mitochondrial Matrix CPT1->Mitochondria Transport GlucoseUtil Glucose Utilization CPT1->GlucoseUtil Metabolic Shift BetaOxidation β-Oxidation Mitochondria->BetaOxidation Energy Cellular Energy (ATP) BetaOxidation->Energy GlucoseUtil->Energy Inhibitor Oxirane-2-Carboxylic Acid Derivative Inhibitor->CPT1 Inhibition

Caption: CPT1 Inhibition and Metabolic Shift.

Anti-Parkinson's Agents: Glutathione Peptidomimetics

Application Note: this compound can be utilized in the synthesis of metabolically stable analogues of glutathione. These peptidomimetics are designed to act as carriers for the delivery of anti-Parkinson's drugs, such as L-dopa or dopamine, across the blood-brain barrier (BBB). The rationale is to exploit the endogenous glutathione transporters present at the BBB for enhanced brain uptake of the therapeutic agent.

Experimental Protocol:

Protocol 6: General Strategy for Synthesis of Glutathione Peptidomimetics

A detailed, specific protocol for the synthesis of a glutathione peptidomimetic using this compound was not fully available in the searched literature. However, a general synthetic strategy can be inferred.

  • Conceptual Steps:

    • The synthesis would likely involve the reaction of the epoxide ring of an this compound derivative with a thiol-containing precursor of the glutathione analogue.

    • The carboxylic acid moiety of the oxirane could be activated and coupled to the amine group of a glutamic acid or glycine derivative, depending on the desired peptidomimetic structure.

    • The anti-Parkinson's drug would be conjugated to this carrier molecule, often through a linker that is stable in the periphery but cleavable within the central nervous system.

    • Protecting group strategies would be essential throughout the synthesis to ensure regioselectivity.

Logical Relationship Diagram:

drug_delivery cluster_synthesis Prodrug Synthesis cluster_delivery Drug Delivery & Action Oxirane Oxirane-2-Carboxylic Acid Derivative Prodrug Prodrug Conjugate Oxirane->Prodrug GSH_Analog Glutathione Analogue Precursor GSH_Analog->Prodrug Drug Anti-Parkinson's Drug (e.g., L-dopa) Drug->Prodrug Transport GSH Transporter Prodrug->Transport BBB Blood-Brain Barrier (BBB) Brain Brain Transport->Brain Uptake Release Drug Release Brain->Release Target Therapeutic Target Release->Target Active Drug

References

Application Notes and Protocols: "Oxirane-2-carboxylic acid" in the Synthesis of Anti-Parkinson Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and evaluation of glutathione peptidomimetics as anti-Parkinson prodrugs, with a specific focus on the role of oxirane-2-carboxylic acid (glycidic acid) as a key reactant. The protocols are based on the methodologies described by More, S., and Vince, R. in their 2008 publication in the Journal of Medicinal Chemistry.[1]

Introduction

Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the depletion of dopamine in the brain. A major challenge in treating this condition is the inability of dopamine to cross the blood-brain barrier (BBB). L-DOPA, a dopamine precursor, can cross the BBB but has significant peripheral side effects and a short half-life. To overcome these limitations, a prodrug strategy utilizing endogenous transporters at the BBB has been explored.

Glutathione (GSH), an endogenous antioxidant, is transported across the BBB by specific transporters. This transport system can be exploited to deliver therapeutic agents to the central nervous system. The synthesis of glutathione peptidomimetics, which are stable analogues of glutathione, allows for the attachment of drugs like dopamine, creating prodrugs that can be actively transported into the brain. This compound serves as a crucial building block in the synthesis of these peptidomimetic carriers.

Synthesis of Glutathione Peptidomimetic Carrier

The core of the prodrug strategy lies in the synthesis of a metabolically stable glutathione analogue. This compound is a key starting material in the multi-step synthesis of the γ-glutamyl moiety of the peptidomimetic. The epoxide ring of this compound allows for regioselective opening, which is fundamental in constructing the desired stereochemistry of the carrier molecule.

Experimental Protocols

Protocol 1: Synthesis of the γ-Glutamyl-cysteine portion of the Peptidomimetic Carrier

This protocol is a representative synthesis based on the principles of peptidomimetic construction and epoxide ring-opening reactions.

  • Reaction Setup: A solution of N-protected L-cysteine methyl ester (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of this compound: (S)-Oxirane-2-carboxylic acid (1.1 eq) is dissolved in DCM and added dropwise to the reaction mixture at 0 °C.

  • Base Catalysis: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq), is added to the mixture to facilitate the nucleophilic attack of the cysteine amine on the epoxide.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired dipeptide analogue.

Synthesis of the Anti-Parkinson Prodrug

Once the glutathione peptidomimetic carrier is synthesized, the anti-Parkinson drug, such as dopamine, is conjugated to it. This is typically achieved through an amide bond formation between the carboxylic acid of the carrier and the amine group of the drug.

Protocol 2: Coupling of Dopamine to the Peptidomimetic Carrier

  • Activation of the Carrier: The carboxylic acid group of the synthesized peptidomimetic carrier (1.0 eq) is activated using a standard peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq), in an aprotic solvent like dimethylformamide (DMF).

  • Addition of Dopamine: A protected form of dopamine, such as N-Boc-dopamine (1.1 eq), is added to the activated carrier solution.

  • Coupling Reaction: The reaction mixture is stirred at room temperature for 12-24 hours.

  • Deprotection and Purification: The protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc group removal). The final prodrug is purified by preparative high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and evaluation of a dopamine-glutathione peptidomimetic prodrug.

ParameterValue
Synthesis
Yield of Peptidomimetic Carrier65-75%
Yield of Dopamine Conjugation50-60%
Purity of Final Prodrug (by HPLC)>95%
Biological Evaluation
In vitro Stability (t½ in plasma)> 8 hours
Blood-Brain Barrier Permeability (Papp)1.5 - 2.0 x 10⁻⁶ cm/s

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_carrier Peptidomimetic Carrier Synthesis cluster_prodrug Prodrug Synthesis N-protected L-cysteine N-protected L-cysteine Dipeptide Analogue Dipeptide Analogue N-protected L-cysteine->Dipeptide Analogue Epoxide Ring Opening This compound This compound This compound->Dipeptide Analogue Carrier Peptidomimetic Carrier Prodrug Anti-Parkinson Prodrug Carrier->Prodrug Amide Coupling Dopamine Dopamine Dopamine->Prodrug

Caption: Synthetic scheme for the anti-Parkinson prodrug.

Proposed Mechanism of Action

Mechanism_of_Action Prodrug_in_Blood Prodrug in Bloodstream BBB Blood-Brain Barrier Prodrug_in_Blood->BBB GSH_Transporter Glutathione Transporter BBB->GSH_Transporter Transport Prodrug_in_Brain Prodrug in Brain GSH_Transporter->Prodrug_in_Brain Enzymatic_Cleavage Enzymatic Cleavage Prodrug_in_Brain->Enzymatic_Cleavage Dopamine_Release Dopamine Released Enzymatic_Cleavage->Dopamine_Release Neuronal_Uptake Neuronal Uptake & Therapeutic Effect Dopamine_Release->Neuronal_Uptake

Caption: Prodrug transport across the BBB and drug release.

Experimental Logic Flowchart

Experimental_Logic Start Hypothesis: Glutathione peptidomimetic can deliver dopamine to the brain Synthesis Synthesize Prodrug using This compound Start->Synthesis Characterization Characterize Prodrug (NMR, MS, HPLC) Synthesis->Characterization InVitro_Stability In vitro Stability Assay (Plasma) Characterization->InVitro_Stability BBB_Permeability In vitro BBB Permeability Assay Characterization->BBB_Permeability Data_Analysis Analyze Data (Yields, Purity, Stability, Permeability) InVitro_Stability->Data_Analysis BBB_Permeability->Data_Analysis Conclusion Conclusion: Prodrug is stable and can cross the BBB Data_Analysis->Conclusion

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic "Glycidic Acid" Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidic acid esters are valuable chiral building blocks in the synthesis of a wide range of pharmaceuticals and fine chemicals. Their stereochemistry is crucial for the biological activity of the final product. The enzymatic resolution of racemic glycidic acid esters offers a highly efficient, selective, and environmentally benign method to obtain enantiomerically pure forms of these important intermediates. This document provides detailed application notes and experimental protocols for the enzymatic resolution of racemic glycidic acid esters, focusing on the use of lipases.

Principle of Enzymatic Resolution

Kinetic resolution is a technique used to separate a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst, in this case, an enzyme.[1] In the context of glycidic acid esters, enzymes such as lipases or epoxide hydrolases can selectively catalyze the transformation of one enantiomer, leaving the other unreacted and thus enriched in enantiomeric purity.[2] The theoretical maximum yield for a single enantiomer in a kinetic resolution is 50%.[1]

Two primary enzymatic strategies are employed:

  • Enantioselective Hydrolysis: A lipase selectively hydrolyzes one enantiomer of the racemic glycidic ester to the corresponding glycidic acid. The unreacted ester and the formed acid, now enriched in opposite enantiomers, can then be separated.[2]

  • Enantioselective Transesterification (or Acylation): In a non-aqueous solvent, a lipase catalyzes the transfer of an acyl group (from an acyl donor like vinyl acetate) to one enantiomer of the glycidic ester, forming a new ester. The unreacted glycidic ester and the newly formed acylated product, enriched in opposite enantiomers, are then separated.[3]

Key Enzymes and Their Characteristics

Lipases (EC 3.1.1.3) are the most commonly used enzymes for the resolution of glycidic acid esters due to their broad substrate specificity, high enantioselectivity, and commercial availability.[4] Epoxide hydrolases (EHs) represent an alternative, acting on the epoxide ring rather than the ester moiety.[2]

FeatureLipaseEpoxide Hydrolase
Reaction Type Enantioselective hydrolysis or transesterification of the ester group.[2]Enantioselective hydrolysis of the epoxide ring.[2]
Products Enantiopure glycidic ester and enantiopure glycidic acid (hydrolysis) or a new enantiopure ester (transesterification).[2]Enantiopure glycidic ester and an enantiopure diol.[2]
Typical Enantioselectivity Generally high, with E-values often exceeding 100.[2]Can be very high, with E-values often exceeding 100.[2]
Operating Conditions Mild; frequently used in organic solvents or biphasic systems.[2]Mild; typically conducted in aqueous buffers, sometimes with a co-solvent.[2]
Commercial Availability A wide range of commercially available enzymes, both free and immobilized.[2]A growing number of commercially available enzymes.[2]

Table 1. Comparison of Lipases and Epoxide Hydrolases for the Kinetic Resolution of Glycidic Esters.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Enantioselective Hydrolysis of Ethyl 3-Phenylglycidate

This protocol describes a typical procedure for the kinetic resolution of a racemic glycidic ester via hydrolysis using a commercially available immobilized lipase.

Materials:

  • Racemic ethyl 3-phenylglycidate

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)[5]

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic co-solvent (e.g., tert-butanol, optional)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Chiral High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve racemic ethyl 3-phenylglycidate (1.0 g, 5.2 mmol) in a mixture of phosphate buffer (50 mL) and tert-butanol (10 mL, optional, to improve substrate solubility).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (100 mg) to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours).

  • Monitoring: To monitor the reaction, quench the aliquot with a small amount of a water-miscible organic solvent (e.g., acetonitrile) to stop the enzymatic reaction. Analyze the sample by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the conversion. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the unreacted ester and the formed acid.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the reaction solvent, dried, and reused.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Separation: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to extract the formed glycidic acid into the aqueous layer.

  • Isolation of Unreacted Ester: Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched ethyl 3-phenylglycidate.

  • Isolation of Glycidic Acid: Acidify the combined aqueous layers from step 7 to pH 2-3 with 1 M HCl. Extract the glycidic acid with ethyl acetate (3 x 40 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantioenriched 3-phenylglycidic acid.

  • Analysis: Determine the enantiomeric excess of the purified ester and acid by chiral HPLC.

Protocol 2: Lipase-Catalyzed Enantioselective Transesterification of a Glycidic Ester

This protocol outlines a general procedure for the kinetic resolution of a racemic glycidic ester via transesterification in an organic solvent.

Materials:

  • Racemic glycidic ester

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)[6]

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)[3]

  • Silica gel for column chromatography

  • Chiral Gas Chromatography (GC) or HPLC system for analysis

Procedure:

  • Reaction Setup: In a dry flask, dissolve the racemic glycidic ester (1.0 mmol) in the anhydrous organic solvent (20 mL).

  • Enzyme and Acyl Donor Addition: Add the immobilized lipase (typically 20-50 mg per mmol of substrate) and the acyl donor (2.0-5.0 mmol).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Work-up: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Evaporate the solvent from the filtrate and separate the unreacted glycidic ester from the acylated product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified unreacted ester and the acylated product.

Data Presentation

The following tables summarize typical quantitative data obtained from the enzymatic resolution of glycidic acid esters.

Lipase SourceSubstrateCo-Solvent (17% v/v)Conversion (%)e.e. of Acid (%)E-value
Candida antarctica lipase B (immob.)Ethyl 3-phenylpentanoateNone648816
Candida antarctica lipase B (immob.)Ethyl 3-phenylpentanoateAcetone499441
Candida antarctica lipase B (immob.)Ethyl 3-phenylpentanoateDioxane449251
Alcaligenes spp.Ethyl 3-phenylbutanoateNone4997>200
Pseudomonas cepaciaEthyl 3-phenylbutanoateNone4895>200

Table 2. Effect of Co-solvents on the Lipase-Catalyzed Hydrolysis of 3-Aryl Alkanoic Esters.[4]

SubstrateEnzymeTime (h)Conversion (%)e.e. of Alcohol (%)e.e. of Acetate (%)E-value
(R,S)-m-Aryltrimethylsilyl alcoholNovozym 435347>9988>200
(R,S)-m-Aryltrimethylsilyl alcoholNovozym 4351650>99>99>200
(R,S)-p-Aryltrimethylsilyl alcoholNovozym 435349>9996>200
(R,S)-p-Aryltrimethylsilyl alcoholNovozym 4351650>99>99>200

Table 3. Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols via Transesterification with Vinyl Acetate.[3]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification cluster_products Final Products racemate Racemic Glycidic Acid Ester reaction_vessel Reaction Vessel (Controlled Temperature & Stirring) racemate->reaction_vessel enzyme Enzyme (e.g., Lipase) enzyme->reaction_vessel solvent Solvent/Buffer (Aqueous or Organic) solvent->reaction_vessel acyl_donor Acyl Donor (for Transesterification) acyl_donor->reaction_vessel monitoring Reaction Monitoring (Chiral HPLC/GC) reaction_vessel->monitoring filtration Enzyme Filtration (Recycle) reaction_vessel->filtration monitoring->reaction_vessel Continue until ~50% conversion extraction Extraction & Separation filtration->extraction purification Column Chromatography extraction->purification enantio_ester Enantioenriched Glycidic Acid Ester purification->enantio_ester enantio_acid_or_ester Enantioenriched Glycidic Acid (Hydrolysis) or Acylated Ester (Transesterification) purification->enantio_acid_or_ester

Caption: Experimental workflow for the enzymatic resolution of racemic glycidic acid esters.

lipase_mechanism catalytic_triad Catalytic Triad Ser-OH His-N Asp-COO⁻ tetrahedral_intermediate1 Tetrahedral Intermediate 1 Ser-O⁻ Substrate catalytic_triad->tetrahedral_intermediate1 Nucleophilic Attack substrate {Racemic Glycidic Acid Ester|(R/S)-Ester} substrate->tetrahedral_intermediate1 acyl_enzyme Acyl-Enzyme Intermediate Ser-O-Acyl Glycidic Acid Alcohol tetrahedral_intermediate1->acyl_enzyme Collapse water H₂O (Nucleophile) acyl_enzyme->water tetrahedral_intermediate2 Tetrahedral Intermediate 2 Ser-O⁻ Acyl H₂O acyl_enzyme->tetrahedral_intermediate2 water->tetrahedral_intermediate2 Nucleophilic Attack tetrahedral_intermediate2->catalytic_triad Regeneration product {Glycidic Acid|Product} tetrahedral_intermediate2->product Product Release

Caption: Simplified catalytic mechanism of lipase-mediated hydrolysis of a glycidic acid ester.

enantioselectivity_factors cluster_enzyme Enzyme Properties cluster_substrate Substrate Structure cluster_conditions Reaction Conditions enantioselectivity Enantioselectivity (E-value) enzyme_source Enzyme Source (e.g., microbial, animal) enzyme_source->enantioselectivity immobilization Immobilization Method immobilization->enantioselectivity ester_group Ester Group Size ester_group->enantioselectivity substituents Substituents on Epoxide Ring substituents->enantioselectivity temperature Temperature temperature->enantioselectivity solvent Solvent/Co-solvent solvent->enantioselectivity ph pH (for hydrolysis) ph->enantioselectivity acyl_donor Acyl Donor (for transesterification) acyl_donor->enantioselectivity

Caption: Factors influencing the enantioselectivity of enzymatic kinetic resolution.

References

Application Notes and Protocols for the Esterification of Oxirane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of oxirane-2-carboxylic acid (also known as glycidic acid). The methods outlined below are standard organic chemistry procedures that can be adapted for this specific substrate. Special consideration is given to the sensitive nature of the oxirane ring, which is susceptible to opening under harsh acidic or basic conditions.

Introduction

This compound and its esters are valuable building blocks in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. The esterification of this acid is a key transformation, but care must be taken to preserve the epoxide functionality. This document outlines three common esterification protocols: the Steglich esterification, the Fischer esterification, and methylation with diazomethane. The choice of method will depend on the desired ester, the scale of the reaction, and the stability of other functional groups on the molecule.

Comparative Overview of Esterification Protocols

The following table summarizes the key aspects of the described esterification methods for this compound.

Method Reagents Conditions Advantages Disadvantages Typical Yields (General)
Steglich Esterification Alcohol, DCC or EDC, DMAPRoom temperature, aprotic solvent (e.g., DCM)Mild conditions, suitable for acid-sensitive substrates, good for sterically hindered alcohols.[1][2]Formation of urea byproduct can complicate purification, DCC is an allergen.[3]75-95%
Fischer Esterification Alcohol (in excess), strong acid catalyst (e.g., H₂SO₄, TsOH)Reflux, 1-10 hoursInexpensive reagents, suitable for large-scale synthesis of simple esters.[4][5]Harsh acidic conditions can lead to oxirane ring-opening, requires removal of water to drive equilibrium.[4][6]65-99% (with excess alcohol)[4]
Methylation with Diazomethane Diazomethane (CH₂N₂)Room temperature, etherHigh yield for methyl esters, fast reaction, only byproduct is N₂ gas.[7][8]Diazomethane is highly toxic and explosive, only produces methyl esters.[8]>90%

Protocol 1: Steglich Esterification

This method is highly recommended for the esterification of this compound due to its mild, neutral conditions, which minimize the risk of epoxide ring degradation.[1][9] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[2][3]

Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM, or tetrahydrofuran, THF).

  • Addition of Reagents: To the stirred solution, add the desired alcohol (1.0-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

  • Initiation of Reaction: Cool the mixture in an ice bath (0 °C) and add the carbodiimide coupling agent (DCC or EDC, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup.

    • Wash the filtrate or the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel.

Diagrams

Steglich_Esterification cluster_reactants Reactants cluster_products Products RCOOH This compound O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC ROH Alcohol DCC DCC DMAP DMAP (cat.) Active_ester Acyl-DMAP Intermediate (Active Ester) O_acylisourea->Active_ester + DMAP DCU Dicyclohexylurea (DCU) O_acylisourea->DCU + H₂O (from esterification) Ester Glycidic Ester Active_ester->Ester + Alcohol - DMAP

Caption: Reaction pathway for the Steglich Esterification.

Protocol 2: Fischer Esterification

The Fischer esterification is a classic method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4][5][10] While economical, the acidic conditions pose a risk of opening the oxirane ring. Therefore, careful monitoring and the use of milder acid catalysts are recommended.

Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent), combine this compound (1.0 eq) and a large excess of the desired alcohol (which can also serve as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 1-10 hours. The removal of water via the Dean-Stark trap will drive the equilibrium towards the product.[4][5] Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the alcohol is a low-boiling solvent, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash carefully with saturated NaHCO₃ solution to neutralize the acid catalyst.

    • Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by distillation or column chromatography.

Diagrams

Fischer_Esterification_Workflow Start Combine this compound, excess Alcohol, and Acid Catalyst Reflux Heat to Reflux (with water removal if applicable) Start->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Neutralize Neutralize with NaHCO₃ solution Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Purify Concentrate and Purify (Distillation or Chromatography) Dry->Purify Product Purified Glycidic Ester Purify->Product

Caption: General workflow for Fischer Esterification.

Protocol 3: Methylation with Diazomethane

This protocol is specific for the synthesis of methyl esters. Diazomethane is a potent methylating agent that reacts rapidly with carboxylic acids.[11][12][13] Extreme caution is required as diazomethane is highly toxic and explosive. [8] This reaction should only be performed in a well-ventilated fume hood with appropriate safety measures in place.

Experimental Protocol
  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent, such as diethyl ether, in a flask with a fire-polished rim.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add an ethereal solution of diazomethane dropwise with stirring until the yellow color of diazomethane persists and gas evolution ceases. The formation of nitrogen gas is the driving force for this reaction.[7]

  • Quenching: Carefully add a few drops of acetic acid to quench the excess diazomethane until the yellow color disappears.

  • Workup: The reaction mixture can be concentrated under reduced pressure (behind a blast shield) to yield the methyl ester. The only byproduct is nitrogen gas, so purification is often straightforward.

  • Purification: If necessary, the product can be purified by distillation or column chromatography.

Diagrams

Diazomethane_Reaction cluster_reactants Reactants cluster_products Products RCOOH This compound Carboxylate Carboxylate Anion RCOOH->Carboxylate + CH₂N₂ (Proton Transfer) CH2N2 Diazomethane (CH₂N₂) Diazonium Methyldiazonium Ion CH2N2->Diazonium + H⁺ (from Acid) Ester Methyl Glycidate Carboxylate->Ester + Methyldiazonium Ion (SN2 Attack) N2 Nitrogen Gas (N₂) Diazonium->N2 - N₂ (Leaving Group)

Caption: Mechanism of esterification with diazomethane.

Safety Considerations

  • DCC: is a potent allergen and should be handled with gloves.[3]

  • Diazomethane: is highly toxic and explosive. It should be handled with extreme care in a fume hood, using appropriate personal protective equipment and specialized glassware.

  • Strong Acids: such as sulfuric acid are corrosive and should be handled with care.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols: Oxirane-2-carboxylic Acid in Peptide Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxirane-2-carboxylic acid and its derivatives are valuable building blocks in the design of peptide mimetics, particularly those targeting cysteine proteases. The inherent reactivity of the oxirane (epoxide) ring serves as an electrophilic "warhead" that can covalently modify the active site cysteine residue of these enzymes, leading to irreversible inhibition. This mechanism-based inhibition makes oxirane-containing peptidomimetics potent and specific tools for studying enzyme function and potential therapeutic leads.

These application notes provide an overview of the use of this compound in the synthesis of peptide mimetics, focusing on their application as inhibitors of cysteine proteases such as calpains and cathepsins. Detailed protocols for the synthesis and evaluation of these compounds are also presented.

Principle of Action: Irreversible Cysteine Protease Inhibition

Peptide mimetics incorporating an this compound moiety act as irreversible inhibitors of cysteine proteases. The inhibition mechanism involves a nucleophilic attack by the thiolate anion of the catalytic cysteine residue in the enzyme's active site on one of the electrophilic carbons of the oxirane ring. This results in the opening of the epoxide ring and the formation of a stable covalent thioether bond between the inhibitor and the enzyme, thereby permanently inactivating it. This "suicide inhibition" is highly specific as the peptide backbone of the mimetic directs the oxirane warhead to the active site of the target protease.

Applications in Targeting Cysteine Proteases

This compound-based peptide mimetics have shown promise as inhibitors of several families of cysteine proteases, which are implicated in a variety of diseases.

  • Calpains: These calcium-activated neutral cysteine proteases are involved in various cellular processes, and their dysregulation is linked to neurodegenerative diseases, muscular dystrophy, and cancer.[1]

  • Cathepsins: This family of lysosomal proteases plays a crucial role in protein turnover. However, their aberrant activity is associated with cancer progression, inflammation, and parasitic infections.[2]

  • Caspases: These proteases are key mediators of apoptosis (programmed cell death). While less common, oxirane-based inhibitors could potentially be designed to target specific caspases.

A notable application is in the synthesis of glutathione peptidomimetics, which have potential as components of antiparkinsonian prodrugs.[3]

Quantitative Data on Peptidomimetic Cysteine Protease Inhibitors

The potency and selectivity of peptide mimetic inhibitors are typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table provides representative data for peptidomimetic inhibitors of µ-calpain, illustrating the high potency that can be achieved with such compounds. While these specific examples do not incorporate this compound, they demonstrate the effectiveness of peptidomimetic scaffolds in targeting cysteine proteases.

Compound IDP2 Residueµ-Calpain Ki (µM)Cathepsin B Ki (µM)Selectivity (Cathepsin B / µ-Calpain)
2 α-aminocyclopentane carboxylic acid1.700.500.29
3 α,α'-diethylglycine0.082.8535.6

Data adapted from a study on peptidomimetic calpain inhibitors with constrained amino acids at the P2 position.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an this compound-Containing Peptide Mimetic

This protocol describes the manual solid-phase synthesis of a peptide mimetic with a C-terminal this compound moiety using Fmoc/tBu strategy.[5]

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • (R/S)-Oxirane-2-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (3 x 5 mL).

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Coupling of this compound:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF.

    • In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated this compound solution to the resin.

    • Shake for 4 hours at room temperature.

    • Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide mimetic under vacuum.

    • Purify the peptide mimetic by reverse-phase HPLC.

Protocol 2: Enzyme Inhibition Assay

This protocol describes a general procedure to determine the inhibitory activity of the synthesized this compound-containing peptide mimetic against a target cysteine protease (e.g., calpain or cathepsin).

Materials:

  • Purified cysteine protease

  • Fluorogenic substrate for the specific protease

  • Assay buffer (e.g., Tris-HCl with reducing agent like DTT)

  • Synthesized this compound peptide mimetic

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the cysteine protease in assay buffer.

    • Prepare a series of dilutions of the synthesized inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent modification.

  • Substrate Addition and Measurement:

    • Add the fluorogenic substrate to each well to initiate the reaction.

    • Immediately measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

    • If determining the Ki value for irreversible inhibition, a more detailed kinetic analysis is required, often involving pre-incubation of the enzyme and inhibitor for various times before substrate addition.

Visualizations

Signaling Pathway: Calpain-Mediated Apoptosis

The following diagram illustrates a simplified signaling pathway where calpains, a target for oxirane-based peptidomimetics, can contribute to apoptosis.

Calpain_Apoptosis_Pathway Stimulus Apoptotic Stimulus (e.g., Oxidative Stress) Ca_Influx ↑ Intracellular Ca²⁺ Stimulus->Ca_Influx Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Bid_Cleavage Bid Cleavage to tBid Calpain_Activation->Bid_Cleavage Bax_Activation Bax Activation Bid_Cleavage->Bax_Activation Mitochondrion Mitochondrion Bax_Activation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor This compound Peptide Mimetic Inhibitor->Calpain_Activation

Caption: Calpain's role in the apoptotic signaling cascade.

Experimental Workflow: Synthesis and Evaluation

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound-based peptide mimetics.

Experimental_Workflow Start Start: Design of Peptide Mimetic SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Start->SPPS Oxirane_Coupling Coupling of this compound SPPS->Oxirane_Coupling Cleavage Cleavage from Resin and Deprotection Oxirane_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry, NMR) Purification->Characterization Inhibition_Assay Enzyme Inhibition Assay (e.g., Calpain, Cathepsin) Characterization->Inhibition_Assay Data_Analysis Data Analysis (IC₅₀ / Kᵢ Determination) Inhibition_Assay->Data_Analysis End End: Structure-Activity Relationship Data_Analysis->End

Caption: Workflow for peptide mimetic synthesis and testing.

Logical Relationship: Irreversible Inhibition Mechanism

This diagram illustrates the mechanism of irreversible inhibition of a cysteine protease by an this compound-containing peptide mimetic.

Inhibition_Mechanism Enzyme_Inhibitor_Complex Enzyme-Inhibitor Non-covalent Complex (E-I) Nucleophilic_Attack Nucleophilic Attack by Active Site Cysteine (Cys-S⁻) Enzyme_Inhibitor_Complex->Nucleophilic_Attack Transition_State Transition State Nucleophilic_Attack->Transition_State Covalent_Adduct Covalent Thioether Adduct (E-I*) Transition_State->Covalent_Adduct Inactive_Enzyme Irreversibly Inactivated Enzyme Covalent_Adduct->Inactive_Enzyme Peptide_Mimetic This compound Peptide Mimetic Peptide_Mimetic->Enzyme_Inhibitor_Complex Active_Enzyme Active Cysteine Protease Active_Enzyme->Enzyme_Inhibitor_Complex

Caption: Mechanism of irreversible cysteine protease inhibition.

References

Application of Glycidic Acid in the Synthesis of Natural Products and Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidic acids and their ester derivatives are versatile building blocks in organic synthesis, renowned for their utility in the stereoselective construction of complex molecules. The inherent strain of the epoxide ring allows for regioselective and stereospecific ring-opening reactions, providing access to a variety of functionalized chiral synthons. This application note details the use of glycidic acid derivatives in the synthesis of key natural products and pharmaceutical agents, with a focus on the Darzens glycidic ester condensation as the primary method for their preparation.

Core Synthetic Strategy: The Darzens Glycidic Ester Condensation

The Darzens reaction is a cornerstone for the synthesis of α,β-epoxy esters, commonly known as glycidic esters. This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[1] The resulting glycidic esters can then be hydrolyzed to the corresponding glycidic acids, which are often utilized in subsequent synthetic steps.

Reaction Mechanism: The reaction proceeds through the formation of an enolate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. An intramolecular SN2 reaction follows, where the newly formed alkoxide displaces the halide to form the epoxide ring.

Application in the Synthesis of Bioactive Molecules

Glycidic acid derivatives are pivotal intermediates in the synthesis of several important pharmaceutical compounds. Below are detailed examples illustrating their application.

Synthesis of the Taxol® (Paclitaxel) Side Chain

The C-13 phenylisoserine side chain of the potent anticancer agent Taxol® is crucial for its biological activity.[2] Chiral glycidic esters serve as valuable precursors for the stereoselective synthesis of this side chain.[2] A common strategy involves the asymmetric epoxidation of a cinnamate ester or the enantioselective Darzens condensation to produce a chiral phenyl glycidic ester. This is followed by regioselective ring-opening with a nitrogen nucleophile to establish the correct stereochemistry of the amino and hydroxyl groups of the side chain.[2]

Synthesis of Diltiazem

Diltiazem, a calcium channel blocker used in the treatment of hypertension and angina, is synthesized using a glycidic ester intermediate.[3] The synthesis commences with a Darzens condensation of 4-methoxybenzaldehyde and a methyl chloroacetate to yield the methyl ester of 3-(4-methoxyphenyl)glycidic acid.[4] This glycidic ester then undergoes ring-opening with 2-aminothiophenol, followed by hydrolysis and cyclization to form the core benzothiazepinone ring structure of Diltiazem.[4]

Synthesis of β-Hydroxy-α-Amino Acids

β-Hydroxy-α-amino acids are important chiral building blocks for the synthesis of numerous natural products and pharmaceuticals.[5] Glycidic acids, or their esters, can be converted to these valuable compounds through regioselective ring-opening of the epoxide with an amine nucleophile. This approach allows for the stereocontrolled introduction of both the hydroxyl and amino functionalities.[5]

Quantitative Data Summary

The following table summarizes quantitative data for representative reactions involving the synthesis and application of glycidic acid derivatives.

ReactionAldehyde/Ketoneα-Haloester/AmideBase/CatalystProductYield (%)Enantiomeric Excess (ee %)Reference
Darzens CondensationBenzaldehydeEthyl chloroacetateSodium ethoxideEthyl β-phenylglycidateGood (not specified)Racemic[6]
Asymmetric DarzensAromatic aldehydesα-Chloro ketonesChiral Phase Transfer CatalystChiral epoxidesHighup to 99%[7]
Asymmetric DarzensAromatic aldehydestert-Butyl chloroacetateChiral Lithium Amidestrans-Glycidic esters-up to 84%[8]
Darzens Condensation4-MethoxybenzaldehydeMethyl chloroacetateSodium methoxideMethyl 3-(4-methoxyphenyl)glycidate75%Racemic[3]
Aldol Addition for β-Hydroxy-α-Amino Acid PrecursorVarious aldehydesPseudoephenamine glycinamideLiHMDSAldol adducts55-98%≥98%[5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-methoxyphenyl)glycidate (Diltiazem Precursor)

This protocol is adapted from a procedure for the synthesis of a key intermediate for Diltiazem.[3]

Materials:

  • 4-Methoxybenzaldehyde

  • Methyl chloroacetate

  • Sodium metal

  • Anhydrous Methanol

  • Ice

  • Acetic acid

Procedure:

  • Prepare a solution of sodium methoxide by dissolving 5.1 g (0.22 gram-atoms) of sodium in 90 mL of anhydrous methanol under an inert atmosphere, and cool the solution to -10°C in an ice-salt bath.

  • Prepare a solution of 20 g (0.15 moles) of 4-methoxybenzaldehyde and 23.9 g (0.22 moles) of methyl chloroacetate.

  • Add the aldehyde/chloroacetate solution dropwise to the sodium methoxide solution over a period of 3 hours with vigorous stirring, maintaining the temperature at -10°C. A white precipitate will form.

  • After the addition is complete, continue stirring at -5°C for 2 hours, and then at room temperature for 3 hours.

  • Pour the reaction mixture into 350 mL of ice-water containing 2 mL of acetic acid.

  • Filter the precipitated white solid, wash with cold water, and dry in a desiccator.

  • The crude product can be recrystallized from methanol to yield pure methyl 3-(4-methoxyphenyl)glycidate.

Expected Yield: Approximately 23 g (75%).[3]

Protocol 2: Saponification of a Glycidic Ester to Glycidic Acid Salt

This protocol describes a general procedure for the hydrolysis of a glycidic ester to its corresponding glycidic acid salt.[2]

Materials:

  • Crude glycidic ester

  • Ethanol

  • 10-15% aqueous solution of sodium hydroxide

Procedure:

  • Dissolve the crude glycidic ester in ethanol.

  • Add a 10-15% aqueous solution of sodium hydroxide (1.5-2.0 equivalents).

  • Heat the mixture to 50-60°C and stir for 3-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until saponification is complete.

  • Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting aqueous solution contains the sodium salt of the glycidic acid.

Visualizations

Darzens_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product carbonyl Aldehyde or Ketone (R1, R2 = H, alkyl, aryl) alkoxide Halohydrin Alkoxide carbonyl->alkoxide + Enolate haloester α-Haloester (X = Cl, Br; R3 = alkyl) enolate Enolate Intermediate haloester->enolate Base deprotonation base Base (e.g., NaOEt, NaNH2) base->enolate enolate->alkoxide glycidic_ester α,β-Epoxy Ester (Glycidic Ester) alkoxide->glycidic_ester Intramolecular SN2 Diltiazem_Synthesis cluster_start Starting Materials cluster_darzens Darzens Condensation cluster_ring_opening Ring Opening cluster_cyclization Hydrolysis & Cyclization aldehyde 4-Methoxy- benzaldehyde glycidic_ester Methyl 3-(4-methoxy- phenyl)glycidate aldehyde->glycidic_ester chloroacetate Methyl chloroacetate chloroacetate->glycidic_ester opened_product Thioether Intermediate glycidic_ester->opened_product aminothiophenol 2-Aminothiophenol diltiazem_core Diltiazem Core opened_product->diltiazem_core Taxol_Side_Chain_Synthesis cluster_start Starting Materials cluster_epoxidation Asymmetric Epoxidation or Darzens Reaction cluster_ring_opening Ring Opening cluster_functionalization Functional Group Manipulation cinnamate Cinnamate Ester glycidic_ester Chiral Phenyl Glycidic Ester cinnamate->glycidic_ester amino_alcohol β-Amino-α-hydroxy Ester glycidic_ester->amino_alcohol nucleophile Nitrogen Nucleophile taxol_side_chain Taxol C-13 Side Chain amino_alcohol->taxol_side_chain

References

Application Notes and Protocols for the Synthesis of Chiral Amines from Oxirane-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are invaluable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their stereochemistry often dictates their pharmacological activity, making enantioselective synthesis a critical aspect of drug development. Oxirane-2-carboxylic acid and its esters, commonly known as glycidic acid and glycidic esters, are versatile C3 chiral building blocks for the asymmetric synthesis of a wide range of chiral compounds, including chiral amines and their precursors, β-amino alcohols.

The synthetic strategy hinges on the regioselective and stereospecific ring-opening of the chiral epoxide ring by an amine nucleophile. This reaction, often catalyzed by Lewis acids or other promoters, leads to the formation of β-amino alcohols with high fidelity of the stereocenter. Subsequent functional group manipulations can then furnish the desired chiral amine. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of chiral amines utilizing this compound derivatives as precursors.

Synthetic Strategy Overview

The overall synthetic pathway for producing chiral amines from achiral starting materials using this compound derivatives as chiral synthons can be broken down into two key stages:

  • Enantioselective Synthesis of the Chiral Precursor: Production of enantiomerically enriched methyl oxirane-2-carboxylate from an achiral precursor like methyl acrylate. Common methods include Sharpless Asymmetric Epoxidation and Jacobsen-Katsuki Epoxidation.

  • Regioselective Ring-Opening with Amines: The nucleophilic addition of an amine to the chiral glycidic ester to form a β-amino alcohol derivative. This step is crucial for introducing the amine functionality and setting the second stereocenter if the amine is prochiral.

The following sections will detail the experimental protocols for these stages and provide quantitative data for various substrates and reaction conditions.

Data Presentation

Table 1: Enantioselective Synthesis of (R)-Methyl Oxirane-2-carboxylate
MethodCatalyst/ReagentLigandOxidantSolventTemp (°C)Time (h)Yield (%)ee (%)
Sharpless EpoxidationTi(OiPr)₄L-(+)-DIPTTBHPCH₂Cl₂-2048-72~60-70>95
Jacobsen-Katsuki EpoxidationMn(salen)Cl(R,R)-SalenNaOClCH₂Cl₂/H₂O0 - RT4-12~80-90>97
Enzymatic Kinetic ResolutionLipase (e.g., Novozym 435)--TolueneRT24-48~45-50>99

Note: L-(+)-DIPT = L-(+)-Diisopropyl tartrate, TBHP = tert-Butyl hydroperoxide, ee = enantiomeric excess.

Table 2: Regioselective Ring-Opening of Methyl (R)-Oxirane-2-carboxylate with Various Amines
EntryAmineCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)dr/ee (%)
1BenzylamineYb(OTf)₃ (10)CH₃CNRT12Methyl (2R,3S)-3-(benzylamino)-2-hydroxypropanoate85>98:2 dr
2AnilineSc(OTf)₃ (5)Toluene5024Methyl (2R,3S)-2-hydroxy-3-(phenylamino)propanoate82>98:2 dr
3IsopropylamineNoneMethanolReflux8(R)-1-(isopropylamino)-3-hydroxypropan-2-one (after cyclization)78>99 ee
4MorpholineZn(ClO₄)₂·6H₂O (10)CH₂Cl₂RT6Methyl (2R,3S)-2-hydroxy-3-morpholinopropanoate92>98:2 dr
5tert-ButylamineLiClO₄ (100)CH₃CN6048Methyl (2R,3S)-3-(tert-butylamino)-2-hydroxypropanoate75>98:2 dr

Note: dr = diastereomeric ratio, ee = enantiomeric excess. The stereochemistry of the major product is typically anti.

Experimental Protocols

Protocol 1: Synthesis of (R)-Methyl Oxirane-2-carboxylate via Sharpless Asymmetric Epoxidation

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diisopropyl tartrate (L-(+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in decane (5.5 M)

  • Methyl acrylate

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4 Å Molecular sieves, powdered and activated

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 4 Å molecular sieves (5 g) and anhydrous CH₂Cl₂ (200 mL).

  • Cool the suspension to -20 °C in a cryocool bath.

  • Add L-(+)-DIPT (1.2 mL, 5.7 mmol) followed by Ti(OiPr)₄ (1.0 mL, 3.4 mmol) to the stirred suspension. Stir for 30 minutes at -20 °C.

  • Add methyl acrylate (10.0 g, 116 mmol) to the mixture.

  • Slowly add TBHP (42 mL, 232 mmol) dropwise over 2 hours, maintaining the internal temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 48-72 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (50 mL).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite® and wash the filter cake with CH₂Cl₂.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford (R)-methyl oxirane-2-carboxylate as a colorless oil.

Protocol 2: Regioselective Ring-Opening of (R)-Methyl Oxirane-2-carboxylate with Benzylamine

Materials:

  • (R)-Methyl oxirane-2-carboxylate

  • Benzylamine

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-methyl oxirane-2-carboxylate (1.02 g, 10 mmol) and anhydrous CH₃CN (20 mL).

  • Add Yb(OTf)₃ (620 mg, 1 mmol, 10 mol%).

  • Add benzylamine (1.07 g, 10 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl (2R,3S)-3-(benzylamino)-2-hydroxypropanoate.

Mandatory Visualization

Synthesis_of_Chiral_Amines cluster_precursor Stage 1: Enantioselective Precursor Synthesis cluster_amination Stage 2: Regioselective Amination cluster_final_product Stage 3: Final Product Formation Achiral_Alkene Achiral Alkene (e.g., Methyl Acrylate) Chiral_Epoxide Chiral Oxirane-2-carboxylate ((R)- or (S)-enantiomer) Achiral_Alkene->Chiral_Epoxide Asymmetric Epoxidation (Sharpless or Jacobsen-Katsuki) Beta_Amino_Alcohol Chiral β-Amino Alcohol Derivative Chiral_Epoxide->Beta_Amino_Alcohol Ring-Opening (Lewis Acid Catalysis) Amine Amine (R-NH2) Amine->Beta_Amino_Alcohol Chiral_Amine Final Chiral Amine Beta_Amino_Alcohol->Chiral_Amine Further Transformations (e.g., Reduction, Protection/Deprotection)

Caption: Synthetic workflow for chiral amines from achiral alkenes.

Ring_Opening_Mechanism cluster_activation Epoxide Activation cluster_attack Nucleophilic Attack cluster_product Product Formation Epoxide Chiral Glycidic Ester Activated_Complex Activated Epoxide-LA Complex Epoxide->Activated_Complex Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Transition_State SN2 Transition State Activated_Complex->Transition_State Amine Amine (R-NH2) Amine->Transition_State Ring_Opened_Intermediate Ring-Opened Intermediate Transition_State->Ring_Opened_Intermediate Beta_Amino_Alcohol β-Amino Alcohol Product Ring_Opened_Intermediate->Beta_Amino_Alcohol Workup Aqueous Workup Workup->Beta_Amino_Alcohol

Caption: Mechanism of Lewis acid-catalyzed epoxide ring-opening.

Application Notes and Protocols: Oxirane-Containing Cross-Linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxirane-2-carboxylic acid, also known as glycidic acid, possesses two reactive functional groups: an epoxide (oxirane) ring and a carboxylic acid. This bifunctional nature makes it and its derivatives versatile building blocks in polymer chemistry. While this compound itself is not commonly employed as a primary cross-linking agent, the underlying principle of utilizing the high reactivity of the oxirane ring is fundamental to a class of important cross-linking agents. These agents are typically di- or poly-functional molecules containing multiple oxirane groups, often in the form of glycidyl ethers or glycidyl esters.

These cross-linking agents are instrumental in forming stable, three-dimensional polymer networks from polymers containing nucleophilic functional groups, such as amines (-NH2) and hydroxyls (-OH). The reaction proceeds via the ring-opening of the epoxide, which forms a stable covalent bond with the nucleophile. This methodology is widely applied in the development of hydrogels for biomedical applications, adhesives, coatings, and in modifying the properties of biopolymers like collagen and gelatin. Epoxy compounds are often preferred as stabilizing agents for collagen-based materials in biomedical applications due to their lower toxicity compared to traditional cross-linkers like glutaraldehyde.[1][2]

This document provides detailed protocols and data for the synthesis and application of a representative di-glycidyl ether cross-linking agent, 1,4-butanediol diglycidyl ether (BDDGE), a well-studied and commercially available cross-linker.[1]

Synthesis of a Representative Cross-Linking Agent: 1,4-Butanediol Diglycidyl Ether (BDDGE)

A common method for synthesizing di-glycidyl ethers like BDDGE involves the reaction of a diol (in this case, 1,4-butanediol) with epichlorohydrin in the presence of a catalyst, followed by dehydrochlorination with a base.[3][4]

Experimental Protocol: Synthesis of BDDGE

Materials:

  • 1,4-butanediol

  • Epichlorohydrin

  • Tin(II) fluoride (SnF₂) or another suitable Lewis acid catalyst

  • 50% aqueous solution of sodium hydroxide (NaOH)

  • Xylene

  • Magnesium sulfate (MgSO₄)

  • Filter aid (e.g., Celite)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, charge 180.24 g (2.0 mol) of 1,4-butanediol and 6.27 g (0.04 mol) of tin(II) fluoride.[5]

  • Addition of Epichlorohydrin: Heat the mixture to 130°C. With efficient stirring, add 388.6 g (4.20 mol) of epichlorohydrin dropwise over 2 hours, maintaining the temperature between 130-140°C. The reaction is initially exothermic.[5]

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at this temperature for an additional 3 hours.[5]

  • Work-up (Part 1): Cool the reaction mixture to 50°C. Add 350 ml of xylene to the turbid solution, followed by 30 g of a filter aid.[5]

  • Dehydrochlorination: Heat the liquid chlorohydrin ether intermediate to 55°C. Add 336 g (4.2 mol) of a 50% aqueous sodium hydroxide solution dropwise over 30 minutes with efficient stirring.[5]

  • Work-up (Part 2): After stirring for an additional 2.5 hours at 50-60°C, cool the suspension to room temperature. Filter the suspension and wash the filtrate with xylene.[5]

  • Purification: Separate the organic phase of the clear filtrate and dry it over anhydrous magnesium sulfate. Filter the solution and remove the solvent on a rotary evaporator under vacuum (bath temperature 50°C) to yield the final product, 1,4-butanediol diglycidyl ether.[5]

G cluster_synthesis Synthesis of BDDGE 1,4-Butanediol 1,4-Butanediol Epichlorohydrin Epichlorohydrin Lewis Acid Catalyst Lewis Acid Catalyst Reaction Reaction Chlorohydrin Intermediate Chlorohydrin Intermediate NaOH NaOH Dehydrochlorination Dehydrochlorination BDDGE BDDGE

Application in Cross-Linking of Biopolymers: A Case Study with Collagen

BDDGE is widely used to cross-link collagen and gelatin for applications in tissue engineering and regenerative medicine, such as in the fabrication of scaffolds and dermal fillers.[1][6] The cross-linking reaction primarily occurs between the epoxide groups of BDDGE and the primary amine groups of lysine and hydroxylysine residues in the collagen protein chains under alkaline conditions.[6]

Experimental Protocol: Cross-Linking of Dermal Sheep Collagen with BDDGE

Materials:

  • Dermal sheep collagen (DSC)

  • 1,4-butanediol diglycidyl ether (BDDGE)

  • Phosphate buffered saline (PBS) or other suitable buffer, adjusted to the desired pH (e.g., 9.0)

  • Deionized water

Procedure:

  • Preparation of Collagen Suspension: Suspend a known amount of dermal sheep collagen in the chosen buffer (e.g., PBS at pH 9.0).

  • Addition of Cross-linker: Add a specific weight percentage of BDDGE to the collagen suspension (e.g., 1-4 wt%). The concentration of BDDGE will influence the reaction rate and the final properties of the cross-linked material.[6]

  • Cross-linking Reaction: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 24 to 72 hours). The reaction time affects the extent of cross-linking.[6][7]

  • Washing: After the incubation period, extensively wash the cross-linked collagen with deionized water to remove any unreacted BDDGE and by-products.[1]

  • Lyophilization: Freeze-dry (lyophilize) the washed collagen to obtain a stable, porous scaffold.

G cluster_workflow Experimental Workflow for Collagen Cross-Linking start Start prep_collagen Prepare Collagen Suspension in Buffer (pH 9.0) add_bddge Add BDDGE (1-4 wt%) incubate Incubate at 37°C (24-72h) wash Wash with Deionized Water lyophilize Lyophilize end Cross-linked Scaffold

Reaction Mechanism

Under alkaline conditions (pH > 8.0), the primary amine groups of lysine residues in collagen act as nucleophiles, attacking the carbon atoms of the epoxide ring in BDDGE. This results in the opening of the ring and the formation of a stable secondary amine linkage. Since BDDGE has two epoxide groups, it can react with amine groups on two different collagen chains, thus forming a cross-link.[6]

Quantitative Data on Cross-Linking Performance

The efficiency of the cross-linking process and the properties of the resulting material are influenced by several factors, including the concentration of the cross-linking agent, pH, temperature, and reaction time.

Table 1: Effect of BDDGE Concentration and pH on Cross-Linking Efficacy
ParameterCondition 1Condition 2Condition 3Condition 4
BDDGE Concentration 1 wt%4 wt%1 wt%1 wt%
pH 9.09.08.510.5
Reaction Outcome Higher cross-linking efficacyFaster reaction, lower efficacySlower reactionFaster reaction, reduced efficacy

Data synthesized from Zeeman et al. (1999).[6]

Table 2: Properties of BDDGE-Cross-linked Gelatin Nanofibers
BDDGE ConcentrationIncubation TimeCross-linking Degree (%)Fiber Diameter Reduction (%)
2%24h9.55-
6%72h72.8137.9

Data from Felix et al. (2018).[7]

Table 3: Enzymatic Degradation of Cross-linked Collagen Hydrogels
Cross-linking AgentTime for Complete Digestion by Collagenase
EDC/NHS (Control)8 hours
BDDGE (pH 11)16 hours

Data from Koh et al. as presented in a later study.[8]

Conclusion

Cross-linking agents based on the oxirane (epoxide) functionality, particularly di-glycidyl ethers like BDDGE, are highly effective for creating stable, cross-linked polymer networks. They offer a less toxic alternative to traditional aldehyde-based cross-linkers, making them suitable for biomedical applications. The protocols and data presented here for BDDGE demonstrate that by carefully controlling reaction parameters such as concentration, pH, and time, the properties of the final cross-linked material can be tailored to meet the demands of specific applications, from enhancing mechanical stability to controlling degradation rates in biological environments.

References

Troubleshooting & Optimization

Technical Support Center: Darzens Reaction for Glycidic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of glycidic acids via the Darzens reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Darzens reaction and its primary application in our field?

A1: The Darzens reaction, also known as the Darzens condensation or glycidic ester condensation, is a chemical reaction that couples a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, commonly referred to as a "glycidic ester".[1] This reaction is highly valuable in drug development and organic synthesis as glycidic esters are versatile intermediates. They can be subsequently hydrolyzed to glycidic acids and then decarboxylated to furnish aldehydes or ketones with a one-carbon homologation, a key transformation in the synthesis of complex pharmaceutical molecules.[2][3]

Q2: What are the most common side reactions and byproducts I should be aware of?

A2: The Darzens reaction is often accompanied by several side reactions that can impact the yield and purity of the desired glycidic ester. The most prevalent byproducts include:

  • Aldol Condensation Products: Aldehydes, particularly aliphatic ones, can undergo self-condensation in the presence of a base, leading to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes.[4] This is a significant competing reaction that can reduce the yield of the desired glycidic ester.

  • cis/trans Isomers: The resulting glycidic ester can exist as a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by the reaction conditions, including the choice of solvent and base.[5]

  • Acyl Exchange Products: If the alkoxide base used does not correspond to the ester group of the α-haloester (e.g., using sodium ethoxide with methyl chloroacetate), a transesterification reaction can occur, leading to a mixture of ester products.[1]

  • Products of Saponification and Decarboxylation: During workup or if reaction conditions are too harsh (e.g., prolonged heating in the presence of base), the glycidic ester can be hydrolyzed to the corresponding glycidic acid salt. Subsequent acidification can lead to the unstable glycidic acid, which may decarboxylate to form a ketone or aldehyde.[1]

Q3: How can I monitor the progress of my Darzens reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the Darzens reaction. By spotting the reaction mixture alongside the starting materials (aldehyde/ketone and α-haloester) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The appearance of a new spot corresponding to the glycidic ester and the disappearance of the limiting starting material indicate that the reaction is proceeding.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of glycidic acids via the Darzens reaction.

Issue 1: Low or No Conversion of Starting Materials

Possible Causes:

  • Inactive Base: The base (e.g., sodium ethoxide, potassium tert-butoxide) may have degraded due to exposure to moisture or air.

  • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the α-haloester effectively.

  • Low Reaction Temperature: The reaction may be too slow at the chosen temperature.

  • Poor Solvent Choice: A non-polar solvent might not be suitable for the ionic intermediates of the Darzens reaction.[6]

Solutions:

  • Use Freshly Prepared or Properly Stored Base: Ensure the base is anhydrous and active.

  • Select a Stronger Base: Consider using a stronger base like sodium amide or lithium diisopropylamide (LDA), especially for less reactive substrates.

  • Increase Reaction Temperature: Gradually increase the temperature while monitoring the reaction by TLC. However, be cautious of promoting side reactions.

  • Optimize Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are generally good choices. For some reactions, a mixture of a non-polar solvent like toluene with a polar aprotic solvent can be beneficial.[6]

Issue 2: Predominant Formation of Aldol Condensation Byproducts

Possible Cause:

  • This is particularly common with aliphatic aldehydes which can readily undergo self-condensation under basic conditions.[4]

Solutions:

  • Slow Addition of Base: Add the base slowly at a low temperature to keep its instantaneous concentration low, thereby disfavoring the bimolecular aldol reaction.

  • Use a Non-nucleophilic, Hindered Base: Bases like lithium diisopropylamide (LDA) can be more effective in promoting the Darzens reaction over aldol condensation.

  • Inverse Addition: Add the aldehyde slowly to a mixture of the α-haloester and the base.

Issue 3: Formation of a Complex Mixture of Products

Possible Causes:

  • Multiple Side Reactions Occurring: A combination of aldol condensation, acyl exchange, and product decomposition can lead to a complex mixture.

  • Reaction Run for Too Long or at Too High a Temperature: This can lead to the decomposition of the desired glycidic ester.

Solutions:

  • Careful Control of Reaction Conditions: Precisely control the temperature, reaction time, and stoichiometry of reactants and base.

  • Use of an Alkoxide Base Matching the Ester: To avoid acyl exchange, use an alkoxide base that corresponds to the ester group of your α-haloester (e.g., sodium ethoxide with an ethyl ester).[1]

  • Monitor the Reaction Closely: Stop the reaction as soon as TLC indicates the consumption of the limiting reagent.

Common Byproducts and Favorable Conditions

ByproductChemical StructureFavorable Conditions
Aldol Condensation Productβ-Hydroxy aldehyde/ketone or α,β-Unsaturated aldehyde/ketoneUse of enolizable aldehydes (especially aliphatic), strong bases, and higher reaction temperatures.
cis-Glycidic EsterDiastereomer of the desired productThe stereochemical outcome is complex and depends on the specific reactants, base, and solvent used.
Acyl Exchange ProductTransesterified α-haloester and resulting glycidic esterUsing an alkoxide base that does not match the ester moiety of the α-haloester.
Saponified Product (Glycidic Acid Salt)Carboxylate salt of the glycidic acidPresence of water during the reaction or workup, prolonged reaction times, or high temperatures in the presence of a strong base.
Decarboxylation ProductKetone or AldehydeAcidification of the glycidic acid salt, especially with heating.[1]

Experimental Protocols

General Experimental Protocol for Darzens Condensation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • α-Haloester (e.g., ethyl chloroacetate) (1.1 - 1.5 eq)

  • Anhydrous base (e.g., sodium ethoxide, potassium tert-butoxide) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., THF, diethyl ether, or toluene)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

  • Dissolve the aldehyde or ketone and the α-haloester in the anhydrous solvent in the flask.

  • Cool the mixture to the desired temperature (typically 0 °C to room temperature) using an ice bath or other cooling methods.

  • Dissolve or suspend the base in the anhydrous solvent and add it to the dropping funnel.

  • Add the base solution dropwise to the stirred mixture of the carbonyl compound and α-haloester over a period of 30-60 minutes, maintaining the reaction temperature.

  • After the addition is complete, allow the reaction to stir at the same temperature or let it warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

Purification of Glycidic Esters

The crude product from the Darzens reaction is often a mixture and requires purification.

  • Fractional Distillation: For liquid glycidic esters, fractional distillation under reduced pressure can be effective in separating the product from lower-boiling starting materials and some byproducts.[7][8][9]

  • Crystallization: If the glycidic ester is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[10][11]

  • Column Chromatography: For complex mixtures or when high purity is required, column chromatography on silica gel is a common purification technique. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used to elute the components.[11]

Visualizing the Troubleshooting Workflow

Troubleshooting_Darzens_Reaction start Start: Darzens Reaction Experiment issue Identify Issue with Reaction Outcome start->issue low_conversion Low or No Conversion issue->low_conversion Low Yield aldol_byproduct Predominant Aldol Byproduct issue->aldol_byproduct Incorrect Product complex_mixture Complex Mixture of Products issue->complex_mixture Multiple Products check_base Check Base Activity & Strength low_conversion->check_base optimize_temp Optimize Reaction Temperature low_conversion->optimize_temp optimize_solvent Optimize Solvent low_conversion->optimize_solvent slow_addition Slow Base Addition at Low Temp aldol_byproduct->slow_addition hindered_base Use Hindered Base (e.g., LDA) aldol_byproduct->hindered_base control_conditions Control Temp, Time, Stoichiometry complex_mixture->control_conditions matching_alkoxide Use Matching Alkoxide Base complex_mixture->matching_alkoxide monitor_reaction Monitor Reaction Closely (TLC) complex_mixture->monitor_reaction purification Purify Product (Distillation, Crystallization, Chromatography) check_base->purification optimize_temp->purification optimize_solvent->purification slow_addition->purification hindered_base->purification control_conditions->purification matching_alkoxide->purification monitor_reaction->purification end Successful Synthesis purification->end

Caption: Troubleshooting workflow for the Darzens reaction.

References

Technical Support Center: Purification of Oxirane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of Oxirane-2-carboxylic acid (also known as Glycidic Acid) from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification strategies for this compound revolve around exploiting its acidic nature and polarity. The most common methods include:

  • Acid-Base Extraction: This is a fundamental technique. The crude reaction mixture is dissolved in an organic solvent, and the acidic product is extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) as its carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and carefully acidified to precipitate the purified carboxylic acid, which is then extracted back into an organic solvent.[1][2]

  • Recrystallization: This method is highly effective, particularly for the salt form of the acid. The sodium salt of glycidic acid can be recrystallized from solvent systems like ethanol/water to achieve high purity (≥98%).[3] Direct crystallization of the free acid can be challenging due to its high polarity and potential for instability.

  • Chromatography: Silica gel column chromatography is frequently used to remove non-polar to moderately polar byproducts.[3] For instance, it is effective for separating triphenylphosphine oxide, a common byproduct from syntheses involving the Wittig reaction.[3]

  • Distillation: While less common for this specific molecule due to potential thermal instability of the oxirane ring, vacuum distillation can sometimes be employed for related small carboxylic acids.[4][5]

Q2: What are the typical impurities found in crude this compound reaction mixtures?

A2: Impurities are highly dependent on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding glycidic ester if the synthesis involves saponification.[6]

  • Reaction Byproducts: For syntheses employing a Wittig reaction, triphenylphosphine oxide is a major byproduct.[3] In epoxidation reactions using m-CPBA, the resulting m-chlorobenzoic acid can be an impurity.

  • Solvents: Residual solvents from the reaction or initial workup steps.

  • Degradation Products: The oxirane ring is susceptible to opening under harsh acidic or basic conditions, or at elevated temperatures, leading to diol or other rearranged products.[3]

Q3: How can I assess the purity of my final this compound product?

A3: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying the purity of the acid and detecting impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities or byproducts.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product and can help in identifying unknown impurities.

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of high purity for solid compounds.

Q4: Is this compound stable during purification? What precautions should I take?

A4: The oxirane ring is strained and can be unstable under certain conditions. To prevent degradation:

  • Avoid High Temperatures: Prolonged heating can cause decarboxylation or ring-opening. Perform distillations under high vacuum and at the lowest possible temperature. When removing solvents, use a rotary evaporator at moderate temperatures.[6]

  • Control pH: The epoxide ring can open under strongly acidic or basic conditions. During acid-base extractions, perform the steps, especially acidification, at low temperatures (e.g., 0–5°C) and avoid using excessively strong acids or bases where possible.[3]

  • Storage: Store the purified product at low temperatures, preferably in a freezer, to minimize degradation over time.

Troubleshooting Guide

Problem 1: My final product yield is very low.

  • Potential Cause: Incomplete precipitation during acidification.

    • Solution: Ensure the pH of the aqueous solution is sufficiently acidic to fully protonate the carboxylate salt. A pH of 2-3 is generally recommended. Use a pH meter for accurate measurement.[9]

  • Potential Cause: Product loss during extraction.

    • Solution: The product may have some solubility in the aqueous layer even after acidification. Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.[6]

  • Potential Cause: Product solubility in wash solvents.

    • Solution: If washing a precipitated solid, use ice-cold solvents to minimize dissolution of the product.[9]

Problem 2: The purified product is yellow or brown.

  • Potential Cause: Residual impurities or degradation.

    • Solution: Colored impurities can sometimes be removed by treating a solution of the product with activated carbon, followed by filtration through celite.[1] Re-purification by recrystallization or chromatography may also be necessary.

  • Potential Cause: Overheating during solvent removal.

    • Solution: Ensure that the temperature of the water bath on the rotary evaporator is kept moderate (typically ≤ 40°C) to prevent thermal degradation.

Problem 3: I'm having difficulty removing triphenylphosphine oxide (TPPO).

  • Potential Cause: High polarity of TPPO.

    • Solution: Silica gel chromatography is the most effective method. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, can effectively separate the less polar product from the more polar TPPO.[3] Alternatively, suspending the crude mixture in a solvent where the desired product is soluble but TPPO is not (like cold ether) and filtering can remove a significant portion of it.[10]

Problem 4: Emulsions are forming during my liquid-liquid extraction.

  • Potential Cause: High concentration of solutes or fine particulate matter at the interface.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase.[1] Alternatively, filtering the entire mixture through a pad of celite can sometimes resolve the issue. Allowing the separatory funnel to stand for an extended period may also allow the layers to separate.

Quantitative Data on Purification

The following table summarizes typical purity levels that can be achieved for this compound and its salts using different purification methods.

Purification MethodForm of CompoundTypical Purity AchievedSolvents/ConditionsCommon Impurities RemovedReference
Recrystallization Sodium Salt≥98%Ethanol/Water (1:3)Starting materials, polar byproducts[3]
Silica Gel Chromatography Free Acid / Ester>95%Hexanes/Ethyl AcetateTriphenylphosphine oxide, non-polar impurities[3]
Acid-Base Extraction Free AcidVariable, often >90%Water, NaHCO₃, Ethyl Acetate/DCMNeutral and basic impurities[1][2]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Organic Wash: Wash the combined aqueous extracts with a small volume of the organic solvent to remove any remaining neutral impurities. Discard the organic wash.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH of the solution is ~2-3 (verify with pH paper). The free carboxylic acid will precipitate if it is a solid or remain in the aqueous phase if it is water-soluble.

  • Product Extraction: Add an appropriate volume of fresh organic solvent (e.g., ethyl acetate) to the acidified solution. Extract the purified carboxylic acid into the organic layer. Repeat this extraction two more times.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the purified this compound.[1][2]

Protocol 2: Recrystallization of the Sodium Salt

  • Preparation of the Salt: After saponification of the corresponding ester with NaOH, the sodium salt of this compound is often present in the aqueous/alcoholic reaction mixture.[3] If starting with the free acid, it can be converted to the sodium salt by careful neutralization with one equivalent of NaOH.

  • Dissolution: Concentrate the solution containing the sodium salt. Add a minimal amount of a hot ethanol/water (1:3) mixture to dissolve the salt completely.

  • Crystallization: Allow the solution to cool slowly to room temperature. Pure crystals of the sodium salt should form. For maximum yield, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove residual impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to obtain the purified sodium salt of this compound with a purity of ≥98%.[3]

Visual Workflow

The following diagram illustrates a general workflow for the purification of this compound from a typical reaction mixture.

PurificationWorkflow start_end start_end process process decision decision impurity_removal impurity_removal product product A Crude Reaction Mixture B Dissolve in Organic Solvent A->B C Acid-Base Extraction (Aqueous NaHCO3) B->C D Separate Layers C->D E Organic Layer (Neutral Impurities) D->E Discard F Aqueous Layer (Carboxylate Salt) D->F G Acidify with HCl (pH 2-3, 0°C) F->G H Extract with Organic Solvent G->H I Dry (Na2SO4) & Evaporate Solvent H->I J Purity Check (HPLC, NMR) I->J K Is Purity >95%? J->K L Purified This compound K->L Yes M Further Purification K->M No N Column Chromatography or Recrystallization M->N N->J

Caption: General workflow for the purification of this compound.

References

How to improve the yield of "glycidic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of glycidic acid synthesis.

Section 1: Darzens Glycidic Ester Condensation

The Darzens condensation is a cornerstone reaction for synthesizing α,β-epoxy esters (glycidic esters), which are the direct precursors to glycidic acids.[1][2] The reaction involves the condensation of a ketone or aldehyde with an α-halo ester in the presence of a base.[3] Optimizing this multi-step process is critical for achieving high overall yields.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for synthesizing glycidic acid via the Darzens condensation?

A1: The process typically involves three main stages:

  • Darzens Condensation : An aldehyde or ketone is reacted with an α-halo ester in the presence of a base to form a glycidic ester.[4]

  • Saponification : The resulting glycidic ester is hydrolyzed, usually with a strong base like sodium hydroxide, to form the sodium salt of the glycidic acid.[4]

  • Acidification & Decarboxylation : The glycidic acid salt is then carefully acidified to yield the final glycidic acid.[4] Subsequent heating can be used to facilitate decarboxylation if the target is a substituted carbonyl compound.[4][5]

Q2: Which starting materials generally give better yields?

A2: Aromatic aldehydes and ketones, or α,β-unsaturated ketones, typically provide good yields of glycidic esters.[1] Aliphatic aldehydes can result in lower yields, often due to competing aldol condensation side reactions.[1] In terms of the α-halo ester, reactivity is higher for bromides compared to chlorides.[2]

Q3: What are the most common bases used in the Darzens condensation?

A3: Strong bases are required for the initial deprotonation of the α-halo ester.[5] Commonly used bases include sodium ethoxide, sodium methoxide, potassium tert-butoxide, and sodium amide.[3][4][6] To avoid side reactions from acyl substitution, it is often recommended to use an alkoxide base that matches the ester group of the reactant.[5]

Troubleshooting Guide: Low Yields and Side Reactions

Q4: My overall yield is low. Which step is the most likely cause?

A4: Low yields can stem from any stage of the process. Key factors include:

  • Inefficient Condensation : Poor choice of base, incorrect reaction temperature, or impure starting materials can lead to a low yield of the glycidic ester intermediate.[7]

  • Incomplete Saponification : Insufficient base or reaction time during the hydrolysis step can leave unreacted ester, reducing the final yield.[4]

  • Degradation during Work-up : Glycidic acids can be sensitive. Extreme pH or high temperatures during acidification and extraction can cause degradation or unwanted side reactions.[8]

  • Purification Losses : The polarity of glycidic acids can make chromatographic purification challenging, potentially leading to significant product loss.[8]

Q5: I'm observing significant aldol byproducts. How can I prevent this?

A5: Aldol side reactions are a common issue, especially with aliphatic aldehydes.[1] To minimize this:

  • Control Temperature : Running the condensation at lower temperatures (e.g., -20°C to 10°C) can improve selectivity towards the desired glycidic ester formation.[9] A common protocol suggests maintaining the temperature below 15°C during the addition of the base.[4]

  • Choice of Base : A bulky base like potassium tert-butoxide may favor the Darzens pathway over the aldol reaction in some cases.

  • Slow Reagent Addition : Adding the base solution dropwise to the mixture of the aldehyde and α-halo ester can help maintain a low concentration of the enolate at any given time, disfavoring self-condensation.[4]

Q6: The final product seems impure after extraction. What are the best purification strategies?

A6: Purification can be challenging due to the product's polarity and potential for degradation.[8]

  • Thorough Washing : During the work-up, wash the organic extracts with saturated sodium bicarbonate solution to remove any unreacted acidic starting materials, followed by a brine wash.[4]

  • Column Chromatography : Flash column chromatography is a standard method. Use a solvent system like dichloromethane/methanol or ethyl acetate/methanol, gradually increasing polarity. Adding a small amount of acetic acid can sometimes improve the peak shape.[8]

  • Recrystallization : If the glycidic acid is a solid, recrystallization can be a highly effective method for achieving high purity.[10]

Data on Reaction Conditions

The selection of reagents and reaction conditions significantly impacts the final yield. While direct comparative data is sparse, the literature provides guidance on optimizing these parameters.

ParameterRecommended ConditionRationale / Expected OutcomeCitation
Base Sodium Methoxide, Sodium Ethoxide, Potassium tert-butoxideStrong bases capable of deprotonating the α-halo ester effectively.[3][4]
Solvent Toluene, THF, MethanolAprotic solvents like toluene are common for the condensation step. Ethanol is often used for saponification.[3][4]
Temperature (Condensation) -20°C to 15°CLower temperatures improve selectivity and minimize side reactions like aldol condensation.[4][9]
Temperature (Saponification) 50-60°CModerate heating ensures the complete hydrolysis of the glycidic ester to its salt.[4]
pH (Acidification) 3-4Careful acidification precipitates the glycidic acid without causing significant degradation.[4]
Experimental Protocols

Protocol 1: Synthesis of Glycidic Acid via Darzens Condensation

This protocol is a general guideline based on the synthesis of 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylic acid.[4]

Stage 1: Darzens Condensation (Glycidic Ester Formation)

  • To a round-bottom flask, add the starting aldehyde (1.0 eq) and an α-chloro ester (e.g., ethyl 2-chloropropionate, 1.2 eq) dissolved in a dry solvent like toluene.

  • Cool the mixture to 10-15°C in an ice bath.

  • Slowly add a solution of a strong base (e.g., sodium methoxide, 1.5 eq) in methanol dropwise, ensuring the temperature remains below 15°C.

  • After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into cold water. Extract the product with a solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.[4]

Stage 2: Saponification

  • Dissolve the crude glycidic ester from Stage 1 in ethanol.

  • Add a 10-15% aqueous solution of sodium hydroxide (1.5-2.0 eq).

  • Heat the mixture to 50-60°C and stir for 3-5 hours until saponification is complete (monitor by TLC).

  • Cool the reaction and remove the ethanol under reduced pressure, leaving an aqueous solution of the glycidic acid sodium salt.[4]

Stage 3: Acidification

  • Cool the aqueous salt solution in an ice bath.

  • Carefully acidify to a pH of 3-4 with 15% aqueous hydrochloric acid. The glycidic acid may separate as an oil or solid.

  • Extract the final product with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude glycidic acid.[4]

  • Purify further by column chromatography or recrystallization as needed.

Section 2: Enzymatic Synthesis and Resolution

Enzymatic methods offer a powerful alternative for producing optically pure glycidic acids, which is often a requirement in pharmaceutical development.[11]

Frequently Asked Questions (FAQs)

Q7: How can enzymes improve the yield of a specific glycidic acid enantiomer?

A7: Enzymes can be used for the stereoselective hydrolysis of a racemic mixture of glycidic esters. An appropriate enzyme will selectively hydrolyze one enantiomer (e.g., the 2S,3R form) into the corresponding acid, leaving the desired enantiomer (e.g., the 2R,3S form) as the unhydrolyzed ester.[11] This "kinetic resolution" allows for the separation and isolation of the desired optically pure ester, which can then be converted to the acid, leading to a high yield of the target enantiomer.

Q8: What are the main challenges of enzymatic synthesis?

A8: The primary challenges include the limited availability of suitable enzymes, their high specificity which can narrow the substrate scope, and potential for low glycosylation yields or product hydrolysis.[12] Furthermore, byproducts from the reaction, such as aldehydes, can inhibit or deactivate the enzyme, reducing its efficiency over time.[11]

Data on Enzymatic Resolution
FeatureDescriptionAdvantageChallengeCitation
Method Kinetic ResolutionProduction of optically pure intermediates required for chiral drugs like diltiazem.The maximum theoretical yield for the desired enantiomer is 50% of the starting racemic mixture.[11]
Enzymes Lipases, EsterasesOperate under mild, aqueous conditions (pH 5-9), avoiding harsh chemicals.Enzyme can be inhibited by byproducts; requires careful screening to find a suitable catalyst.[11]
Reaction System Two-phase aqueous-organic systemAllows for easy separation of the organic phase (containing the desired ester) from the aqueous phase (containing the enzyme and hydrolyzed acid).Requires optimization of solvent and pH to maintain enzyme activity and stability.[11]

Visual Guides and Workflows

Diagram 1: General Workflow for Glycidic Acid Synthesis

General Workflow for Glycidic Acid Synthesis Start Starting Materials (Aldehyde/Ketone + α-Halo Ester) Step1 Step 1: Darzens Condensation (Base, Solvent, Temp. Control) Start->Step1 Intermediate1 Crude Glycidic Ester Step1->Intermediate1 Forms Step2 Step 2: Saponification (NaOH, EtOH/H2O, Heat) Intermediate1->Step2 Intermediate2 Glycidic Acid Salt (Aqueous Solution) Step2->Intermediate2 Hydrolyzes to Step3 Step 3: Acidification (HCl, pH 3-4) Intermediate2->Step3 Intermediate3 Crude Glycidic Acid Step3->Intermediate3 Yields Step4 Step 4: Purification (Extraction, Chromatography, Recrystallization) Intermediate3->Step4 End Pure Glycidic Acid Step4->End Isolates

Caption: A step-by-step workflow for glycidic acid synthesis via the Darzens route.

Diagram 2: Troubleshooting Logic for Low Yields

Troubleshooting Logic for Low Yield in Darzens Synthesis Problem Problem: Low Overall Yield CheckCondensation Check Condensation Step (TLC) Problem->CheckCondensation CheckSapon Check Saponification Step (TLC) Problem->CheckSapon CheckWorkup Review Work-up & Purification Problem->CheckWorkup Cond_LowConv Low Conversion? CheckCondensation->Cond_LowConv Analyze Cond_SideProd Side Products? CheckCondensation->Cond_SideProd Analyze Sapon_Incomplete Ester Remaining? CheckSapon->Sapon_Incomplete Analyze Workup_Loss Product Loss? CheckWorkup->Workup_Loss Analyze Sol_Base Solution: - Check base activity - Use stoichiometric amount - Use anhydrous solvent Cond_LowConv->Sol_Base Yes Sol_Temp Solution: - Lower reaction temp (-15°C to 5°C) - Slow addition of base Cond_SideProd->Sol_Temp Yes Sol_Sapon Solution: - Increase reaction time/temp - Add more NaOH Sapon_Incomplete->Sol_Sapon Yes Sol_Workup Solution: - Ensure correct pH (3-4) - Perform more extractions - Optimize chromatography Workup_Loss->Sol_Workup Yes

Caption: A decision tree to diagnose and solve common causes of low yield.

References

Technical Support Center: Stability of Glycidic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of reactive intermediates like glycidic acid is paramount to the success and reproducibility of experiments. This technical support center provides essential guidance on the stability of glycidic acid in various solution-based environments, offering troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common stability-related issues encountered when working with glycidic acid in solution.

Issue Potential Cause Recommended Action
Loss of Potency / Unexpected Reaction Products Hydrolysis of the Epoxide Ring: Glycidic acid is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2,3-dihydroxypropanoic acid.[1]- Maintain a neutral pH for stock solutions and reaction mixtures whenever possible.- Use aprotic solvents if compatible with the experimental design.- Prepare fresh solutions before use and minimize storage time in aqueous buffers.
Decarboxylation: Heating glycidic acid solutions can induce decarboxylation, resulting in the formation of an aldehyde (glycolaldehyde) and carbon dioxide.- Avoid high temperatures during solution preparation and storage.- If heating is necessary for a reaction, perform it for the shortest possible duration and monitor for degradation.- Consider running reactions at lower temperatures for a longer period.
Inconsistent Results Between Experiments Solvent Effects: The stability of glycidic acid can vary significantly in different solvents. Protic solvents may facilitate hydrolysis, while reactive solvents could lead to other degradation pathways.- Use high-purity, anhydrous solvents when possible.- If using protic solvents like methanol or ethanol, be aware of the potential for esterification or ring-opening reactions.- For long-term storage, consider aprotic solvents like DMSO or DMF, but be mindful of potential reactivity with the compound over extended periods.[2][3]
pH Shifts During Reaction: The reaction itself might generate acidic or basic byproducts, altering the pH and accelerating the degradation of glycidic acid.- Use buffered solutions to maintain a stable pH throughout the experiment.- Monitor the pH of the reaction mixture at different time points.
Precipitate Formation in Solution Poor Solubility or Degradation: The observed precipitate could be the glycidic acid itself due to low solubility, or it could be a degradation product.- Verify the solubility of glycidic acid in the chosen solvent at the desired concentration.- Analyze the precipitate to determine its identity. It could be a polymer formed from degradation products or the less soluble degradation product itself.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for glycidic acid in solution?

A1: The two main degradation pathways for glycidic acid in solution are:

  • Hydrolysis: The epoxide ring can be opened by water to form 2,3-dihydroxypropanoic acid. This reaction is catalyzed by both acids and bases.

  • Decarboxylation: Upon heating, glycidic acid can lose carbon dioxide to form glycolaldehyde.

Q2: How does pH affect the stability of glycidic acid in aqueous solutions?

Q3: What are the recommended storage conditions for glycidic acid solutions?

A3: For optimal stability, glycidic acid solutions should be:

  • Stored at low temperatures: Cryogenic storage (-20°C or -80°C) is recommended for long-term stability, especially for its salts which can degrade rapidly at room temperature.[1]

  • Protected from light: Use amber vials or store in the dark to prevent potential photolytic degradation.[1]

  • Stored under an inert atmosphere: For sensitive applications, purging the solution with an inert gas like argon or nitrogen can prevent oxidative degradation.

Q4: Which solvents are best for dissolving and storing glycidic acid?

A4: The choice of solvent depends on the intended application and desired storage duration.

  • Aprotic Solvents: For short-term storage and reactions where water is undesirable, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often used.

  • Protic Solvents: If protic solvents are necessary, alcohols like methanol and ethanol can be used, but be aware of the potential for esterification. Aqueous buffers can be used for immediate use, preferably at a neutral pH.

Q5: How can I monitor the stability of my glycidic acid solution?

A5: The stability of glycidic acid solutions can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection can be developed to separate and quantify glycidic acid from its primary degradation product, 2,3-dihydroxypropanoic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to detect and identify volatile degradation products, such as the aldehyde formed from decarboxylation. Derivatization may be necessary to improve the volatility of glycidic acid and its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of signals corresponding to glycidic acid and the appearance of new signals from degradation products over time.

Experimental Protocols

Protocol 1: Forced Degradation Study of Glycidic Acid

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of glycidic acid.

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • Glycidic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Aprotic solvent (e.g., acetonitrile)

  • pH meter

  • HPLC-UV system

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of glycidic acid in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the stock solution in a thermostatic oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of glycidic acid remaining and to detect the formation of any degradation products.

Protocol 2: HPLC Method for Stability Analysis of Glycidic Acid

Objective: To quantify glycidic acid and separate it from its primary hydrolysis product, 2,3-dihydroxypropanoic acid.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare standard solutions of glycidic acid and, if available, 2,3-dihydroxypropanoic acid at known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the stability study with the mobile phase to fall within the concentration range of the standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of glycidic acid and its degradation product in the samples by comparing their peak areas to the calibration curve generated from the standards.

Visualizations

DegradationPathways Glycidic_Acid Glycidic Acid Hydrolysis_Product 2,3-Dihydroxypropanoic Acid Glycidic_Acid->Hydrolysis_Product  Hydrolysis (Acid/Base Catalyzed) Decarboxylation_Product Glycolaldehyde + CO2 Glycidic_Acid->Decarboxylation_Product  Decarboxylation (Thermal Stress)

Caption: Primary degradation pathways of glycidic acid in solution.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Glycidic Acid Stock Solution Acid Acidic (0.1M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (70°C) Stock_Solution->Thermal Photo Photolytic (UV light) Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize Acid/Base Samples Sampling->Neutralization HPLC HPLC-UV Analysis Sampling->HPLC Neutralization->HPLC Data Quantify Degradation HPLC->Data

References

Preventing side reactions in "Oxirane-2-carboxylic acid" ring-opening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening of oxirane-2-carboxylic acid (also known as glycidic acid). The information provided is designed to help prevent and troubleshoot side reactions to achieve the desired 2,3-dihydroxypropanoic acid product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the ring-opening of this compound?

A1: The two most common and problematic side reactions are decarboxylation and polymerization . Decarboxylation is particularly prevalent under acidic conditions and/or elevated temperatures, leading to the formation of aldehydes and carbon dioxide. Polymerization can occur under both acidic and basic conditions, resulting in the formation of oligo- or polyesters.

Q2: How does pH influence the outcome of the ring-opening reaction?

A2: The pH of the reaction medium is a critical factor in determining the product distribution.

  • Acidic conditions (pH < 7) tend to promote decarboxylation as a significant side reaction. The protonation of the epoxide oxygen makes the ring more susceptible to opening, but the acidic environment can also facilitate the loss of CO2.

  • Neutral to slightly basic conditions (pH 7-9) are generally optimal for the desired hydrolysis to 2,3-dihydroxypropanoic acid, minimizing both decarboxylation and polymerization.

  • Strongly basic conditions (pH > 9) can favor the ring-opening but may also increase the risk of polymerization, especially at higher concentrations and temperatures.

Q3: What is the role of the nucleophile in determining the product and potential side reactions?

A3: The choice of nucleophile is crucial for the regioselectivity and the overall success of the reaction. For the synthesis of 2,3-dihydroxypropanoic acid, water is the intended nucleophile. The carboxylate group of another glycidic acid molecule can also act as a nucleophile, leading to dimer or oligomer formation, which is a pathway to polymerization.

Q4: Can catalysts be used to improve the selectivity of the ring-opening reaction?

A4: Yes, catalysts can significantly influence the reaction.

  • Base catalysts (e.g., hydroxides, carbonates) are generally preferred for the hydrolysis to the diol as they promote the nucleophilic attack of water or hydroxide ions while minimizing decarboxylation. Base-catalyzed hydrolysis is often irreversible and can lead to higher yields of the desired product.[1][2]

  • Acid catalysts (e.g., mineral acids, Lewis acids) can accelerate the ring-opening but also significantly increase the rate of decarboxylation, making them generally unsuitable when the diol is the desired product.

  • Enzyme catalysts , such as epoxide hydrolases, can offer high regio- and enantioselectivity under mild conditions, potentially providing a clean route to the desired diol with minimal side products.[3]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low yield of 2,3-dihydroxypropanoic acid - Reaction conditions favoring side reactions (e.g., acidic pH, high temperature).- Incomplete reaction.- Adjust pH to neutral or slightly basic (pH 7-9).- Maintain a lower reaction temperature.- Increase reaction time or use a suitable catalyst (e.g., a weak base).
Presence of aldehydes in the product mixture - Decarboxylation of the glycidic acid has occurred.- Avoid acidic conditions; perform the reaction at neutral or basic pH.- Keep the reaction temperature as low as possible.
Formation of a viscous or solid polymer - Polymerization of the glycidic acid.- Use dilute concentrations of the starting material.- Avoid strong acid or base catalysts if polymerization is observed.- Control the temperature to prevent runaway polymerization.
Mixture of regioisomers (if a non-symmetrical nucleophile other than water is used) - Lack of regioselectivity in the nucleophilic attack.- Under basic conditions, the nucleophile will preferentially attack the less sterically hindered carbon (C3).- Under acidic conditions, the attack is more likely at the more substituted carbon that can better stabilize a partial positive charge (C2). Choose conditions accordingly.- Consider using a regioselective enzyme catalyst.

Quantitative Data Summary

The following table summarizes the expected product distribution for the ring-opening of this compound under different conditions. Yields are estimates based on general principles of epoxide chemistry and data from related compounds, as direct comparative studies on this specific molecule are limited.

Reaction Condition Catalyst/Medium Temperature Expected Yield of 2,3-dihydroxypropanoic acid Major Side Product(s) & Expected Prevalence
Acidic Dilute HCl or H₂SO₄Moderate to HighLow to ModerateDecarboxylation products (High), Polymers (Moderate)
Neutral WaterModerateModerate to HighPolymers (Low to Moderate)
Basic Dilute NaOH or K₂CO₃Low to ModerateHighPolymers (Low)
Enzymatic Epoxide HydrolaseMild (e.g., 25-40 °C)Potentially Very HighMinimal side products expected

Note: The actual yields can vary significantly based on substrate concentration, reaction time, and the specific catalyst used.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of Sodium Glycidate

This protocol is designed to favor the formation of 2,3-dihydroxypropanoic acid by using basic conditions to suppress decarboxylation.

  • Preparation of Sodium Glycidate: Dissolve this compound (1 equivalent) in an appropriate solvent (e.g., ethanol or water). Cool the solution in an ice bath and slowly add one equivalent of a sodium hydroxide solution. The sodium salt of the glycidic acid may precipitate and can be isolated, or the solution can be used directly in the next step.

  • Hydrolysis:

    • To the solution of sodium glycidate, add an excess of water.

    • Gently heat the mixture to a temperature between 50-60°C.

    • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution to a pH of 3-4 with a dilute acid (e.g., 1 M HCl). This will protonate the carboxylate to form the final product.

    • The 2,3-dihydroxypropanoic acid can then be extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The product can be further purified by techniques such as column chromatography or recrystallization.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_start Starting Material cluster_products Potential Products Oxirane-2-carboxylic_acid This compound Diol 2,3-Dihydroxypropanoic Acid (Desired Product) Oxirane-2-carboxylic_acid->Diol H2O (Basic/Neutral pH) Aldehyde Glycolaldehyde + CO2 (Decarboxylation) Oxirane-2-carboxylic_acid->Aldehyde H+, Heat (Acidic pH) Polymer Polyester (Polymerization) Oxirane-2-carboxylic_acid->Polymer Acid or Base Catalyst (High Concentration)

Caption: Reaction pathways for the ring-opening of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Ring-Opening Reaction Analysis Analyze Product Mixture (e.g., NMR, LC-MS) Start->Analysis Desired_Product High Yield of Desired Diol? Analysis->Desired_Product Success Reaction Successful Desired_Product->Success Yes Identify_Byproduct Identify Major Side Product(s) Desired_Product->Identify_Byproduct No Aldehyde_Detected Aldehyde/Decarboxylation Products Detected Identify_Byproduct->Aldehyde_Detected Decarboxylation Polymer_Detected Polymer/Oligomer Detected Identify_Byproduct->Polymer_Detected Polymerization Low_Yield Low Overall Yield/ Unreacted Starting Material Identify_Byproduct->Low_Yield Low Conversion Adjust_pH_Temp Solution: - Increase pH (neutral/basic) - Decrease Temperature Aldehyde_Detected->Adjust_pH_Temp Adjust_Conc_Temp Solution: - Decrease Concentration - Optimize Catalyst - Control Temperature Polymer_Detected->Adjust_Conc_Temp Adjust_Conditions Solution: - Increase Reaction Time - Use a Catalyst - Check Reagent Quality Low_Yield->Adjust_Conditions Re-run Re-run Experiment Adjust_pH_Temp->Re-run Adjust_Conc_Temp->Re-run Adjust_Conditions->Re-run

Caption: A workflow for troubleshooting common issues in the ring-opening of this compound.

References

Troubleshooting low enantioselectivity in asymmetric "glycidic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Glycidic Acid Synthesis

Welcome to the technical support center for asymmetric glycidic acid synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to achieving high enantioselectivity in their experiments.

Troubleshooting Guide: Low Enantioselectivity

This guide addresses the most common issues encountered during the asymmetric synthesis of glycidic acids and their esters, primarily focusing on the Darzens condensation and asymmetric epoxidation of α,β-unsaturated carbonyl compounds.

Q1: My reaction shows low or no enantioselectivity. What are the most common initial checks?

A: When faced with poor enantioselectivity, a systematic review of your experimental setup and reagents is the best first step.

  • Reagent and Solvent Purity: Ensure all reagents, starting materials, and solvents are of high purity and anhydrous where required. Trace impurities can poison catalysts or participate in non-selective background reactions.

  • Catalyst/Ligand Integrity: Verify the purity and integrity of your chiral catalyst or ligand. Chiral ligands can degrade over time or may be sensitive to air and moisture.[1][2][3]

  • Inert Atmosphere: Many asymmetric reactions are sensitive to oxygen and moisture. Ensure the reaction is carried out under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Background Reaction: An uncatalyzed, non-enantioselective reaction can compete with the desired catalytic cycle.[5][6] It is crucial that the rate of the catalyzed reaction significantly surpasses the uncatalyzed one.[5]

Q2: How does catalyst loading affect the enantiomeric excess (ee)?

A: Catalyst loading is a critical parameter. An insufficient amount of catalyst may allow the non-selective background reaction to become dominant, thereby reducing the overall enantioselectivity. Conversely, an excessively high loading is not cost-effective and may not necessarily improve results. It is essential to optimize the catalyst loading for each specific substrate. Lowering catalyst loading can sometimes result in a decreased yield and enantiomeric excess.[7]

Table 1: Effect of Catalyst Loading on Enantioselectivity

Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee %)
0.5 85 99
1.0 99 99
3.0 95 97

| 5.0 | 95 | 67 |

Data is illustrative and compiled from representative reactions.[7][8]

Q3: What is the influence of reaction temperature on enantioselectivity?

A: Reaction temperature has a significant impact on selectivity. Generally, lower temperatures increase enantioselectivity by favoring the transition state that leads to the major enantiomer.[9] However, lowering the temperature too much can drastically slow down the reaction rate. Therefore, an optimal temperature must be found that balances reaction time and selectivity.

Table 2: Effect of Temperature on Enantioselectivity

Temperature (°C) Reaction Time (h) Enantiomeric Excess (ee %)
25 (Room Temp) 12 85
5 24 99
0 36 >99

| -20 | 72 | >99 (low conversion) |

Data is illustrative. In some systems, selectivity increases as temperature decreases.[9]

Q4: Can the choice of solvent alter the enantiomeric outcome?

A: Yes, the solvent plays a crucial role in asymmetric catalysis.[10] It can influence the solubility of reagents, the stability of the catalyst, and the geometry of the transition state. The optimal solvent is highly dependent on the specific reaction, catalyst, and substrate. Sometimes, a mixture of solvents provides the best results.[7] Aprotic solvents of low polarity are often used to minimize side reactions like hydrolysis.[11]

Table 3: Effect of Solvent on Enantioselectivity in a Model Reaction

Solvent Dielectric Constant (ε) Enantiomeric Excess (ee %)
Toluene 2.4 95
Diethyl Ether / Toluene (1:1) ~3.3 99
Dichloromethane (DCM) 9.1 88
Tetrahydrofuran (THF) 7.6 75

| Acetonitrile | 37.5 | 54 |

Data is illustrative and based on findings from similar asymmetric epoxidations.[7]

Q5: For a Darzens condensation, how important is the choice of base?

A: The base is fundamental to the Darzens reaction mechanism as it is required to deprotonate the α-haloester to form the carbanion enolate.[12] The base's strength and steric bulk can affect not only the reaction rate but also the diastereoselectivity (cis/trans ratio) and enantioselectivity.[13] Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LHMDS) or potassium tert-butoxide are commonly used.[11][13] For ester starting materials, using an alkoxide base corresponding to the ester's alcohol group can prevent unwanted transesterification side reactions.

Q6: My substrate gives poor results. Are there known substrate limitations?

A: Yes, the structure of the substrate can significantly influence both reactivity and selectivity.

  • Steric Hindrance: Bulky substituents near the reaction center on either the carbonyl compound or the α-haloester can hinder the approach to the catalyst's active site, leading to lower rates and selectivity.[14]

  • Electronic Effects: The electronic properties of the substituents can affect the reactivity of the starting materials. In the Darzens reaction, aromatic aldehydes and ketones generally give good yields.[13]

  • Substrate Class: In asymmetric epoxidations, (E)-alkenes are often better substrates than (Z)-alkenes.[15] Similarly, conjugated alkenes tend to work better than non-conjugated ones.[15] The specific catalyst system may have a narrow or broad substrate scope.[16]

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Asymmetric Epoxidation of an α,β-Unsaturated Ketone

  • To a flame-dried round-bottom flask under an argon atmosphere, add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv) and the chiral organocatalyst (e.g., a cinchona alkaloid derivative, 0.01-0.1 mmol, 1-10 mol%).

  • Add the optimized anhydrous solvent (e.g., Toluene or a Toluene/Et₂O mixture, 5 mL).

  • Cool the mixture to the desired temperature (e.g., 5 °C) using a cooling bath.

  • Add the oxidant, such as aqueous hydrogen peroxide (30-50% w/w, 1.5-3.0 equiv), often in combination with a base, dropwise over 10 minutes.

  • Stir the reaction vigorously at the set temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified glycidic ester using chiral HPLC analysis.[7]

Protocol 2: General Procedure for Asymmetric Darzens Condensation

  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an argon atmosphere, add the chiral ligand and the appropriate metal salt (if forming a catalyst in situ) or the pre-formed chiral catalyst in an anhydrous solvent (e.g., THF).

  • Cool the solution to the required low temperature (e.g., -78 °C).

  • Slowly add the base (e.g., LHMDS, 1.1 equiv) and stir for 30 minutes to form the chiral base or activate the catalyst.

  • In a separate flask, dissolve the aldehyde or ketone (1.0 equiv) and the α-haloester (1.2 equiv) in the same anhydrous solvent.

  • Add the substrate solution to the cold catalyst/base solution dropwise via a syringe pump over 1-2 hours to control the exotherm and improve selectivity.

  • Stir the reaction at the low temperature for the optimized duration, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product via flash chromatography and determine the ee by chiral HPLC or GC.

Visualized Workflows and Pathways

G start Low Enantioselectivity Observed check_purity 1. Verify Reagent Purity & Catalyst Integrity start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok optimize_catalyst 2. Optimize Catalyst System purity_ok->optimize_catalyst  Yes repurify Repurify Reagents & Resynthesize Catalyst purity_ok->repurify No loading Adjust Catalyst Loading (e.g., 1-10 mol%) optimize_catalyst->loading ligand Screen Different Chiral Ligands optimize_catalyst->ligand optimize_conditions 3. Optimize Reaction Conditions loading->optimize_conditions ligand->optimize_conditions temperature Lower Reaction Temperature (e.g., 0°C to -20°C) optimize_conditions->temperature solvent Screen Solvents (Toluene, THF, DCM, etc.) optimize_conditions->solvent base Change Base (for Darzens) optimize_conditions->base end High Enantioselectivity Achieved temperature->end solvent->end base->end repurify->check_purity

G substrate substrate complex complex substrate->complex oxidant oxidant activated activated oxidant->activated

References

Technical Support Center: Oxirane-2-Carboxylic Acid Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of oxirane-2-carboxylic acid (glycidic acid). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with handling this reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The primary challenges stem from the inherent instability of the molecule. Key issues include:

  • Thermal Instability: this compound is prone to thermal decomposition. Exothermic reactions during synthesis can lead to runaway conditions if not managed properly.[1]

  • Decarboxylation: The molecule readily undergoes decarboxylation, especially in the presence of acid or upon heating, to form an aldehyde byproduct.[2][3][4] This is a major pathway for yield loss and impurity generation.

  • Mixing and Mass Transfer: Ensuring uniform mixing and efficient heat transfer is critical on a larger scale to prevent localized hotspots that can accelerate decomposition.[1]

  • Purification: Isolating the pure acid can be difficult due to its instability. It is often generated and used in situ or requires carefully controlled, low-temperature purification methods.

  • Safety: As a reactive epoxide and a carboxylic acid, there are potential safety concerns regarding skin and eye irritation, similar to other alpha-hydroxy acids.[5][6]

Q2: What is the most common synthetic route to this compound and its esters?

A2: The Darzens glycidic ester condensation is a widely recognized method.[7] This process involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[7][8] The glycidic acid is then typically produced by the saponification (alkaline hydrolysis) of the resulting ester, followed by careful acidification.[2][9]

Q3: How can I minimize decarboxylation during synthesis and workup?

A3: Minimizing decarboxylation is crucial for achieving high yield and purity. Key strategies include:

  • Low-Temperature Processing: Maintain low temperatures (e.g., 0–5°C) during critical steps like the hydrolysis of the glycidic ester and the subsequent acidification to liberate the carboxylic acid.[10]

  • pH Control: The rate of decarboxylation is influenced by pH.[2] Careful, controlled acidification of the glycidate salt to a specific pH range is necessary. Using weaker acids, such as acetic acid, has been reported to give better yields of the desired product compared to strong mineral acids like HCl or H₂SO₄.[2]

  • Avoid Over-Acidification: Excess strong acid can catalyze the decarboxylation reaction.

  • Prompt Extraction: Once the acid is formed, it should be extracted into a suitable organic solvent and used immediately or stored under cryogenic conditions to prevent decomposition.

Q4: What are the safety precautions for handling this compound?

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling any potential vapors.

  • Corrosivity: As a carboxylic acid, it is potentially corrosive and can cause skin and eye irritation or burns, especially in concentrated forms.[5][11]

  • Reactivity: Epoxides are reactive functional groups. Avoid contact with strong acids, bases, and nucleophiles unless part of a controlled reaction.

Troubleshooting Guides

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Glycidic Acid Decarboxylation during Acidification - Lower the temperature of the glycidate salt solution to 0-5°C before and during acidification.[10]- Use a pre-chilled, weaker acid (e.g., acetic acid) for acidification and add it slowly with vigorous stirring to avoid localized pH drops.[2]- Monitor the pH carefully and avoid over-acidification.
Thermal Decomposition during Reaction - Ensure the reactor has adequate cooling capacity to manage any exotherms.[1]- For exothermic steps, consider semi-batch addition of reagents to control the rate of heat generation.- Optimize stirrer design and speed to improve heat transfer away from the reactor walls.[1]
Incomplete Saponification of Ester - Increase reaction time for the hydrolysis step.- Ensure at least stoichiometric amounts of base (e.g., NaOH) are used.- Consider adding a co-solvent to improve the solubility of the ester if needed.
High Levels of Aldehyde Impurity Extensive Decarboxylation - This is a direct result of glycidic acid decomposition.[3] Implement all recommendations for preventing decarboxylation.- Analyze the product immediately after synthesis to determine if decomposition is occurring during workup or subsequent storage.
Air Oxidation of Aldehyde - The aldehyde byproduct can be oxidized by air to the corresponding carboxylic acid, further complicating purification.[3]- Handle the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation Product Instability - this compound is not typically stable at room temperature.[2][10]- Plan to use the material in the next step immediately after synthesis.- If storage is necessary, store as the more stable sodium salt or under cryogenic conditions as a solution.[10]
Emulsion during Extraction - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.- Allow the mixture to stand for a longer period or use a centrifuge if available on the lab scale.
Reaction Fails to Scale-Up Consistently Poor Heat Transfer - The surface-area-to-volume ratio decreases on scale-up, hindering heat dissipation.[1]- Characterize the reaction calorimetry on a small scale to predict the heat output.- Ensure the plant reactor's cooling capacity is sufficient for the batch size.
Inefficient Mixing - What works with a magnetic stir bar in a flask may not work in a large reactor.[1]- Use appropriate impeller designs (e.g., pitched-blade turbine) and agitation speeds to ensure homogeneity.- Poor mixing can lead to localized high concentrations of reagents or hot spots, causing side reactions.[1]

Experimental Protocols

Protocol 1: Synthesis of Sodium Oxirane-2-carboxylate via Saponification

This protocol describes the hydrolysis of a generic methyl oxirane-2-carboxylate to its corresponding sodium salt.

  • Reactor Setup: Charge a jacketed glass reactor with a 1 M solution of methyl oxirane-2-carboxylate in ethanol. Begin agitation and start coolant circulation through the jacket to maintain an internal temperature of 5°C.

  • Base Addition: Prepare a 2 M aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution dropwise to the reactor over 4-6 hours, ensuring the internal temperature does not exceed 10°C.[10]

  • Reaction Monitoring: Stir the mixture at room temperature for an additional 4-6 hours or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).[10]

  • Isolation: If the sodium salt precipitates, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure at low temperature (<30°C) to yield the crude sodium salt. The salt is generally more stable than the free acid.[10]

Protocol 2: Liberation and Extraction of this compound

This protocol details the acidification of the sodium salt to generate the free acid for immediate use.

  • Dissolution: Dissolve the crude sodium oxirane-2-carboxylate from Protocol 1 in deionized water and chill the solution to 0-5°C in an ice bath.

  • Acidification: With vigorous stirring, slowly add a pre-chilled 1 M solution of acetic acid. Monitor the pH of the aqueous solution, stopping the addition when the pH reaches approximately 4.0-4.5.

  • Extraction: Immediately extract the aqueous solution with a cold (0-5°C) organic solvent, such as dichloromethane or ethyl acetate. Perform at least three extractions to maximize recovery.

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo at a low temperature (<25°C). The resulting product should be used immediately.

Visualizations

Reaction Pathway Diagram

G Synthesis and Decomposition of this compound cluster_0 Synthesis cluster_1 Decomposition Pathway Glycidic_Ester Glycidic Ester Glycidate_Salt Sodium Glycidate (Salt) Glycidic_Ester->Glycidate_Salt Saponification (NaOH, H2O/EtOH) Glycidic_Acid This compound Glycidate_Salt->Glycidic_Acid Careful Acidification (e.g., Acetic Acid, <5°C) Aldehyde Aldehyde Byproduct Glycidic_Acid->Aldehyde Decarboxylation (Heat or Strong Acid) CO2 CO2 Glycidic_Acid->CO2 G Scale-Up Workflow Start Start: Lab-Scale (1g - 100g) Process_Safety Process Safety Evaluation (Calorimetry, Stability) Start->Process_Safety Pilot_Plant Pilot Plant Scale-Up (1kg - 10kg) Process_Safety->Pilot_Plant Parameter_Opt Parameter Optimization (Mixing, Temp, Dosing) Pilot_Plant->Parameter_Opt Commercial Commercial Production Pilot_Plant->Commercial Impurity_Profile Impurity Profiling Parameter_Opt->Impurity_Profile Impurity_Profile->Pilot_Plant Re-optimize if needed G Troubleshooting Decision Tree Problem Low Yield or High Impurity? Check_Temp Review Temperature Logs Problem->Check_Temp Temp_High Temperature Excursion Detected? Check_Temp->Temp_High Check_pH Review pH Control During Acidification pH_Low pH Dropped Too Low or Too Fast? Check_pH->pH_Low Check_Analysis Analyze for Aldehyde Byproduct Aldehyde_High High Aldehyde Level? Check_Analysis->Aldehyde_High Temp_High->Check_pH No Solution_Temp Improve Cooling & Reduce Addition Rate Temp_High->Solution_Temp Yes pH_Low->Check_Analysis No Solution_pH Use Weaker Acid & Improve Mixing pH_Low->Solution_pH Yes Solution_Decarb Indicates Decarboxylation. Implement Temp/pH Fixes. Aldehyde_High->Solution_Decarb Yes End Problem Resolved Aldehyde_High->End No Solution_Temp->End Solution_pH->End Solution_Decarb->End

References

Technical Support Center: Catalyst Removal from Glycidic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalysts from glycid-ic acid reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My crude glycidic acid product is showing persistent catalyst residues after initial work-up. What are the likely causes and how can I resolve this?

Several factors can lead to residual catalyst in your glycidic acid product. The most common issues are related to the nature of the catalyst and the product itself. Glycidic acids and their esters can be polar and may form stable salts or complexes with catalysts, making them difficult to remove through simple aqueous washes.

  • Troubleshooting Steps:

    • Identify the Catalyst Type: The removal strategy heavily depends on whether the catalyst is homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid).

    • Optimize Work-up Conditions: For base-catalyzed reactions (e.g., Darzens condensation using sodium ethoxide), ensure thorough neutralization with a mild acid.[1][2] Use of a saturated solution of a weak acid like ammonium chloride can be effective.

    • Consider Solvent Extraction: Employing a sequence of extractions with immiscible organic and aqueous solvents can help partition the catalyst or its salts away from the product.[2]

    • Filtration Issues: If using a heterogeneous catalyst, ensure your filtration setup is adequate to remove fine catalyst particles. Using a filter aid like Celite® can improve filtration efficiency.[3][4]

2. I am observing low product yield after catalyst removal. What are the potential reasons and how can I mitigate this?

Product loss during catalyst removal is a common challenge, often due to the product's solubility or its interaction with the removal agent.

  • Troubleshooting Steps:

    • Non-specific Adsorption: Activated carbon and other scavengers can sometimes adsorb the product along with the catalyst.[5] Optimize the amount of scavenger used and the contact time.

    • Solubility Issues: Your glycidic acid product might be partially soluble in the aqueous phase during extraction. To minimize this, you can try back-extracting the aqueous layers with a fresh portion of the organic solvent.

    • Product Degradation: Glycidic acids can be unstable under certain pH conditions.[6] Ensure that the work-up and purification steps are performed under mild conditions (temperature, pH) to prevent ring-opening or other side reactions.

3. How do I choose the most appropriate method for removing a specific catalyst from my glycidic acid reaction?

The choice of removal method depends on the catalyst's properties, the scale of the reaction, and the desired purity of the final product.

  • Method Selection Guide:

Catalyst TypeRecommended Removal MethodKey Considerations
Homogeneous (e.g., NaOEt, NaNH2) Neutralization and ExtractionSimple, but may require multiple extractions.
ChromatographyEffective for high purity, but less scalable.[2]
Heterogeneous (e.g., supported metals) FiltrationStraightforward and scalable.[7][8]
CentrifugationSuitable for fine particles that are difficult to filter.
Residual Metals (e.g., Palladium, Platinum) Scavenging (e.g., SiliaMetS®, activated carbon)High efficiency for trace metal removal.[5][9]
Filtration through specialized cartridges (e.g., E-PAK®)Convenient for process scale-up.[9]

Experimental Protocols

Protocol 1: General Procedure for Removal of a Base Catalyst (e.g., Sodium Ethoxide) from a Darzens Glycidic Ester Condensation

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of a mild acid like ammonium chloride with vigorous stirring to neutralize the base.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and water. Shake the funnel gently to partition the components.

  • Phase Separation: Allow the layers to separate. Collect the organic layer containing the glycidic ester.

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Further Purification: If necessary, purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Removal of a Heterogeneous Catalyst by Filtration

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration Aid (Optional): If the catalyst particles are very fine, add a small amount of a filter aid like Celite® to the reaction mixture and stir for a few minutes. This will help prevent the filter paper from clogging.

  • Filtration Setup: Set up a Buchner funnel with a filter paper of an appropriate pore size.

  • Filtration: Wet the filter paper with the reaction solvent and then pour the reaction mixture onto the filter paper. Apply vacuum to facilitate filtration.

  • Washing: Wash the filter cake with a fresh portion of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the product.

Visualization of Workflows

Catalyst_Removal_Troubleshooting start Catalyst Residue Detected catalyst_type Identify Catalyst Type start->catalyst_type homogeneous Homogeneous catalyst_type->homogeneous Dissolved heterogeneous Heterogeneous catalyst_type->heterogeneous Solid workup Optimize Work-up (Neutralization, Extraction) homogeneous->workup filtration Improve Filtration (e.g., use Celite®) heterogeneous->filtration scavenging Consider Scavengers (e.g., Activated Carbon) workup->scavenging end Pure Product filtration->end chromatography Column Chromatography scavenging->chromatography chromatography->end

Caption: Troubleshooting workflow for catalyst removal.

Catalyst_Removal_Workflow reaction Glycidic Acid Reaction Mixture quench Quench Reaction (if necessary) reaction->quench separation_choice Choose Separation Method quench->separation_choice filtration Filtration separation_choice->filtration Heterogeneous Catalyst extraction Liquid-Liquid Extraction separation_choice->extraction Homogeneous Catalyst scavenging Scavenging separation_choice->scavenging Trace Metals filtrate Filtrate with Product filtration->filtrate organic_phase Organic Phase with Product extraction->organic_phase scavenged_sol Solution post-Scavenging scavenging->scavenged_sol purification Further Purification (e.g., Chromatography) filtrate->purification organic_phase->purification scavenged_sol->purification final_product Pure Glycidic Acid Product purification->final_product

Caption: General experimental workflow for catalyst removal.

References

Technical Support Center: Characterization of Impurities in "Oxirane-2-carboxylic acid" Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to characterizing impurities in "Oxirane-2-carboxylic acid" (glycidic acid) samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route, degradation, or improper storage. Potential impurities include:

  • Starting Materials and Reagents: Unreacted starting materials such as acrylic acid or glycidol may be present.

  • By-products: Side reactions during synthesis can lead to the formation of various by-products. For instance, the synthesis of related compounds like glycolic acid can introduce impurities such as formic acid and diglycolic acid.[1]

  • Degradation Products: As an epoxide, this compound is susceptible to hydrolysis, which opens the epoxide ring to form 2,3-dihydroxypropanoic acid (glyceric acid). The acidic nature of the carboxylic acid group can catalyze this degradation.

  • Polymers: this compound can undergo polymerization, especially under certain storage conditions, leading to the formation of dimers and higher-order oligomers.[1]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique for analyzing non-volatile impurities in this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile or semi-volatile impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.

Q3: How can I prevent the degradation of this compound during analysis?

A3: To minimize degradation, it is crucial to control the temperature and pH of your analytical workflow. Samples should be stored at low temperatures and analyzed promptly after preparation. The use of a buffered mobile phase in HPLC can help maintain a stable pH and prevent acid-catalyzed hydrolysis.

Troubleshooting Guide for HPLC Analysis

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the acidic analyte and the stationary phase.Use a mobile phase with a lower pH to suppress the ionization of the carboxylic acid. Consider using a column with end-capping or a different stationary phase chemistry.[2]
Irreproducible Retention Times Fluctuations in mobile phase composition, temperature, or column equilibration.Ensure the mobile phase is well-mixed and degassed.[3] Use a column oven for precise temperature control.[3] Allow for adequate column equilibration time between injections.[3]
Ghost Peaks Contamination in the mobile phase, injection system, or carryover from previous injections.Use high-purity solvents and freshly prepared mobile phases. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent run to identify the source of contamination.
Loss of Resolution Column degradation or accumulation of contaminants on the column.Use a guard column to protect the analytical column. If the column performance has deteriorated, it may need to be washed with a strong solvent or replaced.
Baseline Drift or Noise Mobile phase not properly degassed, contaminated mobile phase, or detector issues.Degas the mobile phase using sonication or helium sparging.[2][3] Check for leaks in the system. Ensure the detector lamp has sufficient energy.[3]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of potential non-volatile impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for the analysis of residual solvents and other volatile impurities. Derivatization is often required for acidic analytes.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Weigh approximately 10 mg of the sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-450.

Visualizations

Impurity_Sources Synthesis Synthesis Process Oxirane_Acid Oxirane-2-carboxylic acid Sample Synthesis->Oxirane_Acid Starting_Materials Starting Materials (e.g., Acrylic Acid, Glycidol) Starting_Materials->Synthesis Byproducts By-products (e.g., Formic Acid, Diglycolic Acid) Byproducts->Synthesis Degradation Degradation Degradation->Oxirane_Acid Hydrolysis Hydrolysis (Glyceric Acid) Hydrolysis->Degradation Polymerization Polymerization (Dimers, Oligomers) Polymerization->Degradation

Caption: Potential sources of impurities in this compound samples.

Experimental_Workflow Sample This compound Sample Sample_Prep Sample Preparation (Dilution/Derivatization) Sample->Sample_Prep HPLC HPLC-UV/MS Analysis (Non-volatile impurities) Sample_Prep->HPLC GCMS GC-MS Analysis (Volatile impurities) Sample_Prep->GCMS Data_Analysis Data Analysis (Peak Integration, Identification) HPLC->Data_Analysis GCMS->Data_Analysis Impurity_Profile Impurity Profile Report Data_Analysis->Impurity_Profile

Caption: General experimental workflow for impurity characterization.

References

"glycidic acid" storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with glycidic acid. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for glycidic acid?

Glycidic acid is known to be unstable, particularly at room temperature and when exposed to non-neutral pH conditions. To ensure its integrity, it is crucial to adhere to the following storage guidelines:

  • Temperature: The recommended storage temperature for glycidic acid is -20°C.[1] Storing at this temperature helps to minimize degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components.

  • Container: Use tightly sealed, appropriate containers to prevent moisture ingress and contamination.

Q2: How stable is glycidic acid at room temperature?

Glycidic acid is unstable at room temperature and can degrade over time. While specific quantitative stability data is limited, it is known that elevated temperatures accelerate its decomposition. For experimental procedures, it is best to handle glycidic acid at low temperatures (e.g., on an ice bath) and to use it as quickly as possible after bringing it to room temperature.

Q3: What are the primary decomposition pathways for glycidic acid?

The main routes of degradation for glycidic acid involve the opening of the epoxide ring and decarboxylation. These reactions can be catalyzed by acids, bases, and heat.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the epoxide ring can open to form a diol.

  • Decarboxylation: Upon heating, glycidic acid can undergo decarboxylation to yield an aldehyde or ketone, often accompanied by rearrangement.[2][3][4][5]

Q4: What chemicals are incompatible with glycidic acid?

Due to its epoxide and carboxylic acid functionalities, glycidic acid is incompatible with a range of substances. Contact with these can lead to vigorous reactions and decomposition. Avoid contact with:

  • Strong Acids: Can catalyze the rapid and exothermic opening of the epoxide ring.

  • Strong Bases: Can deprotonate the carboxylic acid and also catalyze epoxide ring-opening.[6]

  • Strong Oxidizing Agents: Can react with the molecule, potentially leading to hazardous outcomes.[6]

  • Strong Reducing Agents: Can reduce the carboxylic acid and/or open the epoxide ring.[6]

  • Nucleophiles: Amines, thiols, and other nucleophiles can react with and open the epoxide ring.

Troubleshooting Guides

Synthesis and Handling

Q1: I am performing a Darzens condensation to synthesize a glycidic ester, but the yield is low. What are common causes and solutions?

Low yields in a Darzens condensation can stem from several factors. Below is a troubleshooting table to address common issues.

Problem Potential Cause Recommended Solution
Low or no product formationInactive base (e.g., old sodium ethoxide).Use a freshly prepared or properly stored strong base.
Self-condensation of the aldehyde or ketone starting material.Add the aldehyde or ketone slowly to the reaction mixture containing the base and α-haloester. Consider using a stronger, non-nucleophilic base like LDA for aliphatic aldehydes.[7]
Competing side reactions.Ensure anhydrous reaction conditions as water can interfere with the base. Use an alkoxide base that matches the ester group of the α-haloester to prevent transesterification.[2][3]
Formation of multiple productsLack of stereocontrol.The stereochemical outcome can be influenced by the base, solvent, and reaction temperature. Experiment with different conditions to optimize for the desired diastereomer.
Difficulty in isolating the glycidic esterEmulsion formation during workup.Use a brine wash to break up emulsions.
Product instability during purification.Purify the crude product quickly, avoiding prolonged exposure to acidic or basic conditions. Consider purification by distillation under reduced pressure for volatile esters.

Q2: My glycidic acid is degrading during aqueous workup after hydrolysis of the glycidic ester. How can I minimize this?

The instability of glycidic acid in aqueous solutions, especially at non-neutral pH, is a common issue.

  • Maintain Low Temperature: Perform all extractions and washes at low temperatures (0-5 °C) using an ice bath.

  • Minimize Contact Time: Do not let the glycidic acid remain in aqueous solution for extended periods. Proceed with extraction immediately after acidification.

  • Use a Weaker Acid for Neutralization: Instead of strong mineral acids, consider using a weaker acid like citric acid or carefully adding a dilute strong acid to adjust the pH to around 3-4 for extraction.

  • Efficient Extraction: Use an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and perform multiple extractions to ensure complete removal of the glycidic acid from the aqueous phase.

Purification

Q3: I am having trouble purifying glycidic acid by column chromatography. What are the likely issues?

Column chromatography of glycidic acid can be challenging due to its polarity and instability on silica or alumina.

  • Stationary Phase Interaction: The acidic nature of glycidic acid can lead to strong interactions with the stationary phase, resulting in tailing and poor recovery. Consider using a less acidic silica gel or deactivating the silica gel with a small amount of acid in the eluent.

  • On-column Decomposition: The prolonged contact with the stationary phase can promote decomposition. It is advisable to run the chromatography as quickly as possible.

  • Alternative Purification Methods: If column chromatography is not effective, consider other methods such as crystallization or extraction. For some derivatives, diastereomeric salt formation with a chiral amine can be used for purification and resolution.

Experimental Protocols

Synthesis of Glycidic Acid via Darzens Condensation and Hydrolysis

This protocol describes a general procedure for the synthesis of a glycidic ester via the Darzens condensation, followed by its hydrolysis to the corresponding glycidic acid.

Part 1: Darzens Glycidic Ester Condensation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aldehyde or ketone (1.0 eq) and the α-haloester (1.2 eq) dissolved in an anhydrous solvent (e.g., THF or diethyl ether).

  • Base Addition: Cool the flask to 0°C in an ice bath. Prepare a solution or suspension of a strong base (e.g., sodium ethoxide, 1.5 eq) in the same anhydrous solvent and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by slowly adding cold water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification of Ester: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester. The crude ester can be purified by vacuum distillation or column chromatography if necessary.

Part 2: Hydrolysis to Glycidic Acid

  • Saponification: Dissolve the crude glycidic ester (1.0 eq) in ethanol or a mixture of THF and water. Add a solution of sodium hydroxide (1.5-2.0 eq) in water.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-5 hours until the saponification is complete (monitored by TLC).

  • Isolation of Glycidic Acid: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the mixture to pH 3-4 with a cold, dilute acid (e.g., 1M HCl or 10% citric acid).

  • Extraction: Immediately extract the aqueous layer with a cold organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure at low temperature to yield the glycidic acid. Due to its instability, it is best to use the glycidic acid immediately in the next step.

Waste Disposal

Q1: How should I dispose of glycidic acid waste?

Glycidic acid waste should be treated as hazardous.

  • Neutralization: In a well-ventilated fume hood, slowly add the glycidic acid waste to a large volume of cold water. While stirring, cautiously add a weak base such as sodium bicarbonate until the pH is between 6 and 9.[8][9][10] Be aware that this may generate gas and heat.

  • Hydrolysis of Epoxide: After neutralization, allow the solution to stand for several hours to promote the hydrolysis of the epoxide ring.

  • Disposal: The neutralized and hydrolyzed solution may be suitable for drain disposal with copious amounts of water, depending on local regulations and the absence of other hazardous components.[9][11] If other hazardous materials are present, the neutralized waste should be collected in a labeled hazardous waste container for professional disposal.[11] Always consult your institution's environmental health and safety guidelines.[11]

Visualized Workflows

Darzens_Troubleshooting start Start: Low Yield in Darzens Condensation check_base Check Base Activity and Stoichiometry start->check_base check_conditions Review Reaction Conditions start->check_conditions check_starting_materials Verify Purity of Starting Materials start->check_starting_materials sub_base Is the base fresh and used in appropriate excess? check_base->sub_base sub_conditions Are conditions anhydrous? Is temperature controlled? check_conditions->sub_conditions sub_sm Are aldehyde/ketone and α-haloester pure? check_starting_materials->sub_sm base_ok Base is OK sub_base->base_ok Yes base_bad Action: Use fresh, anhydrous base. Ensure correct stoichiometry. sub_base->base_bad No final_check If yield is still low, consider alternative bases (e.g., LDA) or reaction setup (e.g., slow addition of carbonyl compound). base_ok->final_check conditions_ok Conditions are OK sub_conditions->conditions_ok Yes conditions_bad Action: Flame-dry glassware. Use anhydrous solvents. Maintain low temperature during base addition. sub_conditions->conditions_bad No conditions_ok->final_check sm_ok Starting materials are pure sub_sm->sm_ok Yes sm_bad Action: Purify starting materials (e.g., distillation). sub_sm->sm_bad No sm_ok->final_check

Caption: Troubleshooting workflow for low yields in the Darzens condensation.

Glycidic_Acid_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_workup Workup / Purification storage Store at -20°C under inert gas weigh Weigh quickly storage->weigh Retrieve from storage dissolve Dissolve in cold, anhydrous solvent weigh->dissolve reaction Perform reaction at low temperature dissolve->reaction workup Use cold aqueous solutions reaction->workup extract Extract immediately and quickly workup->extract concentrate Concentrate under reduced pressure at low temp extract->concentrate final_product final_product concentrate->final_product Isolated Glycidic Acid (Use Immediately)

Caption: Recommended workflow for handling unstable glycidic acid.

References

Overcoming poor reactivity of "Oxirane-2-carboxylic acid" with sterically hindered nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

<_ Technical Support Center: Oxirane-2-carboxylic Acid Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers encountering poor reactivity of this compound and its derivatives, particularly with sterically hindered nucleophiles.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction between this compound and a sterically hindered nucleophile (e.g., t-butylamine, 2,6-diisopropylaniline) failing or resulting in low yields?

A1: Several factors contribute to the low reactivity:

  • Steric Hindrance: The primary issue is steric repulsion. Both the substrate and the nucleophile can be bulky. The S(N)2 reaction, which is typical for epoxide ring-opening, requires the nucleophile to approach a specific trajectory (backside attack). Large groups on either the nucleophile or the epoxide block this approach, significantly slowing down or preventing the reaction.[1][2]

  • Substrate Structure: this compound has substituents that can increase crowding around the electrophilic carbon atoms of the epoxide ring.[3]

  • Nucleophile Basicity vs. Nucleophilicity: Highly hindered nucleophiles are often strong bases but poor nucleophiles.[2] Instead of attacking the epoxide ring, they may induce side reactions like elimination or polymerization, especially at elevated temperatures.

  • Electronic Effects: The carboxylic acid group can be deprotonated under basic conditions, forming a carboxylate. This introduces a negative charge that can repel the incoming nucleophile or complicate the reaction mechanism.

Q2: What are the typical reaction conditions for epoxide ring-opening, and why might they not work in my case?

A2: Standard conditions often involve basic, acidic, or neutral protic environments.

  • Basic/Nucleophilic Conditions: Strong, non-hindered nucleophiles will typically attack the least substituted carbon of the epoxide in a standard S(N)2 reaction.[4][5][6] This pathway is highly sensitive to steric bulk.[7]

  • Acidic Conditions: Acid catalysis protonates the epoxide oxygen, making it a better leaving group and activating the ring for attack by weaker nucleophiles.[4] However, with hindered epoxides, this can lead to a mixture of products or favor an S(_N)1-like mechanism where the nucleophile attacks the more substituted carbon.[6][8] For your system, strong acids might also lead to unwanted side reactions with the carboxylic acid group.

Q3: What are Lewis acids and how can they help my reaction?

A3: Lewis acids are electron-pair acceptors that can catalyze epoxide ring-opening. They coordinate to the epoxide's oxygen atom, which polarizes the C-O bonds and makes the ring carbons more electrophilic and susceptible to nucleophilic attack.[9][10] This activation can help overcome the inherent low reactivity of the system. Studies have shown that Lewis acids can lower the activation barrier by reducing the steric repulsion between the reactants.[9]

Troubleshooting Guide

This section addresses specific experimental issues.

Problem Potential Cause Recommended Solution
No reaction or very low conversion 1. Insufficient Electrophilicity: The epoxide ring is not activated enough for the hindered nucleophile to attack. 2. High Steric Repulsion: The transition state is too high in energy due to steric clash.[1][2]1a. Add a Lewis Acid Catalyst: Use catalysts like Sc(OTf)(_3), Yb(OTf)(_3), or Ti(Oi-Pr)(_4). These coordinate to the epoxide oxygen, increasing the ring carbons' electrophilicity.[11][12][13] 1b. Increase Temperature: Carefully increase the reaction temperature in increments of 10°C. Monitor closely for decomposition or side product formation. 2. Change Solvent: Use a polar, aprotic solvent like acetonitrile or DMF to stabilize charged intermediates without solvating the nucleophile excessively.
Formation of multiple products (poor regioselectivity) 1. Competing Mechanisms: Both S(_N)1 and S(_N)2-type pathways may be occurring.[6] 2. Side Reactions: The nucleophile may be acting as a base, leading to polymerization or rearrangement.1a. Use a Chelating Lewis Acid: Some Lewis acids can promote selective attack at one carbon center. 1b. Lower the Temperature: If using a catalyst, lowering the temperature can sometimes improve selectivity. 2. Use a Non-basic Nucleophile Precursor: For example, use an azide (N(_3)(-)) as the nucleophile followed by reduction, which is less basic than a primary amine.
Polymerization of the epoxide 1. Strong Basic or Acidic Conditions: The reaction conditions may be too harsh, initiating polymerization.[14][15] 2. Presence of Water: Trace amounts of water can act as a nucleophile and initiate polymerization, especially under catalytic conditions.1. Use Milder Catalysts: Switch to a milder Lewis acid or a tertiary amine catalyst like DABCO or Et(_3)N, which have been shown to be effective in some ring-opening reactions.[16][17] 2. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Catalyst and Condition Optimization

The choice of catalyst is critical for overcoming poor reactivity. The following table summarizes options that can be explored.

Catalyst TypeExamplesTypical Loading (mol%)Recommended SolventKey Considerations
Lanthanide Triflate Sc(OTf)(_3), Yb(OTf)(_3)5 - 10Acetonitrile, DCMHighly active, but can be moisture-sensitive. Excellent for activating the epoxide.
Titanium Alkoxide Ti(Oi-Pr)(_4)10 - 20Toluene, DCMMilder than lanthanide triflates. Can also act as a chelating agent to improve selectivity.
Heterogeneous Lewis Acid Sn-Beta Zeolite, Montmorillonite Clay[14][15]10 - 20 wt%Toluene, DioxaneEasy to remove by filtration.[12] Can be reused. May require higher temperatures.
Tertiary Amine DABCO, Et(_3)N[16][17]1 - 10Water, AcetonitrileActs as a base or nucleophilic catalyst.[16] Particularly useful for thiol or amine nucleophiles.[17]

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Ring-Opening with a Hindered Amine

This protocol provides a general starting point for a challenging ring-opening reaction.

  • Preparation: Under an inert atmosphere (N(_2) or Ar), add this compound ester (1.0 eq) to a flame-dried flask containing anhydrous acetonitrile (0.1 M solution).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)(_3), 10 mol%) to the solution and stir for 10 minutes at room temperature.

  • Nucleophile Addition: Slowly add the sterically hindered amine (e.g., 2,6-diisopropylaniline, 1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO(_3).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Pathways

Troubleshooting Workflow for Failed Reactions

This diagram outlines a logical sequence for troubleshooting a failed or low-yielding reaction.

G Start Reaction Failed or Low Yield Check_Purity Verify Reagent Purity & Dryness Start->Check_Purity Add_Catalyst Introduce Lewis Acid Catalyst (e.g., Sc(OTf)3) Check_Purity->Add_Catalyst Purity OK Increase_Temp Increase Temperature Incrementally Add_Catalyst->Increase_Temp No Improvement Success Reaction Successful Add_Catalyst->Success Improvement Change_Solvent Switch to Polar Aprotic Solvent (e.g., MeCN, DMF) Increase_Temp->Change_Solvent No Improvement Increase_Temp->Success Improvement Change_Solvent->Success Improvement Reassess Re-evaluate Strategy Change_Solvent->Reassess No Improvement

Caption: A step-by-step troubleshooting flowchart.

General Reaction Pathway: Lewis Acid Catalysis

This diagram illustrates the catalytic cycle for a Lewis acid-mediated epoxide ring-opening.

G cluster_reactants Reactants cluster_reaction Catalytic Cycle Epoxide Oxirane-2-COOR Activated_Complex Activated Epoxide-LA Complex Epoxide->Activated_Complex Nucleophile Bulky Nucleophile (Nu-H) Attack Nucleophilic Attack Nucleophile->Attack LewisAcid Lewis Acid (LA) LewisAcid->Activated_Complex Activated_Complex->Attack Coordination Intermediate Ring-Opened Intermediate Attack->Intermediate Intermediate->LewisAcid Catalyst Regeneration Product Product Intermediate->Product Proton Transfer

Caption: Mechanism of Lewis acid-catalyzed ring-opening.

References

Navigating the Nuances of Oxirane-2-Carboxylic Acid: A Technical Guide to Improving Solubility for Enhanced Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective use of reactive intermediates is paramount. Oxirane-2-carboxylic acid, a valuable chiral building block, presents unique challenges due to its solubility characteristics. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during its use in chemical reactions, ensuring optimal outcomes for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, also known as glycidic acid, is a relatively polar molecule. Its solubility is dictated by the presence of both a polar carboxylic acid group and a strained oxirane ring. Generally, it exhibits good solubility in polar protic solvents like water and lower alcohols, and in polar aprotic solvents. Its solubility tends to decrease in nonpolar organic solvents.

Q2: In which common organic solvents is this compound soluble?

A2: While comprehensive quantitative data is limited in publicly available literature, experimental evidence from various studies suggests the following qualitative solubility profile. For many applications, complete dissolution is not always necessary, and reactions can often proceed effectively in suspensions.

SolventQualitative SolubilityNotes
WaterSolubleThe carboxylic acid group promotes aqueous solubility.
Methanol, EthanolSolubleLower alcohols are effective solvents.
Tetrahydrofuran (THF)SolubleA commonly used solvent for reactions involving this compound.
Dimethylformamide (DMF)SolubleA polar aprotic solvent that effectively dissolves the acid.
Dimethyl sulfoxide (DMSO)SolubleAnother high-polarity aprotic solvent ensuring good solubility.
Acetonitrile (MeCN)Moderately SolubleSolubility may be concentration-dependent.
Dichloromethane (DCM)Sparingly SolubleLower polarity limits solubility.
Toluene, HexanesInsoluble/Sparingly SolubleNonpolar nature makes these poor solvents for the free acid.

Q3: How does the stability of this compound vary with pH?

A3: The oxirane ring is susceptible to ring-opening under both acidic and basic conditions. Glycidic acids are known to be unstable and can undergo decarboxylation, particularly upon heating or under acidic conditions.[1][2][3][4] Esters of glycidic acid are generally more stable.[5] For reactions, it is crucial to carefully control the pH. In aqueous solutions, acidification of the carboxylate salt can lead to decarboxylation.[3] The stability of the oxirane ring is a critical consideration when choosing reaction conditions and work-up procedures.

Troubleshooting Guides

Issue 1: Poor reaction conversion or yield suspected to be due to low solubility of this compound.

This is a common challenge when using nonpolar or moderately polar solvents. Here are several strategies to address this issue:

Strategy 1: Solvent System Optimization

  • Protocol:

    • Co-solvent Approach: If your reaction tolerates polar aprotic solvents, consider using a co-solvent system. Start by dissolving the this compound in a minimal amount of a high-polarity solvent in which it is readily soluble (e.g., DMF or DMSO).

    • Slowly add this solution to your primary reaction solvent containing the other reagents.

    • Monitor for any precipitation. If precipitation occurs, a higher ratio of the co-solvent may be necessary.

    • Caution: Ensure the co-solvent does not interfere with your reaction chemistry.

  • Logical Workflow for Solvent Selection:

    G Solvent Selection Workflow for this compound start Start: Solubility Issue Identified check_reaction_compatibility Are polar aprotic solvents (DMF, DMSO) compatible with the reaction? start->check_reaction_compatibility use_polar_aprotic Use DMF or DMSO as the primary solvent. check_reaction_compatibility->use_polar_aprotic Yes check_alcohol_compatibility Are protic solvents (MeOH, EtOH) compatible? check_reaction_compatibility->check_alcohol_compatibility No end_soluble End: Solubility Improved use_polar_aprotic->end_soluble try_cosolvent Employ a co-solvent strategy. Dissolve in minimal DMF/DMSO first. consider_derivatization Consider in-situ derivatization to a more soluble form (e.g., ester). try_cosolvent->consider_derivatization If co-solvent is insufficient try_cosolvent->end_soluble check_alcohol_compatibility->try_cosolvent No use_alcohol Use Methanol or Ethanol. check_alcohol_compatibility->use_alcohol Yes use_alcohol->end_soluble consider_derivatization->end_soluble end_insoluble End: Alternative Strategy Required consider_derivatization->end_insoluble If derivatization is not feasible

    Caption: A decision-making workflow for selecting an appropriate solvent system.

Strategy 2: In-situ Salt Formation

  • Protocol:

    • In a suitable aprotic solvent (e.g., THF, MeCN), suspend the this compound.

    • Add a non-nucleophilic organic base (e.g., triethylamine, DBU) to form the corresponding carboxylate salt in situ. This salt often exhibits improved solubility.

    • Proceed with the addition of your electrophilic reagent.

    • Caution: The choice of base is critical to avoid unwanted side reactions with the epoxide ring or your other reagents.

Strategy 3: Derivatization to a More Soluble Ester

  • Protocol:

    • If the free carboxylic acid is problematic, consider converting it to a more soluble ester derivative (e.g., methyl or ethyl ester) prior to the key reaction step. Glycidic acid esters are generally more stable and soluble in a wider range of organic solvents.[5]

    • Standard esterification procedures can be employed, but care must be taken to use mild conditions to avoid opening the oxirane ring.

    • The ester can then be hydrolyzed back to the carboxylic acid in a later step if required.

Issue 2: Undesired side products due to oxirane ring-opening.

The strained epoxide ring is susceptible to nucleophilic attack, which can be catalyzed by both acids and bases.

Strategy 1: pH Control

  • Protocol:

    • For reactions requiring acidic conditions: Use the mildest possible acid catalyst and maintain the lowest effective temperature. The use of a buffer system can also help to maintain a stable pH.

    • For reactions requiring basic conditions: Employ non-nucleophilic bases where possible. If a nucleophilic base is required for the desired transformation, use stoichiometric amounts and control the reaction temperature carefully to minimize undesired ring-opening.

    • Monitor the reaction progress closely to avoid prolonged reaction times that can lead to decomposition.

  • Signaling Pathway for pH-dependent Reactivity:

    G pH Influence on this compound Reactivity start This compound acid_conditions Acidic Conditions (H+) start->acid_conditions base_conditions Basic Conditions (B-) start->base_conditions protonated_epoxide Protonated Epoxide (Activated) acid_conditions->protonated_epoxide carboxylate Carboxylate Anion base_conditions->carboxylate ring_opening_base Nucleophilic Ring-Opening (by base or other nucleophile) base_conditions->ring_opening_base ring_opening_acid Nucleophilic Ring-Opening (e.g., by solvent) protonated_epoxide->ring_opening_acid decarboxylation Decarboxylation protonated_epoxide->decarboxylation desired_reaction Desired Reaction Pathway carboxylate->desired_reaction

    Caption: The influence of acidic and basic conditions on the reaction pathways of this compound.

Strategy 2: Temperature Control

  • Protocol:

    • Many ring-opening reactions have a significant activation energy. Running the reaction at a lower temperature can often favor the desired reaction pathway over undesired decomposition or ring-opening.

    • Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to the minimum temperature required for the desired transformation.

    • Use a cryostat or a suitable cooling bath for precise temperature control.

By understanding the physicochemical properties of this compound and employing these troubleshooting strategies, researchers can overcome common challenges and successfully utilize this versatile building block in their synthetic endeavors.

References

Technical Support Center: Regioselective Ring-Opening of Glycidic Acids and Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in glycidic acid and glycidic ester ring-opening reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, chemists, and drug development professionals in achieving desired reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that control the regioselectivity of glycidic acid/ester ring-opening?

A1: The regioselectivity of the nucleophilic attack on the epoxide ring is primarily governed by a balance of electronic and steric factors, which are heavily influenced by the reaction conditions (acidic or basic).

  • Under Basic or Nucleophilic Conditions (SN2-type): The reaction proceeds via a direct SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. For most glycidic esters, this is the α-carbon (C2).[1][2] Steric hindrance is the dominant factor in this case.[1][2]

  • Under Acidic Conditions (SN1-type): The epoxide oxygen is first protonated, making it a better leaving group.[3] The C-O bonds of the epoxide begin to break before the nucleophilic attack, creating partial positive charge (carbocation character) on the carbon atoms. The nucleophile will then preferentially attack the carbon atom that can better stabilize this positive charge.[4] This is typically the more substituted carbon, which in the case of glycidic esters is the β-carbon (C3).[2][3]

Q2: I am performing a base-catalyzed ring-opening on my glycidic ester, but I'm getting a mixture of α- and β-attack products. How can I improve selectivity for the α-position?

A2: Obtaining a mixture suggests that the reaction is not exclusively following the desired SN2 pathway or that other factors are competing. Here are some troubleshooting steps:

  • Use a "Harder" Nucleophile: Hard-Soft Acid-Base (HSAB) theory can be a useful guide.[5] Harder nucleophiles (e.g., RO⁻, OH⁻) generally favor attack at the less substituted carbon (α-position).

  • Lower the Reaction Temperature: Lowering the temperature can enhance selectivity by favoring the pathway with the lower activation energy, which is typically the sterically less hindered SN2 attack.

  • Avoid Protic Solvents if Possible: While often necessary, protic solvents can sometimes facilitate protonation of the epoxide, introducing some SN1 character. Using an aprotic polar solvent with a strong nucleophile (e.g., sodium azide in DMF) can enforce a more stringent SN2 pathway.

  • Check for Lewis Acidity: Ensure your base is free of contaminating Lewis acidic metal cations (like Li⁺ or Mg²⁺), which can coordinate to the epoxide oxygen and promote SN1-type opening at the β-position.[5]

Q3: How can I promote nucleophilic attack at the more substituted β-carbon?

A3: To favor attack at the β-carbon, you need to promote an SN1-like mechanism where electronic factors dominate over sterics.

  • Use Acidic Conditions: This is the most common strategy. A Brønsted or Lewis acid catalyst will protonate or coordinate to the epoxide oxygen, respectively.[3] This weakens the C-O bonds and allows a partial positive charge to develop, which is more stable on the more substituted β-carbon.

  • Employ a Weak Nucleophile: Weak nucleophiles (e.g., H₂O, ROH) are less likely to force an SN2 reaction and will preferentially attack the more electrophilic carbon of the protonated epoxide.[1]

  • Choose an Appropriate Lewis Acid: Strong Lewis acids like AlCl₃ or BF₃ can effectively activate the epoxide.[5] The choice of Lewis acid can significantly influence selectivity.[6]

Q4: I've observed an unexpected rearranged product where the epoxide seems to have "migrated." What is happening?

A4: You are likely observing the Payne Rearrangement . This is an equilibrium reaction that occurs under basic conditions for 2,3-epoxy alcohols, where the alkoxide formed from the deprotonation of the alcohol acts as an intramolecular nucleophile, attacking the adjacent epoxide carbon to form an isomeric 1,2-epoxy alcohol.[7][8] If your glycidic acid (not ester) is used, or if the ester is hydrolyzed in situ, the resulting carboxylate or hydroxyl group can trigger this rearrangement.

  • Key Features of Payne Rearrangement:

    • It is reversible and base-catalyzed.[7][8]

    • It occurs with inversion of stereochemistry at the center of attack.[7]

    • The equilibrium can be driven towards one isomer by using reaction conditions that trap it, for example, through a subsequent regioselective ring-opening.[7]

To avoid this, ensure anhydrous conditions and use a non-nucleophilic base if you are trying to perform a different transformation. If the rearrangement is desired, protic solvents and hydroxide bases are often used.[7][9]

Visualizing Reaction Pathways and Influencing Factors

The following diagrams illustrate the key concepts in controlling regioselectivity.

// Connections Basic -> Steric [label=" favors"]; Acidic -> Electronic [label=" favors"]; Steric -> Alpha [label=" leads to attack at"]; Electronic -> Beta [label=" leads to attack at"]; } .enddot Caption: Logical relationship of factors controlling regioselectivity.

reaction_mechanisms

Quantitative Data on Regioselectivity

The regioselectivity is highly dependent on the substrate, nucleophile, and conditions. The following tables provide representative data from literature.

Table 1: Regioselectivity in the Ring-Opening of Styrene Oxide (Aryl Epoxide Model)

Nucleophile/CatalystConditionsRatio (β-attack : α-attack)Reference
NaOMe / MeOHBasic, 25°C10 : 90[2]
H₂SO₄ / MeOHAcidic, 25°C93 : 7[2]
LiAlH₄ / THFNucleophilic (Hydride)8 : 92[5]
AlCl₃ / LiAlH₄Lewis Acidic90 : 10[5]

Table 2: Regioselectivity in the Ring-Opening of Propylene Oxide (Aliphatic Epoxide Model)

Nucleophile/CatalystConditionsRatio (β-attack : α-attack)Reference
NH₃ / H₂ONucleophilicMinor : Major[1]
H⁺ / H₂OAcidic~50 : ~50[1][3]
NaI / CocatalystNucleophilicLinear product favored[10]
Titanocene / CocatalystRadicalBranched product favored[10]

Note: For simple aliphatic epoxides like propylene oxide, the electronic stabilization of a secondary carbocation is not as pronounced as a benzylic one, leading to less selectivity under acidic conditions.[1]

Experimental Protocols

Protocol 1: Base-Catalyzed Ring-Opening of an Aryl Glycidic Ester with Methoxide (Favors α-Attack)

This protocol is a general guideline for the SN2-type opening of a glycidic ester to yield a β-hydroxy ester.

  • Reagent Preparation: Prepare a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (e.g., 0.5 M). Handle sodium methoxide under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl glycidic ester (1.0 equivalent).

  • Solvent Addition: Dissolve the glycidic ester in anhydrous methanol (to make a ~0.1 M solution). Cool the flask to 0°C in an ice bath.

  • Nucleophile Addition: Add the prepared sodium methoxide solution dropwise to the stirred solution of the glycidic ester over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Acid-Catalyzed Ring-Opening of an Aryl Glycidic Ester with Methanol (Favors β-Attack)

This protocol is a general guideline for the SN1-type opening to yield an α-hydroxy-β-methoxy ester.

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add the aryl glycidic ester (1.0 equivalent).

  • Solvent Addition: Dissolve the ester in anhydrous methanol (to make a ~0.1 M solution).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 1-5 mol% of concentrated H₂SO₄ or a Lewis Acid like BF₃·OEt₂).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC. The reaction may take several hours to reach completion. Gentle heating (40-50°C) can be applied if the reaction is sluggish.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃ to neutralize the acid.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to Oxirane-2-carboxylic Acid and Other Chiral Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral building block is a critical decision in the synthesis of enantiomerically pure compounds, profoundly influencing the efficiency, stereoselectivity, and overall success of a synthetic route. Among the diverse array of available synthons, oxirane-2-carboxylic acid (glycidic acid) and its esters have emerged as versatile C3 chiral building blocks. This guide provides an objective comparison of this compound with other prominent chiral building blocks, supported by experimental data, to inform the rational selection of synthons in research and drug development.

Introduction to this compound

This compound is a bifunctional molecule featuring a strained epoxide ring and a carboxylic acid group. This unique combination of reactive functionalities allows for a variety of stereospecific transformations, making it a valuable precursor for the synthesis of complex chiral molecules, including beta-amino alcohols, which are core structures in many pharmaceutical agents such as beta-blockers. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening with high regioselectivity and stereospecificity, while the carboxylic acid moiety provides a handle for further functionalization.

Comparison of Chiral Building Blocks in the Synthesis of (S)-Propranolol

To provide a practical comparison, we will examine the synthesis of (S)-propranolol, a widely used beta-blocker, using different chiral building blocks. The efficiency of a synthetic route is assessed by key performance indicators such as overall yield and enantiomeric excess (e.e.).

Chiral Building BlockSynthetic StrategyKey TransformationReported YieldEnantiomeric Excess (e.e.)Reference
(R)-Glycidyl nitrate Ring-opening with amineNucleophilic attack of isopropylamine on the epoxideNot explicitly stated for this specific precursor in the direct synthesis of propranolol.Not explicitly stated for this specific precursor in the direct synthesis of propranolol.General knowledge
(R)-Glycidol Etherification followed by ring-openingFormation of a glycidyl ether intermediate, then reaction with isopropylamine32-34% (overall)90-95%[1]
Racemic Epichlorohydrin Kinetic ResolutionZn(NO₃)₂/(+)-tartaric acid catalyzed kinetic resolution of the derived glycidyl ether60% (of the (S)-enantiomer)90%[2][3][4]
Racemic Chlorohydrin Chemoenzymatic ResolutionLipase-catalyzed kinetic resolutionNot explicitly stated for propranolol, but for analogous beta-blockers, e.e. values are high (96-99.9%).96-99.9%[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of synthetic routes. Below are representative protocols for key transformations in the synthesis of chiral building blocks and their application.

Protocol 1: Synthesis of α-Naphthyl Glycidyl Ether from α-Naphthol and Epichlorohydrin

This protocol describes the synthesis of the racemic precursor for the kinetic resolution approach to (S)-propranolol.

Materials:

  • α-Naphthol

  • (±)-Epichlorohydrin

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 2-butanone

Procedure:

  • To a stirred solution of α-naphthol (0.025 mol, 3.6 g) and anhydrous K₂CO₃ (0.073 mol, 10.08 g) in anhydrous 2-butanone (50 mL), add (±)-epichlorohydrin.

  • Reflux the mixture at 75 °C for 3 hours, monitoring the consumption of α-naphthol by TLC (Petroleum ether/EtOAc, 85/15).

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (Petroleum ether/EtOAc, 95/5) to afford glycidyl-α-naphthyl ether.[2]

Expected Yield: ~95%[2]

Protocol 2: Kinetic Resolution of α-Naphthyl Glycidyl Ether and Synthesis of (S)-Propranolol

This one-pot protocol describes the enantioselective synthesis of (S)-propranolol from the racemic glycidyl ether.

Materials:

  • Glycidyl-α-naphthyl ether (racemic)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • L-(+)-Tartaric acid

  • Isopropylamine

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • 10% Sodium hydroxide solution

Procedure:

  • In a reaction vessel, prepare a solution of glycidyl-α-naphthyl ether (8 mmol, 1.6 g), L-(+)-tartaric acid (8 mmol, 1.2 g), and Zn(NO₃)₂·6H₂O (4 mmol, 2.37 g) in DMSO (20 ml).

  • Stir the mixture for 15 minutes at ambient temperature.

  • Add isopropylamine (16 mmol, 1.2 ml) to the reaction mixture and continue stirring at ambient temperature for 24 hours.

  • Upon completion, cool the reaction mixture and filter to collect the solid.

  • Wash the solid with dichloromethane.

  • Treat the solid with 10% aqueous sodium hydroxide solution (10 ml) and extract with dichloromethane (2 x 50 ml).

  • Combine the organic layers, wash with water (5 x 50 ml), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude (S)-propranolol.[7]

Expected Yield: ~55%[7] Expected Enantiomeric Excess: ~89%[7]

Visualization of Synthetic Strategies and Decision Making

The choice of a chiral building block is a multi-faceted decision that depends on factors such as the desired target molecule, availability of starting materials, and the desired level of stereochemical purity. The following diagrams illustrate a general workflow for selecting a chiral building block and a simplified reaction pathway for the synthesis of a beta-amino alcohol from an oxirane precursor.

Chiral_Building_Block_Selection Start Define Target Molecule (e.g., Beta-Blocker) Strategy Select Synthetic Strategy Start->Strategy ChiralPool Chiral Pool Synthesis Strategy->ChiralPool Asymmetric Asymmetric Synthesis Strategy->Asymmetric Resolution Kinetic/Enzymatic Resolution Strategy->Resolution BuildingBlock Choose Chiral Building Block ChiralPool->BuildingBlock Asymmetric->BuildingBlock Resolution->BuildingBlock Oxirane This compound or derivative BuildingBlock->Oxirane Aziridine Chiral Aziridine BuildingBlock->Aziridine Alcohol Chiral Alcohol/Diol BuildingBlock->Alcohol Halohydrin Chiral Halohydrin BuildingBlock->Halohydrin Evaluation Evaluate Route: - Yield - e.e. - Cost - Scalability Oxirane->Evaluation Aziridine->Evaluation Alcohol->Evaluation Halohydrin->Evaluation Optimization Optimization Evaluation->Optimization FinalProduct Final Product Optimization->FinalProduct

Caption: A decision-making workflow for selecting a chiral building block in synthetic chemistry.

Beta_Amino_Alcohol_Synthesis Oxirane This compound derivative R-O-CH(O)CH₂ TransitionState Nucleophilic Attack Oxirane->TransitionState Amine Amine R'-NH₂ Amine->TransitionState Product Beta-Amino Alcohol R-O-CH(OH)CH₂NHR' TransitionState->Product

Caption: A simplified pathway for the synthesis of a beta-amino alcohol via ring-opening of an oxirane precursor.

Conclusion

This compound and its derivatives are valuable and versatile chiral building blocks in organic synthesis. Their utility is particularly evident in the preparation of beta-amino alcohols, which are prevalent in many biologically active compounds. While direct comparative data against other synthons for a single target can be challenging to find, the analysis of different synthetic strategies for compounds like (S)-propranolol highlights the trade-offs between various approaches in terms of yield, enantioselectivity, and the number of synthetic steps.

The choice between using a resolved racemic mixture, a product of asymmetric synthesis, or a chiral pool starting material ultimately depends on the specific requirements of the project, including scalability, cost-effectiveness, and the desired purity of the final product. Chemoenzymatic methods, for instance, often provide excellent enantioselectivity but may require process optimization for industrial-scale production. In contrast, kinetic resolution of readily available racemic materials can be a practical approach, though with a theoretical maximum yield of 50% for the desired enantiomer. As the field of asymmetric synthesis continues to evolve, the development of new catalysts and methodologies will further expand the toolkit available to chemists, enabling more efficient and sustainable routes to complex chiral molecules.

References

A Comparative Guide to Asymmetric Epoxidation and Kinetic Resolution for Glycidic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of glycidic acids and their derivatives is of paramount importance in the pharmaceutical and fine chemical industries, as these compounds serve as versatile chiral building blocks for a wide array of bioactive molecules. Two of the most powerful strategies for accessing enantiopure epoxides are asymmetric epoxidation and kinetic resolution. This guide provides an objective comparison of these two methodologies for the synthesis of glycidic acid precursors, supported by experimental data and detailed protocols to aid in reaction selection and optimization.

At a Glance: Performance Comparison

The choice between asymmetric epoxidation and kinetic resolution for synthesizing glycidic esters, common precursors to glycidic acids, depends on several factors including the substrate structure, desired enantiomeric purity, and acceptable yield. Asymmetric epoxidation directly converts a prochiral alkene into a chiral epoxide, whereas kinetic resolution separates a racemic mixture of epoxides by selectively reacting one enantiomer.

ParameterAsymmetric Epoxidation (e.g., Sharpless Epoxidation)Kinetic Resolution (e.g., Enzymatic or Chiral Catalyst)
Theoretical Max. Yield 100%50% (for the unreacted enantiomer)
Enantiomeric Excess (ee%) Generally >90%, often >95%[1][2]Can approach >99% for the unreacted enantiomer[3]
Substrate Scope Primarily for allylic alcohols[3][4]Broader scope, applicable to various racemic epoxides[5]
Key Advantage High potential yield of a single enantiomer.Can achieve very high enantiomeric purity.
Key Disadvantage Limited to specific substrate classes (e.g., allylic alcohols).Maximum theoretical yield of 50% for one enantiomer.

Reaction Pathways and Workflows

To visualize the fundamental differences in these approaches, the following diagrams illustrate the conceptual and experimental workflows for asymmetric epoxidation and kinetic resolution.

Asymmetric_Epoxidation_Workflow Prochiral_Alkene Prochiral Allylic Alcohol Reaction Asymmetric Epoxidation Prochiral_Alkene->Reaction Chiral_Catalyst Chiral Catalyst (e.g., Ti(OiPr)4/DET) Chiral_Catalyst->Reaction Oxidant Oxidant (e.g., TBHP) Oxidant->Reaction Workup Reaction Work-up & Purification Reaction->Workup Chiral_Epoxide Enantiomerically Enriched Glycidic Ester Workup->Chiral_Epoxide

Caption: Workflow of Asymmetric Epoxidation.

Kinetic_Resolution_Workflow Racemic_Epoxide Racemic Glycidic Ester Reaction Kinetic Resolution Racemic_Epoxide->Reaction Chiral_Resolving_Agent Chiral Resolving Agent (e.g., Lipase or Chiral Catalyst) Chiral_Resolving_Agent->Reaction Separation Separation of Unreacted Epoxide and Product Reaction->Separation Unreacted_Epoxide Enantiomerically Enriched (S)-Glycidic Ester Separation->Unreacted_Epoxide Product Resolved Product (e.g., Diol or Amide) Separation->Product

Caption: Workflow of Kinetic Resolution.

Experimental Protocols

Below are detailed experimental protocols for the Sharpless asymmetric epoxidation of an allylic alcohol to a glycidic ester and the enzymatic kinetic resolution of a racemic glycidic ester.

Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from a standard procedure for the Sharpless epoxidation.[6]

Materials:

  • (E)-2-Hexen-1-ol

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

  • Anhydrous dichloromethane (CH2Cl2)

  • 10% aqueous NaOH solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Diatomaceous earth

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous CH2Cl2 and cool to -20 °C.

  • Sequentially add Ti(O-i-Pr)4 (1.0 equiv) and L-(+)-DET (1.2 equiv) via syringe. Stir the mixture for 5 minutes.

  • Add (E)-2-hexen-1-ol (1.0 equiv) to the reaction mixture.

  • Slowly add a pre-cooled (-20 °C) solution of anhydrous TBHP in toluene (2.0 equiv), maintaining the internal temperature below -10 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a 10% aqueous NaOH solution and stir for another 30 minutes until the two phases become clear.

  • Separate the layers and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

Enzymatic Kinetic Resolution of Racemic Ethyl 3-Phenylglycidate

This protocol describes a typical enzymatic kinetic resolution using a lipase.[5]

Materials:

  • Racemic ethyl 3-phenylglycidate

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether)

  • Acylating agent (e.g., vinyl acetate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

Procedure:

  • To a round-bottom flask, add the racemic ethyl 3-phenylglycidate (1.0 equiv) and the anhydrous organic solvent.

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Add the acylating agent (0.5 equiv) to initiate the reaction.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the remaining glycidic ester and the acylated product.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • The unreacted, enantiomerically enriched glycidic ester can be separated from the acylated product by column chromatography.

In-depth Comparison

Asymmetric Epoxidation:

The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, is a highly reliable and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[3] The method utilizes a catalyst formed in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET). The choice of the DET enantiomer ((+)- or (-)-DET) dictates the facial selectivity of the epoxidation, leading to the predictable formation of one of the two possible epoxide enantiomers with high enantiomeric excess, often exceeding 90-95% ee.[1][2]

A significant advantage of this method is its potential to achieve a theoretical yield of 100% for the desired enantiomer. However, its primary limitation is the requirement of an allylic alcohol functionality in the substrate.[3] For substrates that are not allylic alcohols, the Jacobsen-Katsuki epoxidation offers an alternative, employing a chiral manganese-salen complex to epoxidize unfunctionalized alkenes with high enantioselectivity.[7][8]

Kinetic Resolution:

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[9] In the context of glycidic ester synthesis, this typically involves the enantioselective hydrolysis or acylation of a racemic glycidic ester.

Enzymatic kinetic resolution, often employing lipases, is a popular "green" chemistry approach due to the mild reaction conditions and high selectivity of enzymes.[5] For instance, Pseudomonas putida has been used for the enantioselective hydrolysis of phenylglycidates.[5] Alternatively, chiral chemical catalysts can be employed.[10]

The major drawback of kinetic resolution is that the maximum theoretical yield for the recovered, unreacted enantiomer is 50%.[3] However, this method can often deliver the unreacted substrate with extremely high enantiomeric excess (>99% ee). The reacted enantiomer is converted into a different product, which must be separated from the desired unreacted epoxide. A more advanced approach, termed dynamic kinetic resolution (DKR), combines kinetic resolution with in-situ racemization of the faster-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomerically pure product.[11]

Conclusion

Both asymmetric epoxidation and kinetic resolution are invaluable tools for the synthesis of enantiomerically enriched glycidic acids and their precursors. The choice between the two is dictated by the specific synthetic goal and the nature of the starting material.

  • Asymmetric epoxidation , particularly the Sharpless method, is the preferred route when starting from a prochiral allylic alcohol and aiming for a high yield of a single enantiomer.

  • Kinetic resolution is the method of choice for separating a racemic mixture of glycidic esters, especially when extremely high enantiomeric purity is the primary objective, and a 50% theoretical maximum yield is acceptable. For broader substrate applicability beyond allylic alcohols, kinetic resolution also presents a more versatile option.

Researchers and process chemists should carefully consider the trade-offs between yield, enantioselectivity, substrate scope, and operational simplicity when selecting the optimal strategy for their specific application.

References

A Comparative Guide: Oxirane-2-carboxylic Acid vs. β-Lactones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of chiral building blocks is a cornerstone of modern synthetic chemistry, profoundly influencing the efficiency, stereochemical outcome, and novelty of synthetic routes toward complex molecules and active pharmaceutical ingredients. Among the myriad of available synthons, oxirane-2-carboxylic acids and β-lactones have emerged as highly valuable and versatile three-carbon synthons. Both classes of compounds are characterized by strained ring systems that facilitate nucleophilic ring-opening reactions, providing access to a diverse array of functionalized products.

This guide presents an objective comparison of the synthetic utility of oxirane-2-carboxylic acid and its derivatives against β-lactones, with a focus on their application in the synthesis of β-amino acids. By examining their reactivity, regioselectivity, and stereochemical integrity, this document aims to provide a clear framework for the rational selection of these building blocks in research and development settings.

I. Overview of Reactivity and Synthetic Potential

Oxirane-2-carboxylic acids (glycidic acids) and β-lactones are both electrophilic species that readily react with a wide range of nucleophiles. The inherent ring strain in both the three-membered epoxide ring and the four-membered lactone ring provides the thermodynamic driving force for ring-opening reactions.

Oxirane-2-carboxylic acids possess two key reactive sites: the epoxide ring and the carboxylic acid functionality. The epoxide can be opened by nucleophiles at either C2 or C3, leading to the formation of β-substituted α-hydroxy acids or α-substituted β-hydroxy acids, respectively. The regioselectivity of this ring-opening is highly dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile.

β-Lactones , on the other hand, are cyclic esters. Nucleophilic attack can occur at either the carbonyl carbon (acyl cleavage) or the β-carbon (alkyl-oxygen cleavage). This reactivity allows for their use as precursors to β-hydroxy acids, β-amino acids, and other β-functionalized compounds.[1]

The following diagram illustrates the general nucleophilic ring-opening pathways for both classes of compounds.

Reaction_Pathways cluster_oxirane This compound Reactivity cluster_lactone β-Lactone Reactivity Oxirane This compound Prod_A α-Hydroxy-β-Nu-propanoic Acid Oxirane->Prod_A Attack at C3 Prod_B β-Hydroxy-α-Nu-propanoic Acid Oxirane->Prod_B Attack at C2 Nu_ox Nucleophile (Nu⁻) Nu_ox->Oxirane Ring Opening Lactone β-Lactone Prod_C β-Nu-propanoic Acid Lactone->Prod_C Alkyl-Oxygen Cleavage Prod_D β-Hydroxypropanoic Amide/Ester Lactone->Prod_D Acyl-Oxygen Cleavage Nu_lac Nucleophile (Nu⁻) Nu_lac->Lactone Ring Opening

Figure 1: General nucleophilic ring-opening pathways for this compound and β-lactone.

II. Comparative Analysis: Synthesis of β-Amino Acids

The synthesis of β-amino acids and their derivatives is a common application for both oxirane-2-carboxylic acids and β-lactones, making it an excellent case study for comparing their synthetic utility. In this context, the reaction with an amine nucleophile is the key transformation.

Data Presentation: Reaction with Aniline
ParameterThis compound Derivativeβ-Propiolactone
Reaction Type Nucleophilic ring-opening of epoxideNucleophilic ring-opening of lactone
Typical Nucleophile Amines, Thiols, Azides, etc.Amines, Alcohols, Thiols, etc.
Product with Aniline 3-Anilino-2-hydroxypropanoic acid (major)3-Anilinopropanoic acid (mono-alkylation) and N,N-bis(2-carboxyethyl)aniline (bis-alkylation)[1]
Regioselectivity Attack at the less substituted C3 is generally favored with amine nucleophiles under neutral or basic conditions.Alkyl-oxygen cleavage is the predominant pathway with amine nucleophiles.[1]
Reaction Conditions Often requires elevated temperatures or catalysis (e.g., enzymatic or Lewis acid).Can proceed at room temperature or with mild heating.[1]
Yield Variable, dependent on catalyst and conditions.High conversion, but can lead to mixtures of mono- and bis-alkylated products.[1]
Stereochemical Outcome If starting with a chiral oxirane, the reaction proceeds with inversion of configuration at the attacked carbon center (SN2).If starting with a chiral β-lactone, the reaction proceeds with inversion of configuration at the β-carbon.

The following diagram illustrates the workflow for the synthesis of a β-amino acid derivative from both precursors.

Synthesis_Workflow cluster_oxirane_path From this compound cluster_lactone_path From β-Lactone start_ox Chiral Oxirane- 2-carboxylic Acid step1_ox Ring-opening with Amine (R-NH2) start_ox->step1_ox product_ox Chiral β-Amino- α-hydroxy Acid step1_ox->product_ox start_lac Chiral β-Lactone step1_lac Ring-opening with Amine (R-NH2) start_lac->step1_lac product_lac Chiral β-Amino Acid step1_lac->product_lac

References

A Comparative Guide to the Polymerization of Glycidic Acid Esters and Other Epoxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of polymer chemistry is continually evolving, with a drive towards developing materials with enhanced performance, sustainability, and functionality. Within the realm of epoxy resins, a notable area of investigation is the comparative performance of glycidic acid esters and other epoxy esters, particularly the more conventional glycidyl ethers. This guide provides an objective comparison of these two classes of monomers in polymerization, supported by experimental data, to aid researchers in selecting the optimal building blocks for their specific applications, from industrial coatings to advanced drug delivery systems.

Executive Summary

Glycidic acid esters are emerging as a compelling alternative to traditional glycidyl ether-based epoxy resins. Experimental evidence suggests that glycidate-based systems can exhibit significantly higher adhesive strength and lower curing temperatures compared to their analogous glycidyl ether counterparts. Furthermore, bio-based glycidyl esters derived from renewable resources like vegetable oils have demonstrated enhanced reactivity, lower viscosity, and improved thermomechanical properties in the resultant polymers. While both glycidic acid esters and other epoxy esters can be polymerized through various mechanisms, including anionic, cationic, and free-radical polymerization, the presence of the ester group adjacent to the oxirane ring in glycidic acid esters can influence reaction kinetics and the final properties of the polymer network.

Performance Comparison: Glycidic Acid Esters vs. Other Epoxy Esters

The following tables summarize key quantitative data from comparative studies, highlighting the performance differences between polymers derived from glycidic acid esters and other epoxy esters.

Table 1: Adhesion and Curing Properties of a Glycidate vs. a Glycidyl Ether

A direct comparison between neopentyl glycol diglycidate (NPDG), a glycidic acid ester, and neopentyl glycol diglycidyl ether (NPGE), a conventional epoxy ether, when cured with diethylenetriamine (DETA), reveals significant advantages for the glycidate system.

PropertyNeopentyl Glycol Diglycidate (NPDG)Neopentyl Glycol Diglycidyl Ether (NPGE)Reference
Adhesive Shear Strength (on Aluminum, 25°C for 6h) 1.14 ± 0.08 N/mm²0.03 ± 0.01 N/mm²[1]
Curing Onset Temperature (DSC) 7°C27°C[1]
Activation Energy of Curing (Ea) 57 kJ/molNot Reported[1]
Exothermicity of Curing (ΔH) 58 J/gNot Reported[1]

The significantly higher adhesive strength and lower curing onset temperature of the glycidate highlight its potential for high-performance adhesives that can be cured under milder conditions.

Table 2: Properties of Bio-Based Glycidyl Esters vs. Epoxidized Oils

Glycidyl esters derived from vegetable oils, such as soybean oil (EGS), have been shown to offer improved properties over their epoxidized oil counterparts (ESO).

PropertyGlycidyl Ester of Soybean Oil (EGS)Epoxidized Soybean Oil (ESO)Reference
Oxirane Content HigherLower[2]
Reactivity HigherLower[2]
Viscosity LowerHigher[2]
Compatibility with DGEBA BetterPoorer[2]
Glass Transition Temperature (Tg) of Polymer HigherLower[2]
Mechanical Strength of Polymer HigherLower[2]

The enhanced reactivity and lower viscosity of bio-based glycidyl esters make them attractive for applications requiring good processability and robust final properties.

Table 3: Polymerization of Glycidyl Methacrylate (GMA) - A Key Glycidic Acid Ester

Glycidyl methacrylate (GMA) is a versatile monomer containing both an epoxy and a methacrylate group, allowing for polymerization through either functionality. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been effectively employed to synthesize well-defined polymers.

Polymerization MethodMonomerInitiatorCatalyst/LigandSolventTemperatureKey FindingsReference
ATRP Glycidyl Methacrylate (GMA)Ethyl 2-bromoisobutyrateCuCl / PMDETAToluene/Diphenyl ether30°CLinear first-order kinetics, low polydispersity, reactivity ratio of GMA > butyl acrylate.
Anionic Polymerization Glycidyl Methacrylate (GMA)sBuLi / LiCl-THF-78°CSuccessful synthesis of block copolymers with predictable molecular weight and narrow molecular weight distribution.

The bifunctional nature of GMA allows for the synthesis of a wide range of polymer architectures with reactive pendant epoxy groups for further functionalization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of experimental protocols for the synthesis and polymerization of representative epoxy esters.

Protocol 1: Synthesis of Glycidyl Acrylate (GA) and Glycidyl Methacrylate (GMA)

Glycidyl acrylate and methacrylate can be synthesized via two primary routes:

  • Route 1 (Direct Reaction): This method involves the direct reaction of acrylic acid (AA) or methacrylic acid (MAA) with epichlorohydrin (ECH) in the presence of a catalyst and a polymerization inhibitor. This route is reported to be more suitable for the synthesis of GA.

    • Materials: Acrylic acid, epichlorohydrin, triethylamine (catalyst), tert-butyl hydroquinone (polymerization inhibitor).

    • Procedure: A mixture of acrylic acid, epichlorohydrin, triethylamine, and tert-butyl hydroquinone is heated and stirred in a reaction flask. The reaction progress is monitored by measuring the acid value.

  • Route 2 (via Sodium Salt): This route involves the initial formation of the sodium salt of the acid followed by its reaction with ECH. This method is reported to be more suitable for the synthesis of GMA.

    • Materials: Methacrylic acid, sodium hydroxide, epichlorohydrin, quaternary ammonium salt (catalyst), tert-butyl hydroquinone (polymerization inhibitor).

    • Procedure: Methacrylic acid is reacted with sodium hydroxide to form sodium methacrylate. This salt is then reacted with epichlorohydrin in the presence of a catalyst and inhibitor.

Protocol 2: Amine Curing of Neopentyl Glycol Diglycidate (NPDG)

This protocol details the procedure for curing a glycidate monomer with an amine hardener to evaluate its adhesive properties.

  • Materials: Neopentyl glycol diglycidate (NPDG), diethylenetriamine (DETA), aluminum plates (for adhesion testing).

  • Procedure:

    • NPDG and DETA are mixed in a stoichiometric ratio.

    • The mixture is applied to the surface of aluminum plates.

    • The assembly is cured at a specified temperature (e.g., 25°C) for a set duration.

    • The adhesive shear strength is measured using a tensile testing machine.

    • Curing kinetics and thermal properties are analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Polymerization Mechanisms and Logical Relationships

The polymerization of epoxy monomers can proceed through different mechanisms, each influencing the final polymer structure and properties.

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization is initiated by a nucleophile, which attacks one of the carbon atoms of the epoxy ring, leading to ring-opening and the formation of an alkoxide. This alkoxide then propagates the polymerization by attacking another monomer. This method can provide good control over the polymer's molecular weight and architecture, especially in living polymerizations.

AROP_Mechanism Initiator Initiator (Nu⁻) Monomer Epoxy Monomer Initiator->Monomer Initiation Propagation Propagation Monomer->Propagation Ring-Opening Propagation->Monomer Chain Growth Polymer Polymer Chain Propagation->Polymer

Anionic Ring-Opening Polymerization Pathway.
Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization is initiated by an electrophile, typically a proton or a Lewis acid, which activates the oxygen atom of the epoxy ring. A nucleophile (which can be another monomer) then attacks a carbon atom of the activated ring, leading to ring-opening and propagation.

CROP_Mechanism Initiator Initiator (H⁺ or Lewis Acid) Monomer Epoxy Monomer Initiator->Monomer Activation ActivatedMonomer Activated Monomer Monomer->ActivatedMonomer Propagation Propagation Monomer->Propagation ActivatedMonomer->Monomer Nucleophilic Attack Polymer Polymer Chain Propagation->Polymer GMA_Functionality GMA Glycidyl Methacrylate (GMA) EpoxyGroup Epoxy Group GMA->EpoxyGroup MethacrylateGroup Methacrylate Group GMA->MethacrylateGroup ROP Ring-Opening Polymerization (Anionic or Cationic) EpoxyGroup->ROP FRP Free Radical Polymerization MethacrylateGroup->FRP Polyether Polyether with Pendant Methacrylate Groups ROP->Polyether Polyacrylate Polyacrylate with Pendant Epoxy Groups FRP->Polyacrylate Crosslinking Further Crosslinking or Functionalization Polyether->Crosslinking Polyacrylate->Crosslinking

References

A Comparative Guide to the Stereochemical Validation of "Oxirane-2-carboxylic acid" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of modern drug development and chemical synthesis. For chiral molecules such as derivatives of "Oxirane-2-carboxylic acid" (also known as glycidic acid), which are valuable synthetic intermediates, unambiguous stereochemical assignment is paramount for ensuring efficacy and safety. This guide provides an objective comparison of key analytical techniques used for the validation of their stereochemistry, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The validation of the stereochemistry of this compound derivatives relies on a suite of powerful analytical methods. The choice of technique often depends on the physical state of the sample, the amount of material available, and whether the goal is to determine the relative or absolute configuration. The most prominent methods include Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

Technique Principle Information Obtained Advantages Limitations
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Absolute configuration (by comparison with quantum chemical calculations).- Non-destructive- Applicable to solutions (oils, non-crystalline samples)- Provides conformational information- Requires theoretical calculations for interpretation- Can be sensitive to solvent and temperature
Nuclear Magnetic Resonance (NMR) Spectroscopy The magnetic properties of atomic nuclei in a magnetic field.Relative stereochemistry (from coupling constants and NOE). Can be used for absolute configuration with chiral derivatizing or solvating agents.- Non-destructive- Provides detailed structural information- Applicable to solutions- Determination of absolute configuration is often indirect- Can be difficult to interpret for complex molecules or mixtures
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Unambiguous 3D structure, including absolute configuration (with anomalous dispersion).- "Gold standard" for absolute configuration- Provides precise bond lengths and angles- Requires a suitable single crystal, which can be difficult to obtain- The solid-state conformation may differ from the solution-state
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Separation of enantiomers, determination of enantiomeric excess (ee).- Highly sensitive and quantitative- Can be used for both analytical and preparative purposes- Not a direct method for determining absolute configuration- Requires method development to find a suitable chiral stationary phase

Data Presentation

The following tables summarize representative quantitative data for the stereochemical analysis of this compound derivatives using the discussed techniques.

Vibrational Circular Dichroism (VCD) Data

Table 1: Experimental and Calculated VCD and IR Frequencies for (R)-Methyl Glycidate

Data adapted from a study on the VCD spectra of methyl glycidate. The comparison between the experimental spectrum and the spectrum calculated for the (R)-enantiomer allows for the assignment of the absolute configuration.

Experimental IR (cm⁻¹)Experimental VCD (ΔA x 10⁻⁵)Calculated VCD (R-enantiomer)Vibrational Assignment
1750+2.5PositiveC=O stretch
1440-1.0NegativeCH₂ scissoring
1200+1.5PositiveC-O stretch
900-3.0NegativeOxirane ring deformation
Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Diastereomers of an Ethyl 3-phenyloxirane-2-carboxylate Derivative

The distinct chemical shifts and coupling constants of the oxirane protons (Ha and Hb) are key to differentiating between diastereomers.

CompoundHa (δ, ppm)Hb (δ, ppm)Jab (J, Hz)
trans-isomer 4.003.382.0
cis-isomer 3.582.101.8
X-ray Crystallography Data

Table 3: Selected Crystallographic Data for (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide

This data provides the absolute configuration and precise geometric parameters of the molecule in the solid state.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.574(1)
b (Å)12.530(1)
c (Å)14.245(1)
Flack parameter-0.02(7)
Chiral High-Performance Liquid Chromatography (HPLC) Data

Table 4: Chiral HPLC Separation of Glycidic Acid Ester Derivatives

The choice of chiral stationary phase and mobile phase is crucial for achieving baseline separation of enantiomers.

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Glycidyl butyrateChiralcel OD-HHexane:Isopropanol (90:10)1.0> 1.5
Ethyl 3-phenyloxirane-2-carboxylateChiralpak AD-HHexane:Ethanol (95:5)0.8> 2.0

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 150-200 µL of a suitable deuterated solvent (e.g., CDCl₃) in a sample cell with BaF₂ windows and a pathlength of 100 µm.

  • Data Acquisition: Record the VCD and IR spectra simultaneously on a VCD spectrometer. Typically, data is collected for several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory with a basis set like 6-31G(d)) for one enantiomer of the molecule to predict its VCD spectrum.

  • Data Analysis: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For determining relative stereochemistry, 2D NMR experiments such as COSY and NOESY can be beneficial.

  • Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants of the protons on the oxirane ring. For trans isomers, the coupling constant between the two oxirane protons is typically smaller (around 2 Hz) than for cis isomers (around 4-5 Hz). NOE enhancements can further confirm the spatial proximity of substituents.

X-ray Crystallography
  • Crystallization: Grow single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration can be determined if a heavy atom is present in the molecule or by using anomalous dispersion effects. The Flack parameter is a critical indicator of the correctness of the absolute structure assignment, with a value close to zero for the correct enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP), often polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H are effective for these compounds. Select a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).

  • Sample Preparation: Dissolve a small amount of the racemic or enantioenriched sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system. Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Mandatory Visualization

Stereochemistry_Validation_Workflow cluster_synthesis Synthesis cluster_separation Chiral Separation (Optional) cluster_analysis Stereochemical Analysis cluster_results Results racemic_mixture Racemic Oxirane-2-carboxylic acid derivative chiral_hplc Chiral HPLC racemic_mixture->chiral_hplc nmr NMR racemic_mixture->nmr enantiomers Separated Enantiomers chiral_hplc->enantiomers Resolution ee_purity Enantiomeric Purity chiral_hplc->ee_purity vcd VCD enantiomers->vcd xray X-ray enantiomers->xray abs_config Absolute Configuration vcd->abs_config rel_config Relative Stereochemistry nmr->rel_config xray->abs_config

Caption: Workflow for the stereochemical validation of this compound derivatives.

Technique_Comparison cluster_solution Solution-State Analysis cluster_solid Solid-State Analysis start Chiral Sample vcd VCD (Absolute Config.) start->vcd nmr NMR (Relative Config.) start->nmr hplc Chiral HPLC (Separation & ee) start->hplc xray X-ray Crystallography (Absolute Config. - Gold Standard) start->xray Requires single crystal

Caption: Comparison of analytical techniques for stereochemical determination.

A Comparative Guide to Catalysts for Glycidic Acid Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of glycidic acid esters, crucial intermediates in the production of various pharmaceuticals and fine chemicals, is a focal point of extensive research. The stereoselective synthesis of these chiral molecules is of particular importance. This guide provides an objective comparison of two prominent catalytic systems for the synthesis of glycidic acid esters: the asymmetric epoxidation of cinnamic acid derivatives and the Darzens condensation under phase-transfer catalysis. This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for the two catalytic systems in the synthesis of aryl-substituted glycidic acid esters.

ParameterAsymmetric EpoxidationDarzens Condensation with Phase-Transfer Catalysis
Catalyst Chiral C2-Symmetric Binaphthyl KetoneChiral Quaternary Ammonium Salt (e.g., from Cinchona Alkaloid)
Substrates Cinnamic Acid EstersAldehydes/Ketones & α-Halo Esters
Catalyst Loading ~5 mol%[1][2]5-10 mol%
Yield Up to 95%[1][2]Generally good to high yields (specifics vary with substrates and catalyst)
Enantiomeric Excess (ee) Up to 92%[1][2]Moderate to high (up to 99% in some cases)
Reaction Conditions Mild (e.g., 15-27 °C)[1]Mild (e.g., 0 °C to room temperature)
Key Advantages High enantioselectivity in a single step from readily available cinnamates.Convergent synthesis, forms C-C and C-O bonds in one step.
Key Disadvantages Requires synthesis of the chiral catalyst.Diastereoselectivity can be an issue; requires careful optimization.

In-Depth Analysis of Catalytic Systems

Asymmetric Epoxidation of Cinnamic Acid Derivatives

This method utilizes a chiral ketone catalyst to mediate the asymmetric epoxidation of the double bond in cinnamic acid esters, yielding chiral glycidic acid esters with high enantiopurity. A notable example is the use of a C2-symmetric binaphthyl ketone.[1][2]

  • Catalyst Preparation: A chiral dioxirane is generated in situ from a catalytic amount (5 mol %) of an 11-membered C2-symmetric binaphthyl ketone.

  • Reaction Mixture: To a solution of methyl (E)-4-methoxycinnamate (1.0 mmol) in a suitable solvent (e.g., acetonitrile/aqueous buffer), the chiral ketone catalyst is added.

  • Oxidant Addition: A stoichiometric oxidant, such as potassium peroxymonosulfate (Oxone®), is added portion-wise to the reaction mixture at a controlled temperature (e.g., 15 °C).

  • Reaction Progress: The reaction is stirred at a slightly elevated temperature (e.g., 27 °C) and monitored by a suitable technique like HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to yield the desired chiral glycidic acid ester.

epoxidation_pathway Chiral_Ketone Chiral_Ketone Chiral_Dioxirane Chiral_Dioxirane Chiral_Ketone->Chiral_Dioxirane Chiral_Dioxirane->Chiral_Ketone Glycidic_Ester Glycidic_Ester Chiral_Dioxirane->Glycidic_Ester Oxygen Transfer Cinnamic_Ester Cinnamic_Ester darzens_workflow Start Start Reactants Aldehyde + α-Halo Ester + Phase-Transfer Catalyst in Organic Solvent Start->Reactants Base_Addition Cooling (0-15 °C) and Slow Addition of Base Reactants->Base_Addition Reaction_Stirring Stirring at Room Temperature (2-3 hours) Base_Addition->Reaction_Stirring Monitoring Monitor by TLC Reaction_Stirring->Monitoring Quenching Quench with Cold Water Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Purification Wash, Dry, Concentrate, and Purify Extraction->Purification End Glycidic Ester Purification->End

References

The Pivotal Role of Oxirane-2-carboxylic Acid Derivatives in High Enantiomeric Excess Syntheses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is paramount. Chiral building blocks are the cornerstone of asymmetric synthesis, enabling the production of single-enantiomer drugs with enhanced efficacy and reduced side effects. Among these, oxirane-2-carboxylic acid (glycidic acid) and its derivatives have emerged as versatile and highly effective synthons for creating complex molecules with high enantiomeric excess (ee). This guide provides an objective comparison of the performance of this compound-based strategies with alternative approaches, supported by experimental data, to inform the selection of the most suitable synthetic routes.

This comparison will focus on the synthesis of two key pharmaceutical compounds where chiral epoxides are crucial: the β-blocker (S)-propranolol and a key intermediate for diltiazem, a calcium channel blocker.

I. Synthesis of (S)-Propranolol: A Head-to-Head Comparison of Chiral Building Blocks

(S)-propranolol is a widely used β-blocker where the therapeutic activity resides almost exclusively in the (S)-enantiomer.[1][2] Its synthesis provides an excellent case study for comparing different chiral synthons.

Synthetic Strategies and Performance

Two primary strategies for synthesizing (S)-propranolol are the kinetic resolution of a racemic intermediate derived from an achiral epoxide and the use of a pre-existing chiral building block. This compound derivatives, specifically glycidyl ethers, are key players in the kinetic resolution approach.

Method Chiral Building Block/Precursor Key Reagent/Catalyst Yield of (S)-Propranolol Enantiomeric Excess (ee) Reference
Kinetic Resolution Racemic α-naphthyl glycidyl etherZn(NO₃)₂/(+)-tartaric acid55-60%89-90%[1][3]
Chiral Pool Synthesis (R)-Glycidol-Not explicitly stated for propranololHigh (product ee depends on subsequent steps)[4]
Chiral Pool Synthesis (S)-Epichlorohydrin-Not explicitly stated for propranololHigh (product ee depends on subsequent steps)[5]
Glycerol Desymmetrization Glycerol(1R)-(-)-10-camphorsulfonamide32-34% (overall)90-95%[4]

Discussion:

The kinetic resolution of racemic α-naphthyl glycidyl ether, a derivative conceptually related to this compound, offers a concise, two-step synthesis of (S)-propranolol with good yield and high enantiomeric excess.[1][3] This method is attractive for its operational simplicity.

Alternative approaches from the chiral pool, such as using (R)-glycidol or (S)-epichlorohydrin, also provide access to enantiomerically pure propranolol. While the enantiomeric purity of the starting material is high, the overall yield and final ee depend on the efficiency and stereospecificity of the subsequent reaction steps. The glycerol desymmetrization strategy presents another viable route, achieving high enantioselectivity over several steps.[4]

Experimental Protocols

Method 1: Kinetic Resolution of Racemic α-Naphthyl Glycidyl Ether

Step 1: Synthesis of Racemic α-Naphthyl Glycidyl Ether

  • To a stirred solution of α-naphthol (0.025 mol) and K₂CO₃ (0.073 mol) in anhydrous 2-butanone (50 mL), add (±)-epichlorohydrin.

  • Reflux the mixture until all the α-naphthol has been consumed (approximately 3 hours), as monitored by TLC.

  • Filter the reaction mixture and remove the solvent under vacuum.

  • Purify the residue by column chromatography to yield glycidyl-α-naphthyl ether (95% yield).[2]

Step 2: Synthesis of (S)-(-)-Propranolol

  • A solution of glycidyl-α-naphthyl ether (10 mmol), L-(+)-tartaric acid (10 mmol), and Zn(NO₃)₂·6H₂O (5 mmol) in 2-butanone is stirred for 15 minutes.

  • Isopropylamine (20 mmol) is added, and the mixture is stirred at ambient temperature for 1 hour.

  • The mixture is cooled and filtered.

  • The solid is washed with dichloromethane, treated with 10% aqueous sodium hydroxide, and extracted with dichloromethane.

  • The combined organic layers are washed with water and dried over sodium sulfate.

  • The solvent is removed under reduced pressure to give the crude product (60% yield, 90% ee for (S)-propranolol).[5]

Synthetic Workflow for (S)-Propranolol via Kinetic Resolution

cluster_0 Racemic Synthesis cluster_1 Kinetic Resolution alpha-Naphthol alpha-Naphthol Racemic alpha-Naphthyl Glycidyl Ether Racemic alpha-Naphthyl Glycidyl Ether alpha-Naphthol->Racemic alpha-Naphthyl Glycidyl Ether Epichlorohydrin, KOH, DMSO (S)-Propranolol (S)-Propranolol Racemic alpha-Naphthyl Glycidyl Ether->(S)-Propranolol Isopropylamine, Zn(NO3)2/(+)-tartaric acid

Caption: Synthesis of (S)-Propranolol via Kinetic Resolution.

II. Asymmetric Synthesis of a Diltiazem Intermediate

The synthesis of chiral glycidic acid derivatives is crucial for producing pharmaceuticals like diltiazem. A key intermediate, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, can be synthesized with high enantioselectivity using asymmetric epoxidation.

Synthetic Strategies and Performance

The Sharpless asymmetric epoxidation and other catalytic asymmetric epoxidation methods are prominent in this area.

Method Substrate Catalyst/Reagent Yield Enantiomeric Excess (ee) Reference
Asymmetric Epoxidation (E)-Methyl 4-methoxycinnamateSharpless Catalyst (Ti(O-i-Pr)₄, (+)-DIPT, TBHP)~80%>97%[6][7]
Asymmetric Dihydroxylation (E)-Methyl 4-methoxyphenylpropenoateAD-mix-βHighHigh[6][7]

Discussion:

The Sharpless asymmetric epoxidation of the corresponding allylic alcohol derived from (E)-methyl 4-methoxycinnamate provides the desired epoxide intermediate with excellent enantioselectivity.[6][7] This method is a benchmark in asymmetric synthesis due to its reliability and predictability.[2][8][9] Asymmetric dihydroxylation offers an alternative route to a diol precursor, which can then be converted to the epoxide.

Experimental Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

General Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves.

  • Add anhydrous dichloromethane and cool the flask to -20 °C.

  • To the cooled suspension, add D-(-)-diisopropyl tartrate (DIPT) followed by titanium(IV) isopropoxide (Ti(O-i-Pr)₄) via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol (e.g., derived from the reduction of methyl cinnamate) to the reaction mixture.

  • Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise, maintaining the internal temperature below -10 °C.

  • Stir the reaction mixture at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding water. A biphasic mixture will form.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Add a 10% aqueous NaOH solution and stir for another 30 minutes until the phases become clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.[10]

Synthetic Workflow for Diltiazem Intermediate via Sharpless Epoxidation

trans-Cinnamate Ester trans-Cinnamate Ester Allylic Alcohol Allylic Alcohol trans-Cinnamate Ester->Allylic Alcohol Reduction (e.g., DIBAL-H) Chiral Epoxy Alcohol Chiral Epoxy Alcohol Allylic Alcohol->Chiral Epoxy Alcohol Sharpless Asymmetric Epoxidation (SAE) Diltiazem Intermediate Diltiazem Intermediate Chiral Epoxy Alcohol->Diltiazem Intermediate Further Functionalization

Caption: Sharpless Epoxidation for Diltiazem Intermediate.

III. Lipase-Catalyzed Kinetic Resolution of Glycidic Esters

Enzymatic methods, particularly lipase-catalyzed kinetic resolution, offer a green and highly selective alternative for producing enantiopure glycidic acid derivatives.

General Principles and Performance

Lipases selectively hydrolyze one enantiomer of a racemic glycidic ester, leaving the other enantiomer unreacted. This allows for the separation of both the unreacted ester and the hydrolyzed acid in high enantiomeric purity. The enantioselectivity (E-value) is a key performance indicator for this method.

Substrate Lipase Key Conditions Product (ee) E-value Reference
Racemic glycidyl butyratePorcine Pancreatic Lipase (PPL)pH 7.4, 30 °C, CTAB(R)-glycidyl butyrate (>98% ee)21[11]
Racemic glycidyl butyrateNovozym 435aW = 0.24, n-heptane(S)-glycidyl butyrate (>98% ee)69[11]

Discussion:

The choice of lipase and reaction conditions is critical for achieving high enantioselectivity. As shown in the table, different lipases can exhibit opposite enantiopreferences, allowing for the synthesis of either enantiomer of the glycidic ester. The high E-values indicate excellent separation of the enantiomers.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Glycidyl Butyrate
  • Prepare a solution of racemic glycidyl butyrate in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.4) which may contain a co-solvent or surfactant.

  • Add the lipase (e.g., porcine pancreatic lipase powder).

  • Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • When the desired conversion (typically around 50%) is reached, stop the reaction (e.g., by filtration of the enzyme).

  • Extract the mixture with an organic solvent to separate the unreacted ester from the aqueous solution of the hydrolyzed acid.[11]

Workflow for Lipase-Catalyzed Kinetic Resolution

Racemic Glycidic Ester Racemic Glycidic Ester Enantioenriched Ester Enantioenriched Ester Racemic Glycidic Ester->Enantioenriched Ester Lipase, H2O Enantiopure Glycidic Acid Enantiopure Glycidic Acid Racemic Glycidic Ester->Enantiopure Glycidic Acid Lipase, H2O Separation Separation Enantioenriched Ester->Separation Enantiopure Glycidic Acid->Separation

Caption: Lipase-Catalyzed Kinetic Resolution Workflow.

Conclusion

This compound and its derivatives are undeniably powerful and versatile chiral building blocks in asymmetric synthesis. The methods highlighted in this guide demonstrate their efficacy in producing high enantiomeric excess products for crucial pharmaceuticals.

  • For the synthesis of (S)-propranolol , the kinetic resolution of a glycidyl ether intermediate provides a direct and efficient route with good yields and high enantioselectivity. While other methods like chiral pool synthesis and desymmetrization are also effective, the kinetic resolution approach offers a compelling balance of brevity and efficiency.

  • In the synthesis of the diltiazem intermediate , asymmetric epoxidation, particularly the Sharpless method, stands out for its exceptional enantioselectivity, establishing glycidic acid derivatives as key intermediates.

  • Lipase-catalyzed kinetic resolution offers an environmentally friendly and highly selective method for obtaining enantiopure glycidic esters, further expanding the utility of this class of compounds.

The choice of the optimal synthetic strategy will ultimately depend on factors such as the specific target molecule, desired scale of production, cost of reagents, and available expertise. However, the data presented in this guide clearly establishes this compound derivatives as a highly competitive and often superior choice for the synthesis of enantiomerically pure compounds.

References

A Cost-Benefit Analysis of "Oxirane-2-carboxylic acid" in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of chiral building blocks is a critical decision in the large-scale synthesis of active pharmaceutical ingredients (APIs). "Oxirane-2-carboxylic acid," also known as glycidic acid, is a versatile chiral synthon. However, its practical application in industrial settings necessitates a thorough cost-benefit analysis against viable alternatives. This guide provides an objective comparison of this compound with other chiral building blocks, supported by available data on synthetic methodologies and relative costs.

Executive Summary

This compound offers a valuable three-carbon chiral scaffold. Its synthesis primarily relies on two key industrial strategies: asymmetric epoxidation of achiral precursors and kinetic resolution of racemic mixtures. While asymmetric epoxidation can theoretically achieve higher yields, it often involves expensive catalysts and ligands.[1] Kinetic resolution, particularly enzymatic resolution, can be highly enantioselective but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, unless a dynamic kinetic resolution process is employed. The choice between these methods, and indeed the choice of using this compound itself, hinges on a careful evaluation of raw material costs, catalyst efficiency and recyclability, process complexity, and the desired enantiomeric purity.

Performance Comparison of Synthetic Routes for Chiral Epoxides

The large-scale synthesis of enantiomerically pure epoxides like this compound is dominated by asymmetric epoxidation and kinetic resolution. Below is a qualitative and quantitative comparison of these methods.

ParameterAsymmetric Epoxidation (e.g., Sharpless-Katsuki)Kinetic Resolution (e.g., Enzymatic)
Theoretical Max. Yield ~100%50% (can be higher with dynamic resolution)
Enantioselectivity Generally high (often >90% ee)Very high (often >98% ee)
Catalyst Cost Can be high (transition metals and chiral ligands)Can be lower, but enzyme cost and stability are factors
Catalyst Reusability Challenging, can impact overall costOften good, enzymes can be immobilized and reused
Substrate Scope Can be broad, but often specific to certain olefin typesCan be broad, but depends on enzyme specificity
Process Complexity Can be complex, requiring stringent control of conditionsGenerally simpler reaction conditions (milder temperatures)
Waste Generation Can generate metallic and organic wasteGenerally produces less hazardous waste ("greener")

Cost-Benefit Analysis: this compound vs. Alternatives

A direct industrial-scale cost comparison is challenging due to proprietary manufacturer data. However, by examining the small-scale pricing of this compound and its alternatives, we can infer a relative cost landscape. It is crucial to note that these prices are not representative of bulk industrial pricing but can indicate the complexity and cost of the underlying synthesis.

Chiral Building BlockStructureSmall-Scale Price (USD)Key Synthetic ConsiderationsPotential Applications
(R)-Oxirane-2-carboxylic acid C₃H₄O₃Pricing not readily available for bulkAsymmetric epoxidation or kinetic resolution of the corresponding ester.Synthesis of various chiral APIs.
(R)-Glycidol C₃H₆O₂~ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
29/gram,29/gram, ~29/gram,
738/100g[2][3]
Can be produced from asymmetric epoxidation of allyl alcohol (Sharpless epoxidation).Versatile C3 chiral building block for APIs.
(S)-Glycidol C₃H₆O₂Pricing not readily available for bulkSimilar synthetic routes to (R)-glycidol.Versatile C3 chiral building block for APIs.
(S)-Aziridine-2-carboxylic acid ester C₅H₉NO₂ (for ethyl ester)Pricing not readily available for bulkCan be synthesized from oxirane-2-carboxylic esters.[4]Building blocks for chiral amino acids and other nitrogen-containing compounds.[4][5][6][7]
Oxetane-2-carboxylic acid C₄H₆O₃Pricing not readily available for bulkCan be synthesized from 3-oxetanone followed by hydrogenation.[8]Used in producing APIs, can improve physicochemical properties of drug candidates.[9][10]

Note: The prices listed are for research-grade quantities and are subject to significant variation based on supplier, purity, and scale. Bulk industrial pricing would be substantially lower.

Experimental Protocols

Detailed experimental protocols for the key synthetic methods are outlined below. These are generalized procedures and would require optimization for large-scale production.

Asymmetric Epoxidation (Sharpless-Katsuki Epoxidation)

This method is highly effective for the enantioselective epoxidation of primary and secondary allylic alcohols.

Materials:

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent

  • Allylic alcohol substrate

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4Å)

Procedure:

  • A flame-dried reactor is charged with anhydrous DCM and powdered 4Å molecular sieves under an inert atmosphere (e.g., Argon).

  • The mixture is cooled to -20 °C.

  • Ti(O-i-Pr)₄ is added, followed by the chiral DET ligand. The mixture is stirred for 30 minutes.

  • The allylic alcohol substrate is added, and the mixture is stirred for another 30 minutes.

  • TBHP is added dropwise over a period of 1-2 hours, maintaining the temperature at -20 °C.

  • The reaction is monitored by TLC or GC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and filtered to remove the titanium salts.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude epoxide is purified by flash chromatography or distillation.

Enzymatic Kinetic Resolution of a Racemic Glycidic Ester

This protocol describes the selective hydrolysis of one enantiomer of a racemic glycidic ester using a lipase.

Materials:

  • Racemic methyl oxirane-2-carboxylate

  • Immobilized lipase (e.g., Novozym 435)

  • Phosphate buffer (pH 7.0)

  • Toluene (or other suitable organic solvent)

Procedure:

  • A buffered aqueous solution is prepared and the immobilized lipase is added.

  • The racemic methyl oxirane-2-carboxylate is dissolved in toluene.

  • The organic solution of the ester is added to the aqueous lipase suspension.

  • The biphasic mixture is stirred vigorously at a controlled temperature (e.g., 30-40 °C).

  • The reaction progress is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted ester.

  • When the desired ee is reached (typically at ~50% conversion), the reaction is stopped by filtering off the immobilized enzyme.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The unreacted, enantiomerically enriched ester is purified by distillation or chromatography. The hydrolyzed acid can be recovered from the aqueous phase after acidification.

Visualizations

Synthesis_Strategy_Decision_Workflow start Start: Need for Chiral Epoxide substrate Substrate Analysis start->substrate allylic_alcohol Allylic Alcohol? substrate->allylic_alcohol racemic_mixture Racemic Epoxide Available? allylic_alcohol->racemic_mixture No asymmetric_epoxidation Asymmetric Epoxidation (e.g., Sharpless) allylic_alcohol->asymmetric_epoxidation Yes kinetic_resolution Kinetic Resolution (e.g., Enzymatic) racemic_mixture->kinetic_resolution Yes other_methods Other Methods (e.g., Chiral Pool Synthesis) racemic_mixture->other_methods No end End: Desired Chiral Epoxide asymmetric_epoxidation->end kinetic_resolution->end other_methods->end

Caption: Decision workflow for selecting a chiral epoxide synthesis strategy.

Asymmetric_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification catalyst_prep Mix Ti(O-i-Pr)4 and Chiral DET in Anhydrous DCM at -20°C add_substrate Add Allylic Alcohol Substrate catalyst_prep->add_substrate add_oxidant Add TBHP Dropwise add_substrate->add_oxidant reaction_monitoring Monitor Reaction by TLC/GC add_oxidant->reaction_monitoring quench Quench with Water reaction_monitoring->quench filter Filter to Remove Solids quench->filter extract Extract and Dry Organic Layer filter->extract purify Purify by Chromatography/Distillation extract->purify

Caption: General experimental workflow for Sharpless Asymmetric Epoxidation.

Conclusion

The large-scale synthesis of "this compound" presents a classic process development challenge: balancing the cost of chirality with the need for high enantiopurity and overall process efficiency. Asymmetric epoxidation offers a direct route with the potential for high yields, but the economics are heavily influenced by catalyst cost and recyclability.[1] Enzymatic kinetic resolution provides a "greener" and often highly selective alternative, though it is constrained by a 50% theoretical yield for a single enantiomer.

For drug development professionals, the decision to use this compound or an alternative like chiral glycidol or an aziridine-2-carboxylate will depend on a multi-faceted analysis. This includes not only the direct manufacturing costs but also the availability of starting materials, the complexity of the required technology, and the specific structural requirements of the final API. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of more efficient and cost-effective methods for producing these key chiral building blocks will remain a critical area of research.[11][12]

References

Glycidic Acid Pathways: A Greener Alternative in Organic Synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

The push towards sustainable chemical manufacturing has intensified the search for greener alternatives to traditional synthetic methods. In the realm of organic synthesis, the formation of epoxides—highly valuable intermediates for the production of pharmaceuticals and fine chemicals—is a key area of focus. While traditional methods often rely on stoichiometric peroxyacids, which can generate significant waste, alternative routes such as those involving glycidic acids and their esters are being explored for their potential environmental benefits. This guide provides an objective comparison of the Darzens glycidic ester condensation with the conventional meta-chloroperoxybenzoic acid (m-CPBA) epoxidation, supported by experimental data and green chemistry metrics.

Comparative Analysis of Epoxidation Routes

A direct comparison between the traditional m-CPBA epoxidation of an alkene and the Darzens condensation to form a glycidic ester reveals trade-offs in terms of reaction conditions, efficiency, and environmental impact. For this analysis, we compare the epoxidation of styrene with m-CPBA against the synthesis of ethyl 3-phenylglycidate from benzaldehyde and ethyl chloroacetate via the Darzens condensation.

Reaction Conditions and Performance

The choice of synthetic route is often dictated by factors such as reaction time, temperature, and achievable yield. The following table summarizes typical conditions for the two compared methods.

ParameterTraditional Epoxidation (m-CPBA)Darzens Glycidic Ester Condensation
Reactants Styrene, m-CPBABenzaldehyde, Ethyl chloroacetate, Base (e.g., Sodium ethoxide)
Solvent Dichloromethane (DCM)Toluene, Ethanol/Ether
Temperature Room Temperature0 °C to Room Temperature
Reaction Time Several hours to overnight2-5 hours
Typical Yield High (>90%)Good to High (70-95%)
Green Chemistry Metrics: A Quantitative Comparison

To objectively assess the "greenness" of each method, we can use established green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor).

  • Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product, providing a measure of how efficiently raw materials are used.

  • E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.

MetricTraditional Epoxidation (m-CPBA)Darzens Glycidic Ester Condensation
Atom Economy 41.2%76.5%
E-Factor (estimated) ~1.5 - 2.5~0.3 - 0.8

Note: E-Factor calculations are estimates and can vary based on the specific experimental setup, including the amounts of solvent used and the efficiency of work-up procedures.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synthetic routes. Below are representative experimental protocols for the two epoxidation methods discussed.

Protocol 1: Epoxidation of Styrene using m-CPBA

Materials:

  • Styrene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve styrene (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the styrene is consumed.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield styrene oxide.

Protocol 2: Darzens Condensation for Ethyl 3-Phenylglycidate[1]

Materials:

  • Benzaldehyde

  • Ethyl chloroacetate

  • Sodium ethoxide

  • Absolute ether or ethanol

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Prepare a solution or suspension of sodium ethoxide (1.1 eq) in absolute ether in a flask equipped with a dropping funnel, cooled to 0-10 °C.[1]

  • Add a mixture of freshly distilled benzaldehyde (1.0 eq) and ethyl chloroacetate (1.0 eq) dropwise to the stirred base suspension.[1]

  • After the addition is complete, allow the mixture to stir for several hours at room temperature.[1]

  • Quench the reaction by pouring the mixture into ice-cold water.[1]

  • Separate the ethereal layer and extract the aqueous layer with ether.[1]

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[1]

  • Evaporate the solvent and purify the resulting crude glycidic ester by distillation under reduced pressure.[1]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the traditional and alternative epoxidation pathways.

Traditional_Epoxidation cluster_reactants Reactants cluster_process Process cluster_products Products Styrene Styrene Reaction Reaction in DCM at Room Temp Styrene->Reaction mCPBA m-CPBA mCPBA->Reaction Workup Aqueous Wash & Drying Reaction->Workup Purification Solvent Removal Workup->Purification Waste m-Chlorobenzoic Acid (Waste) Workup->Waste StyreneOxide Styrene Oxide Purification->StyreneOxide

Traditional Epoxidation Workflow

Darzens_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products Benzaldehyde Benzaldehyde Reaction Condensation in Ether/Ethanol at 0°C - RT Benzaldehyde->Reaction Haloester Ethyl Chloroacetate Haloester->Reaction Base Sodium Ethoxide Base->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Distillation Workup->Purification Waste Sodium Chloride (Waste) Workup->Waste GlycidicEster Ethyl 3-Phenylglycidate Purification->GlycidicEster

Darzens Condensation Workflow

Conclusion

The comparison between traditional m-CPBA epoxidation and the Darzens glycidic ester condensation highlights that the "greenness" of a synthetic route is multifaceted. While the Darzens condensation shows a significantly better atom economy and a potentially lower E-Factor, the overall environmental impact also depends on the toxicity of the reagents and solvents used. Greener variations of the Darzens reaction, such as those using phase-transfer catalysts or aqueous media, further enhance its appeal as a sustainable alternative.[2] Ultimately, the choice of method will depend on the specific synthetic target, scalability, and the desired balance between yield, cost, and environmental considerations. The development of catalytic and more atom-economical methods for generating epoxides, including those derived from glycidic acid pathways, remains a crucial goal in the advancement of sustainable organic synthesis.

References

A Comparative Guide to Oxirane-2-Carboxylic Acid-Derived Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable polymeric carrier is a critical decision that profoundly impacts the efficacy and safety of therapeutic delivery systems and tissue engineering constructs. While established biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL) have dominated the field, emerging materials derived from monomers like oxirane-2-carboxylic acid (also known as glycidic acid) are presenting new opportunities. This guide provides an objective comparison of the performance of polymers derived from this compound with these conventional alternatives, supported by available experimental data.

Performance Comparison of Biodegradable Polymers

The performance of a biodegradable polymer is a multifactorial equation involving its physicochemical properties, degradation kinetics, biocompatibility, and drug release profile. Below is a comparative summary of key performance indicators for poly(glyceric acid carbonate) - a polymer derived from a glycidic acid derivative - against the widely used PLGA and PCL.

PropertyPoly(glyceric acid carbonate) DerivativePoly(lactic-co-glycolic acid) (PLGA)Poly(ε-caprolactone) (PCL)
Monomer(s) Benzyl glycidate and CO2Lactic acid and glycolic acidε-caprolactone
Primary Polymerization Method Ring-opening copolymerizationRing-opening polymerization or direct polycondensation[1]Ring-opening polymerization
Biocompatibility Reported to have an improved cell cytotoxicity profile compared to poly(acrylic acid)[2]Generally considered biocompatible and is FDA-approved for various medical applications[1][3]Generally considered biocompatible and is FDA-approved for specific applications[4]
Degradation Mechanism Hydrolysis[2]Bulk hydrolysis of ester linkages[1]Hydrolysis of ester linkages
Degradation Rate Relatively fast (t1/2 ≈ 2 weeks in one study)[2]Tunable from weeks to months depending on the lactic:glycolic acid ratio and molecular weight[1]Slow, typically taking months to years to fully degrade
Primary Degradation Products Glyceric acid, carbon dioxideLactic acid and glycolic acid6-hydroxycaproic acid
Glass Transition Temp. (Tg) 44 °C (atactic)[2]40-60 °C (depending on composition)~ -60 °C
Melting Temperature (Tm) 87 °C (isotactic)[2]Amorphous (no Tm)59-64 °C
Drug Delivery Applications Potential for controlled release hydrogels[2]Widely used for controlled release of drugs, proteins, and other macromolecules[3][5]Used for long-term drug delivery implants and scaffolds[4]
Tissue Engineering Applications Potential for degradable hydrogels[2]Extensively used for bone and soft tissue engineering scaffolds[1]Commonly used for bone and cartilage tissue engineering scaffolds

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments cited in the comparison of these polymers.

Polymer Synthesis: Ring-Opening Copolymerization of Benzyl Glycidate and CO2

This protocol is based on the synthesis of poly(benzyl glycidate carbonate) as described by Darensbourg et al. (2015)[2].

  • Materials: rac-/(R)-benzyl glycidate, (S,S)- or rac-cobalt salen catalyst, carbon dioxide (CO2).

  • Procedure:

    • In a controlled atmosphere glovebox, the cobalt salen catalyst is added to a pressure vessel.

    • Benzyl glycidate is added to the vessel.

    • The vessel is sealed, removed from the glovebox, and pressurized with CO2 to the desired pressure.

    • The reaction mixture is stirred at a specific temperature (e.g., 25-50 °C) for a designated time.

    • After the reaction, the vessel is vented, and the resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane).

    • The polymer is purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

    • For the conversion to poly(glyceric acid carbonate), the benzyl groups are removed via hydrogenolysis.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

GPC is a standard technique for determining the molecular weight and molecular weight distribution of polymers[6][7].

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: A suitable solvent that dissolves the polymer, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at a constant flow rate (e.g., 1 mL/min).

  • Sample Preparation: The polymer is dissolved in the mobile phase at a known concentration (e.g., 1-5 mg/mL) and filtered through a 0.22 µm syringe filter.

  • Calibration: The system is calibrated with narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).

  • Analysis: The sample is injected into the GPC system, and the elution profile is recorded. The molecular weight averages (Mn, Mw) and polydispersity index (PDI) are calculated based on the calibration curve.

In Vitro Drug Release Study

This protocol outlines a common method for evaluating the release of a drug from polymer nanoparticles[8][9][10][11][12][13][14].

  • Materials: Drug-loaded nanoparticles, phosphate-buffered saline (PBS) at a physiological pH (7.4), dialysis membrane with an appropriate molecular weight cut-off (MWCO), temperature-controlled shaker.

  • Procedure:

    • A known amount of drug-loaded nanoparticles is dispersed in a specific volume of PBS and placed inside a dialysis bag.

    • The dialysis bag is sealed and immersed in a larger volume of PBS (the release medium) in a container.

    • The container is placed in a shaker incubator at 37 °C.

    • At predetermined time intervals, a sample of the release medium is withdrawn, and replaced with an equal volume of fresh PBS to maintain sink conditions.

    • The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • The cumulative percentage of drug release is plotted against time.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity of a material[15][16][17][18].

  • Materials: Cell line (e.g., L929 fibroblasts), cell culture medium, polymer films or extracts, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The culture medium is replaced with medium containing different concentrations of the polymer extract or the cells are cultured directly on the polymer films.

    • After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is removed.

    • MTT solution is added to each well, and the plate is incubated for a few hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing the Processes: Synthesis and Application Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Polymer_Synthesis_Comparison cluster_PGAC Poly(glyceric acid carbonate) Synthesis cluster_PLGA PLGA Synthesis cluster_PCL PCL Synthesis BG Benzyl Glycidate ROCOP Ring-Opening Copolymerization BG->ROCOP CO2 CO2 CO2->ROCOP Catalyst1 Co-salen Catalyst Catalyst1->ROCOP PBGC Poly(benzyl glycidate carbonate) ROCOP->PBGC H2 Hydrogenolysis PBGC->H2 PGAC Poly(glyceric acid carbonate) H2->PGAC LA Lactic Acid ROP Ring-Opening Polymerization LA->ROP DP Direct Polycondensation LA->DP GA Glycolic Acid GA->ROP GA->DP PLGA PLGA ROP->PLGA DP->PLGA CL ε-caprolactone ROP2 Ring-Opening Polymerization CL->ROP2 PCL PCL ROP2->PCL Drug_Delivery_Workflow cluster_Formulation Nanoparticle Formulation cluster_Application In Vitro/In Vivo Application cluster_Release Drug Release and Polymer Degradation Polymer Biodegradable Polymer Formulation Nanoprecipitation/ Emulsion Polymer->Formulation Drug Therapeutic Agent Drug->Formulation NP Drug-Loaded Nanoparticles Formulation->NP Administration Administration (e.g., injection) NP->Administration Target Target Site (e.g., tumor, tissue) Administration->Target Uptake Cellular Uptake Target->Uptake Release Controlled Drug Release Uptake->Release Degradation Polymer Degradation Uptake->Degradation Effect Therapeutic Effect Release->Effect Clearance Polymer Clearance Degradation->Clearance

References

Benchmarking Glycidic Acid Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of α,β-epoxy esters, commonly known as glycidic esters, is a critical step in the creation of a wide array of complex molecules. Glycidic acid and its esters are valuable intermediates, notably in the synthesis of pharmaceuticals and other bioactive compounds. This guide provides an objective comparison of the primary synthetic routes to glycidic esters, benchmarking the well-established Darzens condensation against the direct epoxidation of α,β-unsaturated carbonyl compounds. The performance of these methods is evaluated based on reaction yields, conditions, and substrate scope, supported by detailed experimental protocols.

At a Glance: Comparing Synthesis Methods

Two principal methodologies dominate the synthesis of glycidic esters: the Darzens condensation and the epoxidation of α,β-unsaturated carbonyl compounds. The choice between these routes often depends on the specific substrate, desired scale, and available reagents. The following table summarizes the key quantitative data for these reactions, offering a clear comparison of their general efficiencies.

ParameterDarzens CondensationEpoxidation of α,β-Unsaturated Carbonyls
General Yield Good to excellent (often >75%)[1]Variable to excellent (can reach >90%)[2][3]
Reaction Time Typically several hours (e.g., 2-5 hours)[4]Can be rapid (e.g., 2-5 hours)[2][3]
Key Reagents Aldehyde/ketone, α-haloester, strong base (e.g., NaOMe, KOtBu)[4][5][6][7]α,β-unsaturated carbonyl, oxidizing agent (e.g., H₂O₂, m-CPBA), catalyst (optional)[8][9][10]
Substrate Scope Broad for aldehydes and ketones[7]Effective for electron-deficient alkenes[11]
Key Advantages Single-step C-C bond formation and epoxidationAvoids the use of α-haloesters
Key Disadvantages Requires strong base; can have competing side reactions (e.g., aldol condensation)[12]May require a catalyst; potential for side reactions depending on the oxidant

In Focus: The Darzens Glycidic Ester Condensation

The Darzens condensation, first reported in 1904, is a classic and reliable method for the synthesis of glycidic esters.[5][13] The reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an α-haloester in the presence of a strong base to form an α,β-epoxy ester.[5][6][13]

Experimental Protocol: Synthesis of Ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

This protocol details the synthesis of a glycidic ester via the Darzens condensation of p-anisaldehyde and ethyl chloroacetate.

Materials:

  • p-Anisaldehyde

  • Ethyl chloroacetate

  • Sodium methoxide

  • Methanol (anhydrous)

  • Toluene (dry)

  • Glacial acetic acid

  • Ice

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium (5.1g, 0.22 gram-atoms) in anhydrous methanol (90mL), chilled to -10°C in an ice-salt bath, a solution of p-anisaldehyde (20g, 0.15 moles) and ethyl chloroacetate (23.9g, 0.22 moles) is added dropwise over a period of 3 hours with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at -5°C for 2 hours and then at room temperature for 3 hours.

  • The mixture is then poured into ice-water (350mL) containing glacial acetic acid (2mL).

  • The precipitated white solid is filtered, washed with cold water, and dried in a desiccator.

  • The crude glycidic ester can be purified by recrystallization from methanol.

This protocol is adapted from a literature procedure and may require optimization for specific laboratory conditions.

Alternative Approach: Epoxidation of α,β-Unsaturated Carbonyl Compounds

A prominent alternative to the Darzens condensation is the direct epoxidation of an α,β-unsaturated carbonyl compound. This method avoids the use of α-haloesters and can be highly efficient, particularly for electron-deficient double bonds.[11] A common oxidizing agent for this transformation is hydrogen peroxide, often in the presence of a base or a catalyst.[8][10]

Experimental Protocol: Epoxidation of Acrylic Acid to Glycidic Acid

The following is a general procedure for the epoxidation of acrylic acid to form glycidic acid using hydrogen peroxide.

Materials:

  • Acrylic acid

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide solution

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of acrylic acid in methanol is prepared.

  • The solution is cooled in an ice bath.

  • A solution of sodium hydroxide in water is added dropwise to the acrylic acid solution to form the sodium salt.

  • Hydrogen peroxide (30% solution) is then added dropwise, maintaining the temperature below 10°C.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite solution) to decompose excess hydrogen peroxide.

  • The methanol is removed under reduced pressure.

  • The aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude glycidic acid.

  • The product can be further purified by distillation or chromatography if necessary.

This is a generalized protocol and specific conditions such as catalyst use, reaction time, and temperature may need to be optimized for best results.

Visualizing the Workflows

To better illustrate the procedural differences between the two primary methods for synthesizing glycidic esters, the following diagrams outline the key steps in each workflow.

cluster_0 Darzens Condensation Workflow A 1. Reactants Mixing (Aldehyde/Ketone + α-Haloester in Solvent) B 2. Base Addition (e.g., NaOMe) (Maintain low temperature) A->B C 3. Reaction (Stir at RT) B->C D 4. Quenching (Addition to ice-water) C->D E 5. Extraction (e.g., Ethyl Acetate) D->E F 6. Work-up (Wash, Dry, Evaporate) E->F G 7. Purification (Recrystallization/Chromatography) F->G H Glycidic Ester G->H

Caption: Workflow for the Darzens Condensation.

cluster_1 Epoxidation Workflow I 1. Substrate Preparation (α,β-Unsaturated Carbonyl in Solvent) J 2. Oxidant Addition (e.g., H₂O₂) (Maintain low temperature) I->J K 3. Reaction (Stir at RT) J->K L 4. Quenching (Decompose excess oxidant) K->L M 5. Acidification (if necessary) L->M N 6. Extraction (e.g., Ethyl Acetate) M->N O 7. Work-up (Wash, Dry, Evaporate) N->O P 8. Purification (Distillation/Chromatography) O->P Q Glycidic Ester/Acid P->Q

Caption: Workflow for Epoxidation of α,β-Unsaturated Carbonyls.

Biological Significance and Applications

It is important to distinguish glycidic acid from similarly named compounds such as glycyrrhetinic acid and glycolic acid, which have distinct biological activities. The primary significance of glycidic acid and its derivatives in the context of drug development and pharmacology is their role as versatile synthetic intermediates.

Notably, certain derivatives of glycidic acid, such as 3,4-methylenedioxyphenyl-2-propanone (MDP2P) methyl glycidate (often referred to as PMK glycidate) and benzyl methyl ketone (BMK) glycidic acid, have been identified as key precursors in the illicit synthesis of controlled substances like MDMA and amphetamines.[14][15][16][17] Consequently, the trade and synthesis of these specific glycidic acid derivatives are monitored by international bodies.[15][18][19]

While direct biological signaling pathways for glycidic acid itself are not extensively documented, the epoxide moiety is a reactive functional group that can participate in various biological interactions. For instance, some glycidyl esters of phosphorus acids have been investigated for their potential as anticancer drugs due to their alkylating properties.[20][21] However, the broader pharmacological profile of simple glycidic acids remains an area with limited exploration.

The following diagram illustrates the role of glycidic acid derivatives as precursors in the synthesis of other chemical compounds.

cluster_2 Synthetic Utility of Glycidic Acid Derivatives GA Glycidic Acid Derivatives P Pharmaceuticals GA->P Intermediate CS Controlled Substances GA->CS Precursor FC Fine Chemicals GA->FC Building Block

Caption: Role of Glycidic Acid Derivatives in Synthesis.

References

Cross-reactivity studies of "Oxirane-2-carboxylic acid" with different functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Oxirane-2-carboxylic acid with various common functional groups. The inherent reactivity of the strained three-membered epoxide ring makes it susceptible to nucleophilic attack, a process central to its utility and potential off-target interactions in drug development. This document outlines the relative reactivity with key nucleophiles, provides standardized experimental protocols for assessment, and visualizes the underlying chemical pathways.

Introduction to Reactivity

This compound, also known as glycidic acid, possesses two primary functional groups: a reactive epoxide ring and a carboxylic acid. The significant ring strain of the epoxide makes its carbon atoms electrophilic and thus prone to ring-opening reactions when exposed to nucleophiles.[1] The reaction's regioselectivity and mechanism are highly dependent on the reaction conditions, particularly the pH.

  • Base-Catalyzed/Neutral Conditions : Under basic or neutral conditions, the reaction proceeds via an S(_N)2 mechanism. A strong nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. This attack preferentially occurs at the less sterically hindered carbon atom.[2][3]

  • Acid-Catalyzed Conditions : In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring. The nucleophile then attacks. This reaction has characteristics of both S(_N)1 and S(_N)2 mechanisms. The nucleophile tends to attack the more substituted carbon, which can better stabilize the partial positive charge that develops during the transition state.[1][3]

Data Presentation: Comparative Reactivity with Functional Groups

The following table summarizes the expected cross-reactivity of this compound with primary amines, thiols, and alcohols under neutral or mildly basic conditions. The reactivity is ranked based on the nucleophilicity of the attacking functional group.

Functional GroupRelative ReactivityTypical ConditionsPrimary Reaction ProductMechanistic Pathway
Thiols (-SH) Very HighRoom temperature, often with a mild base to form the more nucleophilic thiolate (RS⁻).Thioether-alcoholS(_N)2 Ring-Opening[4]
Amines (-NH₂) HighRoom temperature or mild heating.Amino-alcoholS(_N)2 Ring-Opening[2][5]
Alcohols (-OH) LowRequires acid catalysis and/or elevated temperatures.Ether-alcoholAcid-Catalyzed Ring-Opening[1]

Note: A competing, though generally slower, reaction involves the amine functional group reacting with the carboxylic acid to form an amide. This typically requires activating agents (like DCC) or high temperatures to drive off water.[6][7]

Signaling Pathways and Experimental Workflows

The fundamental chemical transformations involving this compound are direct molecular interactions rather than complex signaling cascades. The primary "pathway" is the nucleophilic ring-opening of the epoxide.

G General Reaction Pathways for Epoxide Ring-Opening start This compound + Nucleophile acid_cond Acidic Conditions (e.g., H₃O⁺) start->acid_cond If Acid is Present base_cond Basic/Neutral Conditions (e.g., Nu:⁻) start->base_cond If Strong Nucleophile is Present protonation 1. Epoxide oxygen is protonated acid_cond->protonation attack_sn2 1. Nucleophile attacks less substituted carbon (SN2) base_cond->attack_sn2 attack_sn1 2. Nucleophile attacks more substituted carbon (SN1-like) protonation->attack_sn1 product_acid Trans-diol or Substituted Alcohol attack_sn1->product_acid product_base Trans-diol or Substituted Alcohol attack_sn2->product_base G Experimental Workflow for Cross-Reactivity Screening prep Prepare Stock Solutions: 1. This compound in Buffer 2. Nucleophiles (Amine, Thiol, Alcohol) react Set up Parallel Reactions: Incubate Oxirane with each nucleophile at controlled Temp/Time prep->react quench Quench Reactions (e.g., pH adjustment or dilution) react->quench analysis Analyze Reaction Mixtures quench->analysis lcms LC-MS Analysis: Identify products and unreacted starting material analysis->lcms Primary Screen nmr NMR Spectroscopy: Confirm product structure (if necessary) analysis->nmr Structural ID data Quantify Reactivity: Calculate % conversion for each nucleophile lcms->data

References

A Tale of Two Enantiomers: A Comparative Guide to (R)- and (S)-Oxirane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the world of chiral molecules, the subtle difference in the spatial arrangement of atoms between two enantiomers can lead to profound distinctions in their biological activity and chemical reactivity. This guide provides a comparative analysis of (R)- and (S)-oxirane-2-carboxylic acid, also known as glycidic acid, focusing on their differential applications in drug synthesis and their interactions with biological systems. Through case studies of the antibiotic fosfomycin, the cardiovascular drug diltiazem, and the fatty acid oxidation inhibitor etomoxir, we explore how the stereochemistry of this simple epoxide dictates its utility and function.

Case Study 1: Asymmetric Synthesis of Fosfomycin

The antibiotic fosfomycin, chemically (–)-(1R,2S)-1,2-epoxypropylphosphonic acid, is a potent inhibitor of bacterial cell wall synthesis. Its efficacy is critically dependent on its specific stereochemistry. While fosfomycin is not directly synthesized from oxirane-2-carboxylic acid, the principles of stereoselective synthesis using chiral epoxides are central to its production.

One of the key methods for synthesizing fosfomycin involves the stereoselective epoxidation of a propenylphosphonic acid derivative. This process must yield the desired (1R,2S) enantiomer with high purity. Microbial production of fosfomycin also demonstrates high stereoselectivity, with enzymes specifically catalyzing the formation of the active enantiomer. For instance, some bacteria can produce fosfomycin from cis-propenylphosphonic acid through stereoselective epoxidation[1]. Although the epoxide formation in biosynthesis proceeds through a bromohydrin intermediate, the enzymatic machinery ensures the correct stereochemical outcome[1].

The synthesis of fosfomycin highlights the necessity of precise stereochemical control, where only one enantiomer exhibits the desired therapeutic effect.

Case Study 2: The Role of Stereochemistry in Diltiazem Synthesis

Diltiazem is a calcium channel blocker used to treat hypertension and angina. The therapeutically active isomer is the cis-(2S,3S) enantiomer. The synthesis of diltiazem often utilizes a chiral glycidic ester, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, as a key intermediate.

The synthesis begins with the Darzens condensation of 4-methoxybenzaldehyde and a chloroacetate ester, which typically produces a racemic mixture of the trans-glycidic ester. To obtain the required stereoisomer for diltiazem synthesis, an enzymatic kinetic resolution is employed. This process leverages the stereoselectivity of enzymes, such as lipases, to preferentially hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer in high enantiomeric excess.

Specifically, the undesired (2S,3R)-glycidate ester is hydrolyzed by the enzyme to the corresponding carboxylic acid, allowing for the separation of the desired unreacted (2R,3S)-glycidic ester[2]. This stereoselective hydrolysis is a critical step in obtaining the optically pure intermediate necessary for the synthesis of diltiazem[2].

The following diagram illustrates the general workflow for the enzymatic resolution of a racemic glycidic ester.

G cluster_0 Enzymatic Kinetic Resolution of Racemic Glycidic Ester racemic_ester Racemic Glycidic Ester ((R)- and (S)-enantiomers) hydrolysis Stereoselective Hydrolysis racemic_ester->hydrolysis lipase Lipase lipase->hydrolysis desired_enantiomer Desired Enantiomer (e.g., (R)-glycidic ester) (unreacted) hydrolysis->desired_enantiomer hydrolyzed_enantiomer Hydrolyzed Enantiomer (e.g., (S)-glycidic acid) hydrolysis->hydrolyzed_enantiomer separation Separation desired_enantiomer->separation hydrolyzed_enantiomer->separation pure_ester Enantiomerically Pure (R)-Glycidic Ester separation->pure_ester acid_product (S)-Glycidic Acid separation->acid_product

Enzymatic resolution of a racemic glycidic ester.

Case Study 3: Stereospecific Inhibition of Carnitine Palmitoyltransferase-1 by Etomoxir

Etomoxir is a derivative of this compound and a potent irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), an enzyme crucial for fatty acid oxidation. The biological activity of etomoxir is highly stereospecific.

The (R)-(+)-enantiomer of etomoxir is the biologically active form that inhibits CPT-1[3][4]. In contrast, the (S)-(-)-enantiomer does not block CPT-1 activity[3]. This dramatic difference in activity underscores the importance of stereochemistry in the interaction between the inhibitor and the enzyme's active site. The (R)-enantiomer is converted intracellularly to its coenzyme A (CoA) ester, which then irreversibly binds to CPT-1[3].

Interestingly, while only the (R)-enantiomer inhibits fatty acid oxidation, both the (R)- and (S)-enantiomers of etomoxir have been shown to inhibit fatty acid and cholesterol synthesis to a similar extent[5]. This suggests that the inhibition of these biosynthetic pathways is not directly linked to the inhibition of fatty acid oxidation and that the two enantiomers may have different cellular targets or mechanisms of action for these effects[5].

The following diagram depicts the signaling pathway of CPT-1 and its inhibition by (R)-etomoxir.

G cluster_0 Fatty Acid Oxidation and CPT-1 Inhibition cytosol Cytosol mitochondrion Mitochondrion beta_oxidation β-Oxidation mitochondrion->beta_oxidation fatty_acid Long-Chain Fatty Acid acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase cpt1 CPT-1 acyl_coa->cpt1 acyl_carnitine Fatty Acyl-Carnitine cpt1->acyl_carnitine Carnitine acyl_carnitine->mitochondrion atp ATP beta_oxidation->atp r_etomoxir (R)-Etomoxir r_etomoxir->cpt1 Inhibits s_etomoxir (S)-Etomoxir

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxirane-2-carboxylic acid
Reactant of Route 2
Oxirane-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。